1-Hexylpyridinium chloride
Description
Properties
IUPAC Name |
1-hexylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOSMYVMLZTQOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047935 | |
| Record name | 1-Hexylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-15-1 | |
| Record name | 1-Hexylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6220-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Hexylpyridinium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF7XD5P9KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Hexylpyridinium Chloride: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-hexylpyridinium chloride, an ionic liquid with significant potential across various scientific disciplines. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also practical insights into its synthesis and diverse applications, grounded in established scientific principles.
Introduction: The Versatility of 1-Hexylpyridinium Chloride
1-Hexylpyridinium chloride is a quaternary ammonium salt that exists as an ionic liquid under ambient conditions. Its structure, comprising a positively charged pyridinium ring with a hexyl chain and a chloride anion, imparts a unique combination of properties. These include low volatility, high thermal stability, and tunable solvency, making it a compound of interest in fields ranging from electrochemistry to catalysis and materials science. This guide will delve into the fundamental chemical and physical characteristics of 1-hexylpyridinium chloride, provide a detailed synthesis protocol, and explore its current and potential applications.
Chemical Structure and Formula
The identity of 1-hexylpyridinium chloride is defined by its molecular structure and formula.
Molecular Formula: C₁₁H₁₈ClN[1][2]
IUPAC Name: 1-hexylpyridin-1-ium chloride[1]
CAS Number: 6220-15-1[1]
Synonyms: n-Hexylpyridinium chloride, HexPy Cl[3]
The structure consists of a planar, aromatic pyridinium cation, where the nitrogen atom is quaternized by a hexyl group. This aliphatic chain introduces hydrophobicity, which, in conjunction with the ionic head, gives the molecule amphiphilic character. The chloride anion balances the positive charge of the pyridinium cation.
Below is a DOT script representation of the chemical structure of 1-hexylpyridinium chloride.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-hexylpyridinium chloride is essential for its effective application.
| Property | Value | Source |
| Molecular Weight | 199.72 g/mol | [1][2] |
| Melting Point | 35 °C | [3] |
| Density | 1.014 g/cm³ | [3] |
| Appearance | White to off-white solid or powder | [4] |
| Purity | >98% (commercially available) | [3] |
| Viscosity | 4322 cP (25°C) | [3] |
Note: As an ionic liquid, 1-hexylpyridinium chloride is hygroscopic and should be handled in a dry atmosphere to prevent water absorption, which can affect its physical properties.[2][5]
Synthesis and Characterization
The synthesis of 1-hexylpyridinium chloride is typically achieved through a direct quaternization reaction. The following protocol is based on established methods for the synthesis of similar 1-alkylpyridinium chlorides.[5]
Synthesis Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear steps for reaction, purification, and characterization to ensure the identity and purity of the final product.
Reaction: Pyridine + 1-Chlorohexane → 1-Hexylpyridinium chloride
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a 10% stoichiometric excess of pyridine to 1-chlorohexane. The use of excess pyridine helps to drive the reaction to completion.
-
The reaction can be performed neat or with a suitable solvent. For larger alkyl halides like 1-chlorohexane, refluxing the neat mixture is often effective.[5]
Step 2: Reaction Conditions
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours, as described for the butyl analogue).[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of a separate, denser ionic liquid phase.
Step 3: Product Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting product, which may be a viscous liquid or a solid, is then washed multiple times with a non-polar solvent such as anhydrous diethyl ether.[5] This step is crucial for removing unreacted starting materials and non-ionic byproducts.
-
The purified product is then dried under vacuum to remove any residual solvent.[5]
Below is a DOT script representation of the synthesis workflow.
Characterization
To confirm the identity and purity of the synthesized 1-hexylpyridinium chloride, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridinium ring (typically in the δ 8-9 ppm region) and the hexyl chain.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic vibrational modes of the pyridinium ring and the C-H bonds of the hexyl group.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the mass of the 1-hexylpyridinium cation (C₁₁H₁₈N⁺), which has a molecular weight of 164.27 g/mol .[3]
Applications in Research and Development
1-Hexylpyridinium chloride's unique properties make it a versatile tool in various research and development areas.
-
Electrochemistry and Energy Systems: It can be used as a supporting electrolyte in non-aqueous electrochemical studies due to its wide electrochemical window. It also serves as a medium for the electrodeposition of metals and alloys.[3]
-
Catalysis and Organic Synthesis: As a reaction medium, it can enhance the rates and selectivities of various organic reactions, including transition-metal-catalyzed cross-coupling reactions. Its polarity and thermal stability make it suitable for microwave-assisted synthesis.[3]
-
Extraction and Separation: It can be employed as a solvent for the liquid-liquid extraction of metal ions, aromatic compounds, and other organic molecules.[3]
-
Materials Science: 1-Hexylpyridinium chloride can be used as an additive in polymer blends and composites to modify their conductivity and thermal properties. It can also act as a templating agent in the synthesis of nanoparticles and mesoporous materials.[3]
Safety and Handling
1-Hexylpyridinium chloride is considered hazardous and requires careful handling.
-
Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is hygroscopic and should be protected from moisture.[2][5]
Conclusion
1-Hexylpyridinium chloride is a valuable ionic liquid with a broad spectrum of applications. Its well-defined chemical structure and tunable physicochemical properties make it a subject of ongoing research and development. This guide has provided a detailed overview of its core characteristics, a robust synthesis protocol, and an exploration of its utility, offering a solid foundation for scientists and researchers working with this versatile compound.
References
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PubChem. 1-Hexylpyridinium chloride. National Center for Biotechnology Information. [Link]
- Frank, D. J., & Scordato, D. J. (1978). Method for the preparation of 1-alkyl pyridinium chlorides. U.S. Patent No. 4,115,390. Washington, DC: U.S.
-
ResearchGate. Scale reaction synthesis of 1-(n-(1-hexyl-2-methyl-1H-imidazol-3-ium). [Link]
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ResearchGate. Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium... [Link]
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InfochemsDB. 1-HEXYLPYRIDINIUM CHLORIDE. [Link]
- Google Patents. CN103539727A - Method used for preparing hexadecylpyridinium chloride.
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Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1-Hexylpyridinium Chloride (CAS: 6220-15-1)
From the Desk of: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Hexylpyridinium chloride, an ionic liquid and cationic surfactant with diverse applications in scientific research and development. The content herein is structured to deliver not just data, but actionable insights into its synthesis, properties, applications, and safe handling, grounded in established scientific principles.
Section 1: Fundamental Properties and Molecular Identity
1-Hexylpyridinium chloride is a quaternary ammonium salt consisting of a pyridinium cation functionalized with a six-carbon alkyl chain (hexyl group) and a chloride anion. This amphiphilic structure, featuring a charged, hydrophilic pyridinium head and a nonpolar, hydrophobic alkyl tail, underpins its utility as both an ionic liquid and a surface-active agent. Its relatively low melting point classifies it as an ionic liquid, a class of solvents known for their negligible vapor pressure, high thermal stability, and tunable properties.[1]
Physicochemical Data
The fundamental properties of 1-Hexylpyridinium chloride are critical for its application in experimental design. These values dictate its behavior as a solvent, electrolyte, or surfactant under various conditions.
| Property | Value | Source(s) |
| CAS Number | 6220-15-1 | [2][3][4] |
| Molecular Formula | C₁₁H₁₈ClN | [2][3][5] |
| Molecular Weight | 199.72 g/mol | [2][3][5] |
| IUPAC Name | 1-hexylpyridin-1-ium chloride | [3] |
| SMILES | CCCCCC[N+]1=CC=CC=C1.[Cl-] | [3] |
| Appearance | Brown solid | [6] |
| Melting Point | 35 °C | [5][7] |
| Density | 1.014 g/cm³ | [5][7] |
| Viscosity | 4322 cP (at 25 °C) | [5][7] |
Structural Representation
Caption: Chemical structure of 1-Hexylpyridinium chloride.
Section 2: Synthesis and Characterization
Synthesis Protocol: N-Alkylation of Pyridine
The synthesis of 1-Hexylpyridinium chloride is typically achieved via the Menshutkin reaction, a classic method for forming quaternary ammonium salts. This involves the direct N-alkylation of a tertiary amine (pyridine) with an alkyl halide (1-chlorohexane). The causality is straightforward: the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide, displacing the halide to form the pyridinium salt.
Experimental Protocol:
-
Reagent Preparation: In a pressure-rated reaction vessel, combine pyridine with a 10% stoichiometric excess of 1-chlorohexane. The excess alkyl halide helps drive the reaction to completion.
-
Reaction Conditions: Seal the vessel and heat the mixture to approximately 80-100 °C. The reaction is performed under pressure in a sealed vessel to prevent the loss of the volatile alkyl halide.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After cooling to room temperature, the resulting product, often a solid or viscous oil, is typically washed several times with a non-polar solvent like anhydrous ether to remove unreacted starting materials.
-
Purification and Drying: The washed product is then filtered and dried under vacuum to remove residual solvent. The hygroscopic nature of the product necessitates storage in a desiccator or under an inert atmosphere.[2][8]
Caption: General workflow for the synthesis of 1-Hexylpyridinium chloride.
Analytical Characterization
Confirmation of identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure, showing characteristic shifts for the pyridinium ring protons and the hexyl chain.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity assessment and quantification. A method for the related 1-butylpyridinium chloride uses a mixed-mode column with a mobile phase of acetonitrile and water with an ammonium formate modifier, detectable by ELSD or MS.[9] This approach is adaptable for 1-hexylpyridinium chloride.
-
Infrared Spectroscopy (IR): Provides confirmation of functional groups present in the molecule.[6]
Section 3: Core Applications in Scientific R&D
The dual nature of 1-Hexylpyridinium chloride as both an ionic liquid and a surfactant makes it a versatile tool in multiple scientific domains.
Role as an Ionic Liquid
The unique properties of ionic liquids—low volatility, high thermal stability, and tunable solvency—are leveraged in various applications.[1]
-
Catalysis & Organic Synthesis: It serves as a reaction medium that can enhance reaction rates and selectivity, particularly for transition-metal-catalyzed C–C and C–N bond-forming reactions.[5] Its polarity and thermal stability make it suitable for microwave-assisted synthesis.[5]
-
Electrochemistry: It is used as a supporting electrolyte in non-aqueous systems, providing a wide electrochemical window.[5] It also acts as a medium for the electrodeposition of metals and alloys, where it can improve the uniformity of the deposited film.[5]
-
Extraction and Separation: Its tunable polarity allows it to be used as a solvent for liquid-liquid extraction of metal ions and organic compounds.[5]
Function as a Cationic Surfactant
The amphiphilic structure enables it to modify interfacial properties.
-
Interfacial Tension Modification: It acts as a surface-active agent, reducing the surface tension of aqueous systems. This is crucial for stabilizing foams, emulsions, and dispersions.[5]
-
Materials Science: It can be used as a templating agent in the synthesis of nanoparticles and mesoporous materials.[5] Its properties are also valuable for improving the wetting and spreading of coatings on various surfaces.[5]
-
Potential Pharmaceutical Applications: While specific data for 1-Hexylpyridinium chloride is emerging, related long-chain pyridinium chlorides (like cetylpyridinium chloride) are well-known antimicrobial agents.[10][11] The broader class of ionic liquids is heavily researched for drug delivery to enhance the solubility and permeability of poorly soluble active pharmaceutical ingredients (APIs).[12][13] The ability to form micelles and interact with biological membranes is a key area of investigation.
Section 4: Toxicology and Safe Handling Protocols
Scientific integrity demands a rigorous approach to safety. The following information is synthesized from authoritative Safety Data Sheets (SDS).
Hazard Identification (GHS Classification)
1-Hexylpyridinium chloride is classified as hazardous.[2][3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][14]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2][3][14]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2][3][14]
Laboratory Handling and First Aid
A self-validating safety protocol is essential when working with this compound.
Protocol for Safe Handling:
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2][15] Ensure eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or NIOSH standards.[2][15]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use and use proper removal techniques to avoid skin contact.[2][14][15]
-
Respiratory Protection: Not typically required under normal use with adequate ventilation, but a respirator may be necessary for large quantities or in poorly ventilated areas.[14]
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[14][15] Do not breathe dust.[2][14] Wash hands thoroughly after handling.[2]
-
Storage: Store in a dry, cool, and well-ventilated place.[2][14] Keep the container tightly closed to protect from moisture, as the material is hygroscopic.[2] Store locked up.[2]
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2][15][16]
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][15]
-
Ingestion: Clean mouth with water and seek medical attention. Do not induce vomiting.[2][15]
Caption: A workflow for the safe handling of 1-Hexylpyridinium chloride.
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1-Hexylpyridinium chloride | C11H18ClN | CID 2734172 - PubChem.
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SAFETY DATA SHEET - Fisher Scientific (Pyridinium chloride).
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SAFETY DATA SHEET - Sigma-Aldrich.
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Ionic liquid,CAS#:6220-15-1,氯化1-已基吡啶鎓,1-HEXYLPYRIDINIUM CHLORIDE - Chemfish.
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1-Hexylpyridinium chloride, 97%, Thermo Scientific 25 g | Fisher Scientific.
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1-Hexylpyridinium chloride - Pharos.
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Scale reaction synthesis of 1-(n-(1-hexyl-2-methyl-1H-imidazol-3-ium) - ResearchGate.
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Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids - MDPI.
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An analysis of cetylpyridinium chloride (CPC) by FESEM, EDX methods, and its applications.
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Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC.
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Alkyl pyridinium surfactants - Evaluation statement - Australian Industrial Chemicals Introduction Scheme.
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Physicochemical Characterization of 1-Hexylpyridinium Chloride: A Focus on Melting Point and Viscosity
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Executive Summary
1-Hexylpyridinium chloride ([C₆Py]Cl) is a pyridinium-based ionic liquid (IL) that is gaining traction in diverse scientific fields, including catalysis, electrochemistry, and advanced solvent systems.[1][2] The utility of any ionic liquid in a specific application is fundamentally governed by its physicochemical properties. Among the most critical of these are the melting point (Tₘ) and viscosity (η), as they dictate the material's operational temperature range, handling characteristics, and mass transfer efficiency. This guide provides an in-depth analysis of these two key parameters for 1-hexylpyridinium chloride, synthesizing literature data with field-proven experimental protocols. We will explore the theoretical underpinnings that govern these properties, present reported values, and detail robust methodologies for their accurate determination, thereby providing researchers, scientists, and drug development professionals with a comprehensive and practical resource.
Introduction to 1-Hexylpyridinium Chloride
Ionic liquids are a class of salts that are liquid below 100 °C, composed entirely of ions.[3] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents.[4] Pyridinium-based ILs, built upon the pyridine aromatic ring, offer a versatile platform where properties can be systematically modified by altering the alkyl substituents on the nitrogen atom or by changing the counter-anion.[1]
1-Hexylpyridinium chloride (CAS: 6220-15-1) consists of a pyridinium cation with a six-carbon alkyl chain (hexyl) attached to the nitrogen atom and a chloride anion (Figure 1). This structure imparts a balance of hydrophobicity from the hexyl chain and polarity from the charged pyridinium head and chloride anion, making it a subject of interest for applications such as phase-transfer catalysis and the extraction of organic compounds.[2][5] Accurate knowledge of its melting point and viscosity is a non-negotiable prerequisite for designing and optimizing any process that utilizes this material.
Melting Point of 1-Hexylpyridinium Chloride
The melting point defines the transition from a crystalline solid to a liquid state and is a crucial parameter for determining an IL's liquid range. For many applications, a low melting point is desirable to ensure the material is liquid at or near ambient temperatures.[3]
Factors Influencing the Melting Point
The melting point of an ionic liquid is a complex property influenced primarily by the efficiency of how the ions pack into a crystal lattice.[6] Key factors include:
-
Cation Symmetry: Asymmetrical cations, like 1-hexylpyridinium, tend to disrupt efficient crystal packing, which generally leads to lower melting points compared to more symmetrical structures.[6]
-
Alkyl Chain Length: Increasing the length of the alkyl chain on the cation can have a variable effect. Initially, it may decrease the melting point by increasing asymmetry and conformational flexibility. However, beyond a certain length, van der Waals interactions between the chains can become dominant, leading to a more ordered, solid-like structure and an increased melting point.[7]
-
Intermolecular Forces: The strength of Coulombic interactions between the cation and anion, as well as hydrogen bonding, significantly impacts the energy required to break the crystal lattice.
Reported Experimental Data
The reported melting point for 1-hexylpyridinium chloride shows some variability in the literature, which often stems from differences in sample purity. It is critical to consider the source and stated purity when utilizing such data.
| Property | Reported Value | Purity | Source |
| Melting Point (Tₘ) | 35 °C | >98% | RoCo Global[2] |
| Melting Point/Range | No data available | Not specified | Fisher Scientific[8] |
The discrepancy highlights the absolute necessity of empirical verification for any new batch of material. The value of 35 °C suggests that [C₆Py]Cl is a solid at standard room temperature but can be easily melted.
The Critical Role of Purity: A Self-Validating System
The presence of impurities, particularly water and halide precursors from synthesis, will almost invariably cause a melting point depression. This phenomenon is described by the Van't Hoff equation and forms the basis of purity determination via Differential Scanning Calorimetry (DSC).[9] Therefore, a DSC measurement is a self-validating protocol: it not only determines the melting point but also provides a quantitative measure of the sample's purity, ensuring the integrity of the data.[9][10] Prior to any thermal analysis, it is best practice to dry the IL sample under vacuum to minimize water content, which should be verified independently by Karl Fischer titration.[11]
Experimental Protocol: Melting Point and Purity Determination by DSC
This protocol outlines the determination of melting point and purity using a heat-flux DSC instrument.
Methodology:
-
Sample Preparation: Accurately weigh 2–5 mg of 1-hexylpyridinium chloride, previously dried under high vacuum, into a hermetically sealed aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).
-
Ramp the temperature at a slow, controlled rate (e.g., 1–2 °C/min) through the melting transition to a temperature well above the melt (e.g., 60 °C).
-
Causality: A slow heating rate is essential to maintain thermal equilibrium between the sample and the furnace, a fundamental assumption of the Van't Hoff model for purity analysis.[9]
-
-
Data Analysis:
-
The resulting heat flow versus temperature curve will show an endothermic peak representing the melting process.
-
The onset temperature of this peak is reported as the melting point (Tₘ).
-
The purity is calculated by the instrument's software, which applies the Van't Hoff equation to the shape of the leading edge of the melting peak. The software plots the sample temperature (Tₛ) against the reciprocal of the melt fraction (1/F) and determines the purity from the slope of this plot.
-
Workflow Diagram:
Caption: Workflow for DSC analysis of 1-hexylpyridinium chloride.
Viscosity of 1-Hexylpyridinium Chloride
Viscosity, a measure of a fluid's resistance to flow, is a property of paramount importance for engineering and process design. High viscosity can impede mixing and pumping and slow down reaction rates by limiting mass transport.[12]
Theoretical Framework
The viscosity of ionic liquids is governed by a combination of factors:
-
Ion Size and Shape: Larger ions generally lead to higher viscosity due to increased surface area for intermolecular interactions.[13]
-
Intermolecular Forces: Strong Coulombic forces, van der Waals interactions, and hydrogen bonding all contribute to increased viscosity by restricting ion mobility. The long hexyl chain on [C₆Py]Cl significantly increases van der Waals forces compared to shorter-chain analogues, which is expected to result in a relatively high viscosity.[14][15]
-
Temperature: Viscosity is strongly dependent on temperature. As temperature increases, the kinetic energy of the ions increases, allowing them to more easily overcome intermolecular forces, resulting in a sharp decrease in viscosity.[16][17] This relationship is typically described by the empirical Vogel-Fulcher-Tammann (VFT) equation.[15]
Reported Experimental Data
As with melting point, viscosity data must be interpreted in the context of the measurement temperature and sample purity.
| Property | Reported Value | Temperature | Purity | Source |
| Dynamic Viscosity (η) | 4322 cP (4.322 Pa·s) | 25 °C | >98% | RoCo Global[2] |
This value is quite high, which is consistent with the presence of a C₆ alkyl chain and a small, charge-dense chloride anion that promotes strong ion pairing. For context, the viscosity of a similar ionic liquid, 1-hexyl-3-methylimidazolium chloride, is 3302 cP at a higher temperature of 35 °C.[18]
Experimental Protocol: Viscosity Measurement by Rotational Rheometry
A rotational rheometer with a temperature-controlled stage is the standard instrument for accurately measuring the dynamic viscosity of ionic liquids.
Methodology:
-
Instrument Setup: Equip the rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate). Ensure the instrument is calibrated and the temperature control unit (e.g., a Peltier plate) is active and stable at the desired temperature (e.g., 25 °C).
-
Sample Loading: Place a small, sufficient amount of the liquid [C₆Py]Cl onto the lower plate. Lower the upper geometry to the correct gap distance, ensuring the sample fills the gap completely without overflowing. Trim any excess sample.
-
Causality: A correctly filled gap is essential for accurate viscosity calculations, as these are based on the defined shear environment between the geometries.
-
-
Temperature Equilibration: Allow the sample to thermally equilibrate at the set temperature for several minutes before starting the measurement.
-
Causality: Ionic liquid viscosity is highly sensitive to temperature.[19] Allowing the sample to reach thermal equilibrium is the single most important step for ensuring measurement accuracy and reproducibility.
-
-
Measurement Procedure (Steady-State Flow Sweep):
-
Perform a shear rate sweep from a low rate (e.g., 0.1 s⁻¹) to a high rate (e.g., 100 s⁻¹).
-
Record the shear stress (τ) at each shear rate (γ̇).
-
The viscosity (η) is calculated as η = τ / γ̇.
-
-
Data Analysis: Plot viscosity as a function of shear rate. For a Newtonian fluid, the viscosity will be constant across the range of shear rates.[20] If the viscosity is independent of the shear rate, report the average value as the dynamic viscosity at that temperature. Repeat the procedure at other temperatures of interest to characterize the temperature dependence.
Workflow Diagram:
Caption: Workflow for rotational rheometry of 1-hexylpyridinium chloride.
Conclusion
The melting point and viscosity of 1-hexylpyridinium chloride are defining characteristics that are indispensable for its effective application. The reported data indicate a melting point of 35 °C and a high viscosity of 4322 cP at 25 °C, properties consistent with its molecular structure. However, given the strong influence of impurities and temperature, these values should be used as a guide, with empirical verification via standardized protocols such as DSC and rotational rheometry considered mandatory for any application in a research or development setting. By understanding the factors that influence these properties and employing robust, self-validating measurement techniques, scientists can confidently integrate 1-hexylpyridinium chloride into their work, unlocking its full potential as a versatile ionic liquid.
References
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Pârvulescu, V. I., & Hardacre, C. (2007). Catalysis in Ionic Liquids. Chemical Reviews, 107(6), 2615–2665. [Link]
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Chen, M., et al. (2022). Determine Viscosity from Chemical Formulas in Ionic Liquids. Infinity Group. [Link]
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Amdoun, R., et al. (2021). Rheological study of microcrystalline cellulose/pyridinium-based ionic liquids solutions. ResearchGate. [Link]
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Atashrouz, S., et al. (2020). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. PMC, NIH. [Link]
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Lazzús, J. A. (2016). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Journal of Chemical & Engineering Data. [Link]
-
Gharagheizi, F., et al. (2012). Melting-Point Estimation of Ionic Liquids by a Group Contribution Method. ResearchGate. [Link]
-
Gómez, E., et al. (2012). Density, Viscosity, and Surface Tension of Synthesis Grade Imidazolium, Pyridinium, and Pyrrolidinium Based Room Temperature Ionic Liquids. Journal of Chemical & Engineering Data. [Link]
-
Zhang, S., et al. (2024). Melting points of ionic liquids: Review and evaluation. DiVA portal. [Link]
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Trohalaki, S., et al. (2005). Prediction of Melting Points for Ionic Liquids. ResearchGate. [Link]
-
Venkatraman, V., & Alsberg, B. K. (2022). Ionic Liquid Melting Points: Structure–Property Analysis and New Hybrid Group Contribution Model. Industrial & Engineering Chemistry Research. [Link]
-
Wei, G., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry. [Link]
-
Koller, T. M., et al. (2012). Physical properties of pyridinium ionic liquids. ResearchGate. [Link]
-
Ferreira, A. R., et al. (2017). Generating Ionic Liquids from Ionic Solids: An Investigation of the Melting Behavior of Binary Mixtures of Ionic Liquids. Crystal Growth & Design. [Link]
-
Liu, H., et al. (2023). Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. ACS Publications. [Link]
-
Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. [Link]
-
RoCo Global. (n.d.). 1-Hexylpyridinium chloride, >98%. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hexylpyridinium chloride. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Thermogravimetry-differential scanning calorimetry (TG-DSC) plots. [Link]
-
Swatloski, R. P., et al. (2010). Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents. Journal of Chemical & Engineering Data. [Link]
-
Sadeghi, R., & Hosseini, S. M. (2011). Densities and viscosities of imidazolium and pyridinium chloroaluminate ionic liquids. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). DSC purity determination. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column. [Link]
-
González, B., et al. (2011). Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids and Their Binary Mixtures with Water at Several Temperatures. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). DSC purity. UserCom 10. [Link]
-
Asikainen, S., et al. (2010). Study of viscosity of cellulose-ionic liquid solutions at high concentrations. Cellulose Chemistry and Technology. [Link]
-
Harris, K. R. (2009). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Cetylpyridinium Chloride. PubChem Compound Database. [Link]
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Han, D., & Row, K. H. (2012). The Physical and Chemical Properties of Ionic Liquids and Its Application in Extraction. Nova Science Publishers. [Link]
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Spectral Data of 1-Hexylpyridinium Chloride: A Technical Guide
Introduction
1-Hexylpyridinium chloride ([C₆Py]Cl) is a cationic surfactant and an ionic liquid that has garnered significant interest in various scientific and industrial domains, including organic synthesis, electrochemistry, and materials science. Its amphiphilic nature, stemming from the combination of a charged pyridinium headgroup and a nonpolar hexyl tail, imparts unique properties that are highly dependent on its molecular structure and intermolecular interactions. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and elucidating its behavior in different chemical environments.
This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of 1-hexylpyridinium chloride. It is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of data acquisition and interpretation, grounded in established spectroscopic principles.
Molecular Structure and Spectroscopic Correlation
The molecular structure of 1-hexylpyridinium chloride is fundamental to interpreting its spectral data. The key structural features to consider are the aromatic pyridinium ring and the aliphatic hexyl chain.
Caption: Molecular structure of 1-hexylpyridinium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For ionic liquids like 1-hexylpyridinium chloride, sample preparation and experimental parameters are crucial for obtaining high-resolution spectra.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Solvent Selection: Due to the ionic nature of 1-hexylpyridinium chloride, it is typically soluble in polar deuterated solvents. Deuterated chloroform (CDCl₃), deuterium oxide (D₂O), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent can slightly influence the chemical shifts due to solvent-solute interactions.
-
Concentration: A concentration of 10-20 mg/mL is generally sufficient for ¹H NMR, while a higher concentration of 50-100 mg/mL is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for spectra recorded in CDCl₃. For spectra in D₂O, a small amount of a water-soluble standard like sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.
Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically used. A relaxation delay of 1-2 seconds is usually adequate.
-
¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to be reliably observed due to their longer relaxation times.
¹H NMR Spectral Data
The ¹H NMR spectrum of 1-hexylpyridinium chloride is characterized by distinct signals for the aromatic protons of the pyridinium ring and the aliphatic protons of the hexyl chain. The electron-withdrawing nature of the positively charged nitrogen atom significantly deshields the adjacent protons, causing them to appear at a higher chemical shift (downfield).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (α-protons) | ~9.0 - 9.2 | d | ~5-6 |
| H-4 (γ-proton) | ~8.5 - 8.7 | t | ~7-8 |
| H-3, H-5 (β-protons) | ~8.1 - 8.3 | t | ~6-7 |
| N-CH₂ (H-1') | ~4.8 - 5.0 | t | ~7-8 |
| N-CH₂-CH ₂ (H-2') | ~1.9 - 2.1 | m | - |
| -(CH₂)₃- (H-3', H-4', H-5') | ~1.2 - 1.4 | m | - |
| -CH₃ (H-6') | ~0.8 - 0.9 | t | ~7 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Pyridinium Protons: The protons on the pyridinium ring appear in the aromatic region (δ 7.0-9.5 ppm). The α-protons (H-2, H-6) are the most deshielded due to their proximity to the positively charged nitrogen, appearing as a doublet. The γ-proton (H-4) appears as a triplet, and the β-protons (H-3, H-5) also appear as a triplet, slightly upfield from the γ-proton.
-
Hexyl Chain Protons: The methylene protons attached directly to the nitrogen (N-CH₂, H-1') are significantly downfield compared to typical aliphatic protons due to the inductive effect of the pyridinium ring, appearing as a triplet. The remaining methylene protons of the hexyl chain appear as a complex multiplet in the upfield region, with the terminal methyl group (H-6') appearing as a distinct triplet.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to the ¹H NMR, the carbons of the pyridinium ring are deshielded and appear at higher chemical shifts.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2, C-6 | ~145 - 147 |
| C-4 | ~144 - 146 |
| C-3, C-5 | ~128 - 130 |
| N-CH₂ (C-1') | ~61 - 63 |
| N-CH₂-C H₂ (C-2') | ~31 - 33 |
| N-(CH₂)₂-C H₂ (C-3') | ~25 - 27 |
| N-(CH₂)₃-C H₂ (C-4') | ~22 - 24 |
| -CH₂-CH₃ (C-5') | ~30 - 32 |
| -CH₃ (C-6') | ~13 - 15 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum:
-
Pyridinium Carbons: The carbons of the pyridinium ring appear in the range of δ 125-150 ppm. The α-carbons (C-2, C-6) and the γ-carbon (C-4) are the most deshielded. The β-carbons (C-3, C-5) appear at a slightly lower chemical shift.
-
Hexyl Chain Carbons: The carbon directly attached to the nitrogen (C-1') is the most downfield of the aliphatic carbons. The chemical shifts of the other carbons in the hexyl chain (C-2' to C-6') appear in the typical aliphatic region (δ 10-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
-
Neat Sample (ATR-FTIR): For liquid samples or low-melting solids, Attenuated Total Reflectance (ATR) is a convenient method. A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).
-
KBr Pellet: For solid samples, a potassium bromide (KBr) pellet can be prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
IR Spectral Data
The IR spectrum of 1-hexylpyridinium chloride displays characteristic absorption bands corresponding to the vibrations of the pyridinium ring and the hexyl chain.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 - 3000 | C-H stretching | Aromatic (Pyridinium) |
| ~2950 - 2850 | C-H stretching | Aliphatic (Hexyl) |
| ~1630 - 1600 | C=C and C=N stretching | Pyridinium ring |
| ~1480 - 1460 | C-H bending | Aliphatic (CH₂) |
| ~1180 - 1150 | C-N stretching | Pyridinium ring |
| ~780 - 740 | C-H out-of-plane bending | Aromatic (Pyridinium) |
Interpretation of the IR Spectrum:
-
Aromatic C-H Stretching: The sharp bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic pyridinium ring.
-
Aliphatic C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are due to the symmetric and asymmetric C-H stretching of the methylene and methyl groups in the hexyl chain.
-
Pyridinium Ring Vibrations: The bands in the 1630-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridinium ring. These are often referred to as ring stretching modes.
-
Aliphatic C-H Bending: The absorption around 1465 cm⁻¹ is due to the scissoring vibration of the CH₂ groups in the hexyl chain.
-
C-N Stretching: The band in the 1200-1100 cm⁻¹ region can be attributed to the C-N stretching vibration within the pyridinium ring structure.
-
Aromatic C-H Out-of-Plane Bending: The strong absorption in the 800-700 cm⁻¹ region is characteristic of the out-of-plane C-H bending of the pyridinium ring, which can be diagnostic for the substitution pattern.
Workflow for Spectral Analysis
Caption: A typical workflow for the spectral analysis of 1-hexylpyridinium chloride.
Conclusion
The NMR and IR spectral data presented in this guide provide a detailed electronic and vibrational fingerprint of 1-hexylpyridinium chloride. The ¹H and ¹³C NMR spectra confirm the connectivity of the pyridinium and hexyl moieties, with the chemical shifts reflecting the electron-withdrawing nature of the cationic headgroup. The IR spectrum provides complementary information on the functional groups present. This comprehensive spectral analysis is indispensable for the unambiguous identification and characterization of 1-hexylpyridinium chloride, ensuring its quality and suitability for various research and industrial applications. The provided protocols and interpretations serve as a valuable resource for scientists working with this and related ionic liquids.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and nanostructure in ionic liquids. Chemical Reviews, 115(13), 6357–6426. [Link]
-
NIST Chemistry WebBook. (n.d.). Pyridinium, 1-hexyl-, chloride. [Link]
-
Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53. [Link]
Thermophysical Properties of Pyridinium-Based Ionic Liquids: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyridinium-based ionic liquids (ILs) are a versatile class of molten salts that exist in a liquid state at or near room temperature.[1] Their unique and tunable physicochemical properties, such as negligible vapor pressure, high thermal stability, and excellent solvating capabilities, have positioned them as promising candidates in a multitude of applications, including catalysis, electrochemistry, and notably, in the pharmaceutical sciences.[2][3] This technical guide provides a comprehensive exploration of the core thermophysical properties of pyridinium-based ILs, with a focus on density, viscosity, heat capacity, and thermal conductivity. By delving into the molecular-level factors that govern these properties and providing detailed, field-proven experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the full potential of these remarkable compounds. The ability to precisely tailor the properties of pyridinium-based ILs by modifying the cationic structure and the anionic counterpart is a recurring theme, highlighting their potential in designing advanced drug delivery systems and novel therapeutic formulations.[4]
Introduction: The Unique Landscape of Pyridinium-Based Ionic Liquids
Ionic liquids are composed entirely of ions, a characteristic that bestows upon them a set of properties that are markedly different from conventional molecular solvents.[2] Pyridinium-based ILs, featuring a pyridinium cation, are particularly noteworthy due to their aromatic nature, which can influence intermolecular interactions and, consequently, their bulk properties. The structure of a pyridinium-based IL can be systematically modified, for instance, by altering the length of the alkyl chain attached to the nitrogen atom of the pyridine ring or by pairing the pyridinium cation with different anions.[1] These modifications allow for the fine-tuning of properties like hydrophobicity, viscosity, and melting point to suit specific applications.[1]
In the realm of drug development, the tunable nature of pyridinium-based ILs is of paramount importance. They offer innovative solutions to long-standing challenges such as the poor solubility of active pharmaceutical ingredients (APIs), which can significantly hinder their bioavailability.[2][4] By carefully selecting the cation and anion, ILs can be designed to dissolve a wide array of hydrophobic drugs, thereby enhancing their therapeutic efficacy.[4] Furthermore, their potential to enhance the permeability of drugs across biological membranes opens up new avenues for non-invasive drug delivery.[4] A thorough understanding of their thermophysical properties is, therefore, a critical prerequisite for their successful application.
Density: A Fundamental Property with Far-Reaching Implications
The density of an ionic liquid is a fundamental thermophysical property that is not only crucial for process design and engineering calculations but also provides insights into the packing efficiency and molecular organization of the ions in the liquid state.
Factors Influencing Density
The density of pyridinium-based ILs is primarily influenced by the nature of the constituent ions:
-
The Cation: Increasing the length of the alkyl chain on the pyridinium cation generally leads to a decrease in density.[5] This is attributed to the increase in molar volume and a less efficient packing of the longer, more flexible alkyl chains.
-
The Anion: The choice of the anion has a significant impact on the density. Generally, ILs with larger, more massive anions will exhibit higher densities.
Experimental Protocol: Density Measurement using a Vibrating Tube Densitometer
The vibrating tube densitometer is a highly accurate instrument for measuring the density of liquids. The principle of operation is based on the fact that the resonant frequency of a vibrating U-shaped tube is dependent on the mass of the fluid within it.
Step-by-Step Methodology:
-
Instrument Calibration:
-
Sample Preparation:
-
Ensure the ionic liquid sample is free of any solid particles or gas bubbles. If necessary, degas the sample using sonication or by placing it under a vacuum.
-
Due to the hygroscopic nature of many ionic liquids, it is crucial to handle the sample in a controlled atmosphere (e.g., a glove box with an inert gas) to minimize water absorption, which can significantly affect density.[6]
-
-
Measurement:
-
Inject the ionic liquid sample into the vibrating U-tube, ensuring there are no air bubbles in the measuring cell.
-
Allow the sample to reach thermal equilibrium at the desired temperature. A stabilization time of at least 4 minutes is recommended.[8]
-
Record the oscillation period of the U-tube. The instrument's software will typically convert this period into a density value based on the prior calibration.
-
Perform measurements at multiple temperatures to determine the temperature dependence of the density.
-
-
Data Analysis:
-
The density (ρ) is typically a linear function of temperature (T) over a moderate range and can be fitted to the following equation: ρ = a + bT where 'a' and 'b' are empirical constants.
-
Diagram of the Vibrating Tube Densitometer Workflow:
Caption: Workflow for density measurement of ionic liquids.
Data Presentation: Density of Selected Pyridinium-Based Ionic Liquids
| Ionic Liquid | Temperature (K) | Density (g/cm³) | Reference |
| 1-Butyl-3-methylpyridinium tetrafluoroborate | 293.15 | 1.225 | [7] |
| 1-Butyl-4-methylpyridinium tetrafluoroborate | 293.15 | 1.218 | [7] |
| N-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | Room Temp. | 1.536 | [9] |
Viscosity: A Measure of Fluid Flow Resistance
Viscosity is a critical property that governs the transport characteristics of ionic liquids, impacting processes such as mixing, pumping, and mass transfer. For pharmaceutical applications, viscosity can influence drug dissolution rates and the injectability of formulations.
Factors Influencing Viscosity
The viscosity of pyridinium-based ILs is highly sensitive to their molecular structure and external conditions:
-
Temperature: As with most liquids, the viscosity of ionic liquids decreases significantly with increasing temperature. This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation.[10]
-
Alkyl Chain Length: Increasing the alkyl chain length on the pyridinium cation generally leads to an increase in viscosity due to stronger van der Waals interactions and increased entanglement between the chains.[10]
-
Anion: The nature of the anion plays a crucial role. Anions that can form strong hydrogen bonds or have a more complex shape tend to result in higher viscosities.
Experimental Protocol: Viscosity Measurement using a Rotational Viscometer
Rotational viscometers measure viscosity by determining the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.[10][11]
Step-by-Step Methodology:
-
Instrument and Spindle Selection:
-
Temperature Control:
-
Precise temperature control is essential for accurate viscosity measurements. Use a temperature-controlled sample holder or a circulating fluid bath to maintain the desired temperature to within ±0.1 K.[13]
-
-
Sample Loading:
-
Measurement Procedure:
-
Attach the selected spindle to the viscometer.[13]
-
Set the desired rotational speed. It is often beneficial to perform measurements at multiple shear rates to assess if the ionic liquid exhibits Newtonian or non-Newtonian behavior.
-
Allow the reading to stabilize before recording the viscosity value. A stable reading is typically indicated by a constant torque value.[14]
-
Record the viscosity and the corresponding shear rate and temperature.
-
-
Cleaning:
-
Thoroughly clean the spindle and sample cup with an appropriate solvent after each measurement to prevent cross-contamination.
-
Diagram of the Rotational Viscometer Workflow:
Caption: Workflow for viscosity measurement of ionic liquids.
Data Presentation: Viscosity of a Selected Pyridinium-Based Ionic Liquid
| Ionic Liquid | Temperature (K) | Viscosity (cP) | Reference |
| N-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | Room Temp. | 39.4 | [9] |
Heat Capacity: Understanding Thermal Energy Storage
The heat capacity of an ionic liquid quantifies the amount of heat energy required to raise its temperature by a certain amount. This property is crucial for applications involving heat transfer and for assessing the thermal stability of the ionic liquid.
Experimental Protocol: Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of materials. The "three-step method" is a commonly used procedure.[15]
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards, such as indium.
-
-
Three-Step Measurement Procedure:
-
Step 1: Baseline Run: Perform a scan with an empty sample pan and an empty reference pan to obtain the baseline heat flow.
-
Step 2: Sapphire Run: Place a sapphire standard of known mass in the sample pan and perform a scan under the same conditions as the baseline run. Sapphire is used as a standard because its heat capacity is well-characterized.
-
Step 3: Sample Run: Replace the sapphire standard with the ionic liquid sample of known mass and perform a third scan under identical conditions.
-
-
Experimental Conditions:
-
Data Analysis:
-
The specific heat capacity (Cp) of the sample is calculated using the following equation: Cp_sample = (Cp_sapphire * m_sapphire / m_sample) * (ΔH_sample - ΔH_baseline) / (ΔH_sapphire - ΔH_baseline) where Cp is the specific heat capacity, m is the mass, and ΔH is the heat flow difference between the sample/sapphire and the baseline.
-
Diagram of the DSC Three-Step Method Workflow:
Caption: Workflow for heat capacity measurement using DSC.
Thermal Conductivity: The Rate of Heat Transfer
Thermal conductivity measures a material's ability to conduct heat. In applications where temperature control is critical, such as in electrochemical devices or as heat transfer fluids, the thermal conductivity of the ionic liquid is a key parameter.
Experimental Protocol: Thermal Conductivity Measurement using the Transient Hot-Wire Method
The transient hot-wire method is an absolute and highly accurate technique for measuring the thermal conductivity of fluids. It involves monitoring the temperature rise of a thin, heated wire immersed in the liquid.[1][17]
Step-by-Step Methodology:
-
Apparatus Setup:
-
The core of the apparatus consists of a thin platinum wire that acts as both a heating element and a resistance thermometer.[1]
-
The wire is immersed in the ionic liquid sample within a temperature-controlled cell.[1]
-
A Wheatstone bridge circuit is often used to accurately measure the change in resistance of the wire.[18]
-
-
Measurement Procedure:
-
Allow the sample to reach thermal equilibrium at the desired temperature and pressure.
-
Apply a step-voltage to the platinum wire, causing it to heat up.[5]
-
Record the temperature rise of the wire as a function of time. This is typically done for a short duration (e.g., 1 second) to minimize the effects of natural convection.[1]
-
-
Data Analysis:
-
The thermal conductivity (λ) is determined from the slope of a plot of the temperature rise (ΔT) versus the natural logarithm of time (ln(t)). The relationship is described by the following equation: ΔT = (q / 4πλ) * ln(t) + C where q is the heat input per unit length of the wire and C is a constant.[17]
-
Diagram of the Transient Hot-Wire Method Workflow:
Caption: Workflow for thermal conductivity measurement.
Conclusion: A Foundation for Innovation
The thermophysical properties of pyridinium-based ionic liquids are intricately linked to their molecular structure, offering a remarkable degree of tunability. This guide has provided a comprehensive overview of the key properties—density, viscosity, heat capacity, and thermal conductivity—and has detailed the experimental methodologies for their accurate determination. For researchers and professionals in drug development, a thorough understanding and precise measurement of these properties are not merely academic exercises; they are essential for the rational design of novel drug formulations, the optimization of manufacturing processes, and the development of innovative therapeutic solutions. As the exploration of ionic liquids continues to expand, the foundational knowledge of their thermophysical behavior will undoubtedly pave the way for groundbreaking advancements in the pharmaceutical and biomedical fields.[4]
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Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]
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Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. PMC - NIH. [Link]
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Transient Hot Wire Apparatus – Standard Operating Procedure (SOP) For Thermal Conductivity Measurements of Non-Flammable Liqui. [Link]
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Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega - ACS Publications. (2023-01-16). [Link]
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. NIH. [Link]
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. [Link]
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What are the steps of the rotational viscometer viscosity detection method? Q&A. NBCHAO. [Link]
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Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. [Link]
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How to Use the Rotational Viscometer. Drawell. [Link]
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Determination of the Thermal Conductivity by Using the Hot Wire Method: Theory, Simulation and Experiment. (2020-09-30). [Link]
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Experimental Set-up of the Transient Hot Wire Method. ResearchGate. [Link]
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Toxicity of ionic liquids prepared from biomaterials. Faculdade de Ciências da Universidade de Lisboa. [Link]
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Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. RSC Publishing. [Link]
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A Transient Hot Wire Thermal Conductivity Apparatus for Fluids. PMC - NIH. [Link]
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How Rotational Viscometer Works and Its Role in Determining Viscosity. WorldofTest.com. (2024-06-18). [Link]
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Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. NIH. [Link]
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Standard Operating Procedures (SOP): Viscometer. YouTube. (2017-06-20). [Link]
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Measurement of heat capacities of ionic liquids by differential scanning calorimetry. Request PDF. ResearchGate. (2025-08-07). [Link]
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Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. PMC - NIH. [Link]
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Determining Specific Heat Capacity by Differential Scanning Calorimetry1. [Link]
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Investigating the Properties of Pyridinium-Based Ionic Liquids. [Link]
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A new and reliable calibration method for vibrating tube densimeters over wide ranges of temperature and pressure. ResearchGate. (2025-08-07). [Link]
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Development and Experimental Study of an Experimental Setup for an Online Vibrating Tube Liquid Densitometer. MDPI. [Link]
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Design and testing of the supporting setup for the high-pressure vibrating tube densimeter. EPJ Web of Conferences. [Link]
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Development and Experimental Study of an Experimental Setup for On-Line Vibrating Tube Liquid Densitometer. Preprints.org. (2024-04-25). [Link]
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An In-Depth Technical Guide to the Solubility of 1-Hexylpyridinium Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-hexylpyridinium chloride ([C₆Pyr][Cl]) in organic solvents. While quantitative experimental solubility data for this specific compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge, theoretical frameworks, and detailed experimental protocols necessary to determine and predict its solubility. The document covers the physicochemical properties of [C₆Pyr][Cl], explores the theoretical underpinnings of ionic liquid solubility, presents detailed step-by-step methodologies for experimental solubility determination, and discusses expected solubility trends based on the behavior of homologous pyridinium salts.
Introduction to 1-Hexylpyridinium Chloride and Its Significance
1-Hexylpyridinium chloride, an ionic liquid (IL), is a salt with a melting point below 100°C, often liquid at or near room temperature.[1] It is composed of an organic pyridinium cation with a hexyl alkyl chain and a chloride anion. The unique properties of ionic liquids, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic compounds (VOCs) in a myriad of applications.[2] Pyridinium-based ILs, in particular, are valued for their distinct electrochemical and solvent properties.[3][4]
The solubility of [C₆Pyr][Cl] in various organic solvents is a critical parameter that dictates its utility in diverse fields, including:
-
Organic Synthesis: As a reaction medium, its ability to dissolve reactants and catalysts influences reaction kinetics and product yields.[5]
-
Electrochemistry: In battery and capacitor applications, solubility in electrolyte formulations is paramount for achieving high ionic conductivity.
-
Drug Development: For pharmaceutical applications, understanding its solubility is crucial for formulation design and as a potential drug delivery vehicle.[4]
-
Separation Processes: Its selective solubility for certain compounds can be exploited in liquid-liquid extraction and other separation technologies.[6]
Given the scarcity of published quantitative solubility data for 1-hexylpyridinium chloride, this guide emphasizes the experimental and theoretical tools required to obtain this vital information.
Physicochemical Properties of 1-Hexylpyridinium Chloride
A thorough understanding of the physicochemical properties of [C₆Pyr][Cl] is fundamental to interpreting its solubility behavior.
Table 1: Physicochemical Properties of 1-Hexylpyridinium Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈ClN | [7] |
| Molecular Weight | 199.72 g/mol | [7] |
| CAS Number | 6220-15-1 | [7] |
| Appearance | White solid | [8] |
| Melting Point | 35 °C | [6] |
| Density | 1.014 g/cm³ | [6] |
| Viscosity | 4322 cP (at 25°C) | [6] |
Theoretical Framework for Solubility
The solubility of an ionic liquid in an organic solvent is governed by a complex interplay of intermolecular forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. The principle of "like dissolves like" provides a general guideline: polar and ionic solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[9]
For ionic liquids, solubility is influenced by:
-
Cation and Anion Structure: The nature of the constituent ions, including the length of alkyl chains on the cation and the coordinating ability of the anion, plays a pivotal role.[10]
-
Solvent Properties: The polarity, hydrogen bonding capacity, and size of the solvent molecules are critical determinants of solubility.[11]
Predictive Models for Ionic Liquid Solubility
In the absence of experimental data, computational models can provide valuable estimations of solubility.
COSMO-RS is a powerful quantum chemistry-based model for predicting the thermodynamic properties of fluid mixtures.[12] It calculates the chemical potential of a solute in a solvent based on the polarization charge densities on the molecular surfaces.[13] This method can be used to predict the solubility of ionic liquids in various organic solvents with reasonable accuracy.[14] The process involves quantum chemical calculations for the individual ions and solvent molecules to generate their respective σ-profiles, which are then used in statistical thermodynamics calculations to determine solubility.[13]
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental methodologies. The Isothermal Shake-Flask method is considered the gold standard for determining the thermodynamic solubility of solids in liquids.[15] For systems exhibiting liquid-liquid phase separation, the Cloud Point method is highly effective.
Isothermal Shake-Flask Method for Solid-Liquid Equilibria
This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.
-
Preparation: Add an excess amount of 1-hexylpyridinium chloride to a known volume of the organic solvent in a sealed, temperature-controlled vessel. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker bath. The time required to reach equilibrium can vary from hours to days and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.[16]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully extract an aliquot of the clear, saturated supernatant.
-
Quantification: Determine the concentration of 1-hexylpyridinium chloride in the aliquot using a suitable analytical technique. Given the pyridinium ring's chromophore, UV-Vis spectrophotometry is a viable option. A calibration curve should be prepared using standard solutions of known concentrations. Alternatively, techniques like HPLC can be employed.
-
Data Reporting: Express the solubility in appropriate units, such as g/L, mol/L, or mole fraction, and specify the temperature at which the measurement was conducted.
Cloud Point Method for Liquid-Liquid Equilibria
This method is suitable for determining the temperature-composition phase diagram for systems where the ionic liquid and solvent are not fully miscible at all temperatures.
-
Sample Preparation: Prepare a series of samples with known compositions of 1-hexylpyridinium chloride and the organic solvent in sealed, transparent vials.
-
Heating: Heat a sample of a known composition until a single homogeneous liquid phase is observed.
-
Cooling and Observation: Slowly cool the sample while stirring. The temperature at which the solution first becomes turbid or "cloudy" is the cloud point. This indicates the onset of liquid-liquid phase separation.[5]
-
Data Collection: Repeat this process for all prepared samples to map out the binodal (solubility) curve on a temperature-composition phase diagram.
Expected Solubility Trends
While specific quantitative data for [C₆Pyr][Cl] is lacking, we can infer its likely solubility behavior by examining its structure and the properties of homologous 1-alkylpyridinium chlorides.
Effect of Solvent Polarity
1-Hexylpyridinium chloride is an ionic compound and is therefore expected to be more soluble in polar solvents than in nonpolar solvents.
-
Polar Protic Solvents (e.g., Alcohols): Solvents like methanol, ethanol, and isopropanol are expected to be good solvents for [C₆Pyr][Cl]. The hydroxyl group can engage in hydrogen bonding with the chloride anion, and the polar nature of the solvent can effectively solvate the ions. For the shorter-chain analogue, 1-butylpyridinium chloride, it is miscible with isopropanol.[16]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have significant dipole moments and should be capable of dissolving [C₆Pyr][Cl]. 1-Butylpyridinium chloride is miscible with acetonitrile but not with acetone, suggesting that subtle differences in solvent-ion interactions are at play.[16]
-
Nonpolar Solvents (e.g., Toluene, Hexane): The solubility of [C₆Pyr][Cl] in nonpolar solvents is expected to be very low. The energy required to overcome the strong ion-ion interactions in the ionic liquid is not compensated by the weak ion-dipole or dispersion forces with nonpolar solvent molecules. As expected, 1-butylpyridinium chloride is not miscible with toluene or hexane.[16]
Effect of Alkyl Chain Length on the Cation
The hexyl chain on the pyridinium cation introduces a significant nonpolar character to the molecule. This has a dual effect on solubility:
-
Increased Solubility in Less Polar Solvents: Compared to pyridinium chlorides with shorter alkyl chains (e.g., ethyl or butyl), the hexyl group may enhance solubility in solvents of moderate to low polarity.
-
Decreased Solubility in Highly Polar Solvents: The hydrophobic nature of the long alkyl chain can lead to a decrease in solubility in highly polar solvents like water. The effect of the alkyl chain length on the solubility of 1-alkyl-3-methylimidazolium-based ILs in alcohols has been observed to lead to a decrease in the upper critical solution temperature with increasing alkyl chain length, indicating improved miscibility.[3]
Table 2: Qualitative Solubility of 1-Alkylpyridinium Chlorides in Various Solvents
| Solvent | 1-Butylpyridinium Chloride ([C₄Pyr][Cl])[16] | 1-Hexylpyridinium Chloride ([C₆Pyr][Cl]) (Predicted) | 1-Octylpyridinium Chloride ([C₈Pyr][Cl])[8] |
| Water | Miscible | Soluble | High Solubility |
| Methanol | Miscible (implied) | Highly Soluble | High Solubility |
| Isopropanol | Miscible | Soluble | High Solubility |
| Acetonitrile | Miscible | Soluble | High Solubility |
| Acetone | Not Miscible | Sparingly Soluble to Insoluble | Likely Sparingly Soluble |
| Toluene | Not Miscible | Very Sparingly Soluble to Insoluble | Likely Very Sparingly Soluble |
| Hexane | Not Miscible | Insoluble | Insoluble |
Note: Predictions for [C₆Pyr][Cl] are based on interpolating the trends observed for the C₄ and C₈ analogues and general principles of solubility.
Synthesis of 1-Hexylpyridinium Chloride
For researchers who need to prepare [C₆Pyr][Cl] in-house, a common synthetic route is the quaternization of pyridine with an appropriate alkyl halide.
-
Reaction Setup: In a round-bottom flask, dissolve pyridine in a suitable solvent such as acetonitrile.
-
Addition of Alkyl Halide: Slowly add 1-chlorohexane to the pyridine solution. An excess of pyridine is often used to drive the reaction to completion.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by techniques like TLC or NMR.
-
Isolation and Purification: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be washed with a nonpolar solvent like diethyl ether or hexane to remove unreacted starting materials. Further purification can be achieved by recrystallization.
-
Characterization: Confirm the identity and purity of the synthesized 1-hexylpyridinium chloride using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
Pyridinium-based ionic liquids, like all chemicals, should be handled with appropriate safety precautions.[8][17]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place. 1-Hexylpyridinium chloride is hygroscopic and should be protected from moisture.
-
Toxicity: While ionic liquids are often touted as "green" solvents due to their low volatility, their toxicity should not be underestimated. The toxicity of pyridinium-based ILs can be dependent on the length of the alkyl chain.[19] Always consult the Safety Data Sheet (SDS) before use.[20]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-hexylpyridinium chloride in organic solvents. While a lack of published quantitative data necessitates an emphasis on experimental determination and theoretical prediction, the principles and protocols outlined herein offer a robust pathway for researchers to obtain the necessary solubility data for their specific applications. The expected trends, derived from the behavior of homologous pyridinium salts, provide valuable initial guidance for solvent selection. By combining the detailed experimental methodologies with the power of predictive modeling, scientists and engineers can effectively harness the potential of 1-hexylpyridinium chloride in their research and development endeavors.
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Klamt, A. (2011). Prediction of Solubility with COSMO-RS. Zenodo. [Link]
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Lashkari, S. (2018). Solubility of ionic liquid in common polar solvents? ResearchGate. Retrieved from [Link]
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Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from [Link]
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Aghmih, K., et al. (2024). Synthesis of ionic liquid-based pyridinium. ResearchGate. Retrieved from [Link]
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El-Sheshtawy, H. S., et al. (2021). Scale reaction synthesis of 1-(n-(1-hexyl-2-methyl-1H-imidazol-3-ium)-3-hexyl) Pyridinium) Chloride (Py-n-Imi). ResearchGate. Retrieved from [Link]
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EXIL. (n.d.). Ionic liquid synthesis: safety and good working practices. USC. Retrieved from [Link]
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SCM. (2018, November 21). AMS2018 - COSMO-RS new features: quick predictions & solvent optimization [Video]. YouTube. [Link]
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RoCo Global. (n.d.). 1-Hexylpyridinium chloride, >98%. Retrieved from [Link]
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PubChem. (n.d.). 1-Hexylpyridinium chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]
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A Technical Guide to the Critical Micelle Concentration of 1-Hexylpyridinium Chloride
Executive Summary
1-Hexylpyridinium chloride ([C₆Py]Cl) is a cationic surfactant and ionic liquid characterized by a pyridinium headgroup and a six-carbon alkyl tail. Like other amphiphilic molecules, it self-assembles in aqueous solutions to form colloidal aggregates known as micelles. This process occurs above a specific concentration threshold known as the Critical Micelle Concentration (CMC), a fundamental parameter that dictates the physicochemical properties and functional efficacy of the surfactant in various applications, from drug delivery to materials science. The CMC is not a fixed value but is highly sensitive to experimental conditions, including temperature, ionic strength, and the presence of additives.
This guide provides an in-depth exploration of the theoretical underpinnings of micellization for [C₆Py]Cl. It presents a detailed analysis of the key factors that influence its CMC and offers comprehensive, field-proven protocols for its experimental determination using three primary analytical techniques: surface tensiometry, conductometry, and fluorescence probe spectroscopy. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
Section 1: The Physicochemical Basis of Micellization
1.1 Introduction to Surfactants and Ionic Liquids
Surfactants are amphiphilic compounds possessing distinct hydrophilic (water-loving) and hydrophobic (water-hating) regions within the same molecule.[1] 1-Hexylpyridinium chloride belongs to the class of cationic surfactants, where the hydrophilic headgroup carries a positive charge. It is also classified as an ionic liquid (IL), a salt that is liquid below 100°C, which endows it with unique solvent properties and thermal stability. Its structure consists of a positively charged pyridinium ring (hydrophilic head) and a nonpolar hexyl chain (hydrophobic tail).
1.2 The Self-Assembly Process: Micelle Formation
When a surfactant like [C₆Py]Cl is introduced into an aqueous medium at low concentrations, the molecules first adsorb at the air-water interface to reduce the system's free energy. This lowers the surface tension of the water.[2] The hydrophobic tails orient away from the polar water molecules, pointing towards the air.
As the surfactant concentration increases, the interface becomes saturated. To further minimize the unfavorable contact between the hydrophobic tails and water, the surfactant monomers begin to spontaneously self-assemble in the bulk solution.[3] This cooperative process results in the formation of micelles—spherical or ellipsoidal aggregates where the hydrophobic tails are sequestered in a nonpolar core, and the hydrophilic pyridinium headgroups form a charged outer corona that interfaces with the bulk water.[1]
Caption: Conceptual diagram of surfactant self-assembly from monomers to a micelle.
1.3 Defining the Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the narrow concentration range above which micelles form and any subsequently added surfactant molecules preferentially contribute to the formation of new micelles rather than remaining as monomers.[2] At the CMC, abrupt changes in several physical properties of the solution are observed, including surface tension, conductivity, osmotic pressure, and light scattering.[1][4] Determining the CMC is therefore crucial for understanding and optimizing any process involving the surfactant, as it marks the transition from a simple solution to a microheterogeneous colloidal system.[4]
Section 2: 1-Hexylpyridinium Chloride - Properties and Behavior
2.1 Molecular Structure and Characteristics
-
Chemical Name: 1-Hexylpyridinium chloride
-
Formula: C₁₁H₁₈ClN
-
Molecular Weight: 199.72 g/mol
-
Structure: A pyridinium ring N-alkylated with a hexyl (C₆) chain, with a chloride (Cl⁻) counterion.
2.2 The Stauff-Klevens Rule and Estimating the CMC
While a definitive, universally cited CMC value for 1-hexylpyridinium chloride is elusive due to its dependence on experimental conditions, its approximate value can be understood in the context of its homologous series (alkylpyridinium halides). The relationship between the CMC and the number of carbon atoms (nC) in the surfactant's alkyl chain is well-described by the Stauff-Klevens rule, which states:
log(CMC) = A - B * nC
Where A and B are constants for a given homologous series and temperature. This equation demonstrates that the CMC decreases logarithmically as the length of the hydrophobic tail increases. For alkylpyridinium bromides, a linear relationship has been demonstrated.[5] Given that the CMC for dodecyltrimethylammonium bromide (C12) is ~16 mM and for hexadecyltrimethylammonium bromide (C16) is ~0.92 mM, it is expected that 1-hexylpyridinium chloride (C6) will have a significantly higher CMC, likely in the range of 100-200 mM in pure water at 25°C.
Section 3: Key Factors Influencing CMC
The precise CMC value is a function of the delicate balance between forces that promote micellization (hydrophobic effect) and those that oppose it (electrostatic repulsion and steric hindrance at the micelle surface).
| Factor | Effect on CMC of [C₆Py]Cl | Rationale & Causality |
| Alkyl Chain Length | Decreases with increasing length | A longer alkyl chain increases the hydrophobicity of the monomer, making its presence in water less favorable and thus promoting aggregation at a lower concentration.[6] |
| Addition of Electrolytes | Decreases | Added salts (e.g., NaCl, KBr) introduce counterions that shield the electrostatic repulsion between the positively charged pyridinium headgroups at the micelle surface. This reduces the energy barrier to aggregation, lowering the CMC.[1][7] The effect is more pronounced with higher salt concentrations. |
| Temperature | Complex; often shows a minimum | Increasing temperature has two opposing effects: 1) It decreases the hydration of the hydrophilic headgroup, which favors micellization. 2) It disrupts the structured water molecules around the hydrophobic tail (weakening the hydrophobic effect), which opposes micellization. For many ionic surfactants, this results in a U-shaped curve with a minimum CMC at a specific temperature. |
| Organic Additives | Varies | Polar organic molecules (e.g., short-chain alcohols) can accumulate at the interface and increase the CMC by increasing monomer solubility. Nonpolar organics may be solubilized in the micellar core, which can stabilize the micelle and slightly lower the CMC. |
Section 4: Experimental Determination of CMC - Protocols and Rationale
The CMC is determined by monitoring a physical property of the solution as a function of surfactant concentration and identifying the concentration at which this property exhibits a sharp discontinuity.[2]
4.1 Method 1: Surface Tensiometry
Principle of Causality: Below the CMC, surfactant monomers adsorb at the air-water interface, effectively reducing the surface tension. At the CMC, the interface becomes saturated, and newly formed micelles do not contribute significantly to further changes in surface tension. Therefore, a plot of surface tension versus the logarithm of concentration shows a distinct break point, which corresponds to the CMC.[3][8]
Caption: Workflow for CMC determination via surface tensiometry.
Experimental Protocol:
-
Solution Preparation: Prepare a concentrated stock solution of 1-hexylpyridinium chloride (e.g., 500 mM) in deionized, high-purity water. Prepare a series of at least 15-20 dilutions from this stock solution, spanning a concentration range from well below to well above the expected CMC (e.g., 10 mM to 300 mM).
-
Instrumentation: Use a force tensiometer equipped with a Wilhelmy plate or Du Noüy ring and a thermostated sample vessel. Maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Calibration & Cleaning: Thoroughly clean the platinum plate by flaming it to red heat to remove organic contaminants. Calibrate the instrument using high-purity water.
-
Measurement: Begin with the most dilute solution. Allow the surface tension reading to stabilize before recording the value. Proceed sequentially to higher concentrations. It is critical to rinse the vessel and plate with the next solution to be measured to avoid dilution errors.
-
Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The resulting graph will show two distinct linear regions. The CMC is determined from the concentration at the intersection point of the linear fits of these two regions.
4.2 Method 2: Conductometry
Principle of Causality: As an ionic surfactant, [C₆Py]Cl dissociates in water into C₆H₅N(C₆H₁₃)⁺ and Cl⁻ ions, which are efficient charge carriers. Below the CMC, conductivity increases linearly with concentration as more ions are added. Above the CMC, monomers aggregate into micelles. While the micelles are charged, their mobility is much lower than that of the individual ions due to their larger size and the binding of some counterions (Cl⁻). This leads to a decrease in the slope of the conductivity versus concentration plot.[9][10] The concentration at this break point is the CMC.
Caption: Workflow for CMC determination via conductometry.
Experimental Protocol:
-
Solution Preparation: Prepare a concentrated stock solution of [C₆Py]Cl (e.g., 500 mM).
-
Instrumentation: Use a calibrated conductivity meter with a thermostated cell, maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Measurement: Place a known volume of high-purity water in the conductivity cell and measure its conductivity. Titrate this water by making successive additions of small, known volumes of the stock solution. Stir gently and allow the reading to stabilize after each addition before recording the conductivity.
-
Data Analysis: Plot the specific conductivity (κ) versus the calculated molar concentration of the surfactant. The plot will exhibit two linear segments with different slopes. The CMC is the concentration corresponding to the intersection of the two lines fitted to these segments.
4.3 Method 3: Fluorescence Spectroscopy with Pyrene Probe
Principle of Causality: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is highly sensitive to the polarity of its microenvironment.[11] In pure water (a polar environment), its fluorescence spectrum shows a high intensity ratio of the first to the third vibronic peaks (I₁/I₃). When micelles form, pyrene preferentially partitions from the water into the nonpolar, hydrocarbon-like core of the micelle.[12] This change to a non-polar environment causes a significant decrease in the I₁/I₃ ratio. A plot of the I₁/I₃ ratio versus surfactant concentration yields a sigmoidal curve, and the inflection point is taken as the CMC.[13][14]
Caption: Principle of the pyrene fluorescence probe method for CMC determination.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of [C₆Py]Cl (e.g., 500 mM). Prepare a separate aqueous stock solution of pyrene (e.g., 0.1 mM in ethanol) and then create a final aqueous pyrene solution with a concentration of approximately 0.2–1.0 µM. The final ethanol concentration should be negligible (<0.1%).[12]
-
Sample Series: Prepare a series of samples containing a constant concentration of pyrene and varying concentrations of [C₆Py]Cl, spanning the expected CMC range. This is best done by diluting the surfactant stock solution with the aqueous pyrene solution to maintain a constant probe concentration.
-
Instrumentation: Use a fluorometer. Set the excitation wavelength to ~335 nm. Record the emission spectra from ~350 nm to 450 nm.
-
Measurement: For each sample, record the fluorescence spectrum and note the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Data Analysis: Plot the intensity ratio I₁/I₃ as a function of the surfactant concentration. Fit the resulting data to a sigmoidal (Boltzmann) function. The CMC is determined from the center point of the sigmoid, which can be found from the maximum of the first derivative of the curve.
References
- Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent.
-
Vázquez-González, M., et al. (n.d.). Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C. ResearchGate. Retrieved from [Link]
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Cai, X., et al. (2016). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science, 3(10), 160497. Retrieved from [Link]
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Basu Ray, G., et al. (2006). The cmc of surfactants obtained from different methods at 298 K. ResearchGate. Retrieved from [Link]
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Velázquez, M. M., & LopezDías, D. (2007). Critical micelle concentration (CMC) for different surfactants in aqueous solutions. ResearchGate. Retrieved from [Link]
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Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]
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Pal, N., & Singh, R. (2014). Micellization of Cetylpyridinium Chloride in Aqueous Lithium Chloride, Sodium Chloride and Potassium Chloride Media. ResearchGate. Retrieved from [Link]
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Aguiar, J., et al. (2003). Fluorescence Emission of Pyrene in Surfactant Solutions. University of Southern California. Retrieved from [Link]
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Varade, D., et al. (2005). Effect of salt on the micelles of cetyl pyridinium chloride. ResearchGate. Retrieved from [Link]
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Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(45), 12950-12956. Retrieved from [Link]
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Pal, N., & Singh, R. (2010). Aggregation and adsorption behavior of cetylpyridinium chloride in aqueous sodium salicylate and sodium benzoate solutions. Journal of Colloid and Interface Science, 350(2), 511-515. Retrieved from [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
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Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]
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Lateral Dx. (n.d.). Critical micelle concentration: Significance and symbolism. Retrieved from [Link]
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Ali, A., et al. (2014). Ionic Association and Solvation of the Ionic Liquid 1-Hexyl-3-methylimidazolium Chloride in Molecular Solvents. ResearchGate. Retrieved from [Link]
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Papancea, A., et al. (n.d.). CONDUCTIVITY STUDIES OF IMIDAZOLIUM-BASED IONIC LIQUIDS IN AQUEOUS SOLUTION. Retrieved from [Link]
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Wright State University. (2015). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Scholarly Commons. Retrieved from [Link]
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Toxicity and safety data of 1-Hexylpyridinium chloride
An In-depth Technical Guide to the Toxicity and Safety Profile of 1-Hexylpyridinium Chloride
Executive Summary
1-Hexylpyridinium chloride (CAS No. 6220-15-1) is a cationic surfactant and a member of the quaternary ammonium compound family, often explored for its properties as an ionic liquid. Its applications are diverse, ranging from roles in electrochemistry and organic synthesis to materials science.[1] As its use in research and development expands, a thorough understanding of its toxicological and safety profile is imperative for drug development professionals, researchers, and scientists to ensure safe handling and to anticipate potential biological effects.
This guide provides a comprehensive analysis of the currently available toxicity data for 1-Hexylpyridinium chloride. The compound is identified as a significant irritant, with formal classifications for causing skin irritation, serious eye irritation, and respiratory tract irritation.[2][3] However, critical data gaps exist in the public domain concerning its acute toxicity (lethal dose values), potential for skin sensitization, genotoxicity, and long-term effects such as carcinogenicity and reproductive toxicity.[2] This document synthesizes the known information, contextualizes it with data from analogous compounds, and outlines the standard experimental methodologies used to evaluate such endpoints. The objective is to equip scientific professionals with the necessary knowledge to conduct risk assessments and implement appropriate safety protocols when working with this compound.
Physicochemical Properties
The toxicological behavior of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Key properties of 1-Hexylpyridinium chloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6220-15-1 | [2][3][4] |
| Molecular Formula | C₁₁H₁₈ClN | [1][2][3] |
| Molecular Weight | 199.72 g/mol | [2][3] |
| Physical State | Solid | [2] |
| Melting Point | 35 °C | [1] |
| Appearance | White to off-white solid | N/A |
| Special Properties | Hygroscopic (absorbs moisture from the air) | [2] |
Mammalian Toxicological Profile
The following sections detail the known toxicological endpoints for 1-Hexylpyridinium chloride. A significant portion of the available data is derived from Safety Data Sheets (SDS), which provide hazard classifications based on submitted or extrapolated data.
Acute Toxicity
-
Oral: The compound may be harmful if swallowed.[2] For the broader group of alkyl pyridinium surfactants, moderate acute oral toxicity is generally expected, with LD₅₀ values in rats ranging from 50 to 560 mg/kg of body weight.[5]
-
Dermal: Specific data is unavailable. However, the alkyl pyridinium surfactant class is suggested to have low acute dermal toxicity (LD₅₀ >1000 mg/kg bw).[5]
-
Inhalation: Classified as potentially causing respiratory irritation.[2][3] While no LC₅₀ is available for the hexyl derivative, a related compound with a longer alkyl chain, cetylpyridinium chloride (C16), was found to have an LC₅₀ of 0.09 mg/L in rats after a 4-hour exposure, indicating high acute inhalation toxicity for this class of compounds.[6]
Skin Irritation and Corrosion
1-Hexylpyridinium chloride is formally classified as a skin irritant.
-
GHS Classification: Skin Corrosion/Irritation, Category 2.[2][3]
-
Hazard Statement: H315 - Causes skin irritation.[3]
-
Causality: As a cationic surfactant, 1-Hexylpyridinium chloride can disrupt the lipid bilayer of cell membranes in the epidermis, leading to cell damage and an inflammatory response. This mechanism is common to quaternary ammonium compounds.[5] Direct contact should be avoided, and appropriate protective gloves must be worn.[2]
Eye Irritation and Damage
The compound poses a significant risk of serious eye irritation.
-
GHS Classification: Serious Eye Damage/Eye Irritation, Category 2.[2][3]
-
Hazard Statement: H319 - Causes serious eye irritation.[3]
-
Causality: Similar to its effect on the skin, the surfactant properties of 1-Hexylpyridinium chloride can cause substantial damage to the delicate epithelial tissues of the cornea and conjunctiva.[7] This can lead to pain, redness, and inflammation, with the potential for more severe outcomes if not promptly addressed by thorough rinsing.[2] The use of safety glasses or goggles is mandatory when handling this substance.[4]
Skin Sensitization
There is no available data to classify the skin sensitization potential of 1-Hexylpyridinium chloride.[2]
-
Expert Insight: While data is lacking for this specific molecule, evaluation of the broader alkyl pyridinium surfactant group shows mixed results. Cetylpyridinium chloride is generally considered non-sensitizing in animal models, but allergic reactions have been noted in humans with other compounds in this class, such as dodecylpyridinium chloride.[5] Therefore, the potential for sensitization cannot be ruled out without specific testing. Standard assays like the Local Lymph Node Assay (LLNA) are designed to evaluate this endpoint by measuring lymphocyte proliferation in response to a chemical allergen.[8]
Genotoxicity and Mutagenicity
No studies on the genotoxic or mutagenic potential of 1-Hexylpyridinium chloride are available in the reviewed literature.[2]
-
Expert Insight: Assessing mutagenicity is a critical step in safety evaluation, as it identifies substances that can cause permanent, transmissible changes in the genetic material of cells. A standard initial screening for this endpoint is the Bacterial Reverse Mutation Test, commonly known as the Ames test.[9] This assay uses specific strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[10] This test is typically run with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing to become active.[9]
Specific Target Organ Toxicity (STOT)
-
Single Exposure (STOT-SE): 1-Hexylpyridinium chloride is classified as a STOT-SE Category 3 substance.[2][3]
-
Hazard Statement: H335 - May cause respiratory irritation.[3]
-
Target Organ: Respiratory system.[2]
-
Causality: Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2] Handling should occur in a well-ventilated area or under a chemical fume hood.[2]
-
-
Repeated Exposure (STOT-RE): No data is available to assess the effects of repeated or chronic exposure.[2]
Carcinogenicity and Reproductive Toxicity
There is no data available regarding the carcinogenic or reproductive toxicity of 1-Hexylpyridinium chloride.[2] These endpoints require long-term animal studies that have not been conducted or published for this compound.
Summary of Hazard Classifications
The table below consolidates the GHS hazard classifications for 1-Hexylpyridinium chloride based on available regulatory data.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3] |
Standardized Testing Methodologies
To address the identified data gaps, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed. These protocols ensure data reliability and reproducibility.
In Vivo Skin Irritation Test (Based on OECD 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
Experimental Protocol:
-
Animal Model: Healthy, young adult albino rabbits (3 animals).
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.
-
Application: A 0.5 g dose of the solid test substance (moistened with a small amount of water) is applied to a small area (~6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The dressing is held in place for 4 hours.
-
Observation: After patch removal, skin reactions are evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
Scoring: Observations are scored on a scale of 0 (none) to 4 (severe).
-
Classification: The classification is based on the mean scores for erythema and edema across the test animals. A mean score of ≥ 2.3 and ≤ 4.0 for either endpoint typically leads to a Category 2 classification.[5]
In Vivo Eye Irritation Test (Based on OECD 405)
This test, often called the Draize test, assesses the potential for a substance to damage the eye.[11]
Experimental Protocol:
-
Animal Model: Healthy, young adult albino rabbits (typically 1 to 3 animals).
-
Application: A 0.1 g dose of the solid test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Scoring: Reactions are scored for the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
Classification: A substance causing reversible eye effects within 21 days is classified as an irritant (Category 2). A substance causing irreversible damage or serious physical decay of vision is classified as causing serious eye damage (Category 1).[11]
Bacterial Reverse Mutation "Ames" Test (Based on OECD 471)
This in vitro test is a widely used screen for identifying compounds that can cause gene mutations.[9]
Experimental Protocol:
-
Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli) are used to detect different types of point mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which contains enzymes from rat liver to simulate mammalian metabolism.[9]
-
Procedure (Plate Incorporation Method): a. The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar. b. The mixture is poured onto a minimal glucose agar plate. c. The plates are incubated at 37 °C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.
-
Interpretation: A substance is considered mutagenic if it produces a dose-related increase in revertant colonies and/or a reproducible increase over the negative control.[10]
Environmental Fate and Ecotoxicity
Specific environmental data for 1-Hexylpyridinium chloride is scarce. However, based on its structure as a water-soluble quaternary ammonium salt, some general predictions can be made.
-
Aquatic Toxicity: A related long-chain compound, cetylpyridinium chloride, is known to be very toxic to aquatic organisms.[12] Cationic surfactants can disrupt the gill structures of aquatic life. It is reasonable to assume that 1-Hexylpyridinium chloride may also exhibit significant aquatic toxicity.
-
Persistence and Degradation: The persistence of such compounds in the environment can vary. While some may be biodegradable, their antimicrobial properties can inhibit the very microorganisms needed for degradation.
-
Mobility: Due to its water solubility, if released into the environment, the compound is expected to be mobile in soil and has the potential to leach into groundwater systems.[12]
Conclusion and Recommendations
1-Hexylpyridinium chloride is a compound with a well-defined profile as a skin, eye, and respiratory irritant. Professionals handling this substance must adhere to strict safety protocols, including the use of personal protective equipment (gloves, eye protection) and ensuring adequate ventilation.[2]
The primary concern from a safety assessment perspective is the significant number of critical data gaps. The lack of published data on acute toxicity (LD₅₀/LC₅₀), skin sensitization, genotoxicity, and chronic toxicity means that a complete risk profile cannot be constructed. For any application involving potential significant human or environmental exposure, further toxicological testing is strongly recommended. Researchers should proceed with a high degree of caution, treating the compound as potentially hazardous in endpoints for which data is not yet available.
References
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Title: 1-Hexylpyridinium chloride | C11H18ClN | CID 2734172 Source: PubChem - National Institutes of Health URL: [Link]
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Title: 1-Hexylpyridinium chloride, >98% Source: RoCo Global URL: [Link]
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Title: 1-Hexylpyridinium chloride Source: Pharos URL: [Link]
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Title: SAFETY DATA SHEET - Pyridinium chloride Source: Fisher Scientific URL: [Link]
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Title: Alkyl pyridinium surfactants - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme URL: [Link]
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Title: Final Report on Hazard Classification of Common Skin Sensitisers Source: Health and Safety Executive URL: [Link]
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Title: Mutagenicity of 1-Butyl-3-Methylimidazolium Chloride in Bacterial Tester Strains Source: National Toxicology Program URL: [Link]
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Title: Ocular and dermal irritation studies of some quaternary ammonium compounds Source: PubMed URL: [Link]
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Title: Mutagenicity Testing Applied for Regulation of Developing Products Source: Current Separations URL: [Link]
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Title: Skin Toxicity of Selected Hair Cosmetic Ingredients: A Review Focusing on Hairdressers Source: MDPI URL: [Link]
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Title: Assessing the mutagenicity of protic ionic liquids using the mini Ames test Source: ResearchGate URL: [Link]
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Title: Studies on mutagenicity of new chemical compounds using bacterial Ames test Source: Biblioteka Nauki URL: [Link]
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The Dawn of Designer Solvents: A Technical Guide to the Discovery and History of Pyridinium Ionic Liquids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, synthesis, and evolving applications of pyridinium-based ionic liquids. As a class of "designer solvents," their unique and tunable properties have established them as a cornerstone in various fields, from electrochemistry to modern drug development.
Part 1: Introduction to Ionic Liquids and the Pyridinium Cation
1.1. The Advent of Ionic Liquids
Ionic liquids (ILs) are a fascinating class of compounds composed entirely of ions, which exist in a liquid state at temperatures below 100°C.[1][2][3] This unique characteristic distinguishes them from traditional molten salts. Their negligible vapor pressure, high thermal stability, non-flammability, and remarkable ability to dissolve a wide array of compounds have positioned them as highly attractive alternatives to volatile organic solvents.[1][3][4] The field of ionic liquids traces its origins to 1914, with the pioneering work of Paul Walden on ethylammonium nitrate.[1][2][3][4][5][6][7] This discovery laid the conceptual foundation for a new class of solvents whose properties could be meticulously tailored by modifying their constituent ions.
1.2. The Significance of the Pyridinium Cation
Among the diverse array of cations used to construct ionic liquids, the pyridinium cation holds a significant place in the history and development of these materials, featuring prominently in the "first generation" of ionic liquids.[1][8] The aromatic nature of the pyridine ring, coupled with the ability to introduce a wide variety of substituents on both the ring and the nitrogen atom, provides a powerful tool for fine-tuning the physicochemical properties of the resulting ionic liquid.[9] This inherent "designability" allows for the creation of pyridinium ILs with specific characteristics tailored for diverse applications.[9]
Part 2: A Historical Journey: Key Milestones in the Development of Pyridinium Ionic Liquids
2.1. The Early Seeds (1914-1950s)
The story of ionic liquids begins with Paul Walden's 1914 report on ethylammonium nitrate ([EtNH3][NO3]), a salt with a melting point of just 12°C.[1][3][4][5][7] While not a pyridinium-based IL, this discovery was the first to demonstrate that salts could be liquid at or near room temperature, opening a new frontier in chemistry.[3][5] The first significant development specifically involving pyridinium salts came nearly four decades later. In 1951, Hurley and Weir, while investigating electrolytes for electroplating, discovered that mixing N-alkylpyridinium halides with aluminum chloride could produce mixtures that were liquid at room temperature.[1][5][10] Their work on the 1-ethylpyridinium bromide-aluminium chloride system was a critical step towards the development of the first true pyridinium-based room-temperature ionic liquids.[5]
2.2. The First Generation and the Rise of Chloroaluminates (1960s-1980s)
The mid-20th century saw a surge of interest in molten salts, with significant research efforts, notably at the U.S. Air Force Academy, focused on chloroaluminate systems.[1] A key breakthrough in this era was the development of 1-butylpyridinium chloride-aluminium chloride ([C4py]Cl-AlCl3) by Robinson and Osteryoung in the late 1970s.[5] This system exhibited a liquid state over a broad range of compositions at room temperature, making it a more versatile medium for electrochemical studies.[5] During this period, the primary application for these first-generation pyridinium ILs was in electrochemistry, where their ionic nature and wide electrochemical window were highly advantageous.[1][11]
2.3. The Quest for Stability: Moving Beyond Chloroaluminates (1990s-Present)
A major drawback of the early chloroaluminate-based ionic liquids was their extreme sensitivity to moisture, which limited their practical applications.[1] The 1990s marked a pivotal shift with the development of air- and water-stable ionic liquids. This was achieved by replacing the reactive chloroaluminate anions with more robust anions like tetrafluoroborate ([BF4]⁻) and hexafluorophosphate ([PF6]⁻). While much of the focus during this period was on imidazolium-based ILs, the development of these new anions also revolutionized the field of pyridinium ionic liquids, dramatically expanding their potential applications beyond the confines of a glove box.
2.4. A Timeline of Discovery
| Year | Key Development | Significance | Key Researchers |
| 1914 | Discovery of ethylammonium nitrate ([EtNH3][NO3]) | First reported room-temperature ionic liquid, laying the conceptual groundwork. | Paul Walden[1][3][5][7] |
| 1951 | Discovery of liquid mixtures of N-alkylpyridinium halides and AlCl3 | First demonstration of room-temperature liquid pyridinium-based systems. | Hurley and Weir[1][5] |
| 1978 | Development of 1-butylpyridinium chloride-AlCl3 | A versatile room-temperature ionic liquid with a wide liquid range, advancing electrochemical applications. | Robinson and Osteryoung[5] |
| 1992 | Introduction of air- and water-stable ionic liquids | The use of anions like [BF4]⁻ and [PF6]⁻ expanded the scope of ILs, including pyridinium-based systems, to a much wider range of applications. | Wilkes and Zaworotko (for imidazolium ILs)[5] |
Part 3: The Art of Synthesis: From Precursors to Designer Solvents
The synthesis of pyridinium-based ionic liquids is a versatile and typically straightforward two-step process that allows for a high degree of structural diversity.
3.1. Core Principle: Quaternization of Pyridine
The foundational step in the synthesis of pyridinium ILs is the N-alkylation of pyridine or a substituted pyridine derivative. This reaction, a classic Menshutkin reaction, involves the nucleophilic attack of the pyridine nitrogen on an alkyl halide, resulting in the formation of an N-alkylpyridinium halide salt.[12][13][14][15]
3.2. Experimental Protocol: Synthesis of N-Alkylpyridinium Halides
The following protocol details the synthesis of a representative N-alkylpyridinium halide, 1-butylpyridinium bromide.
-
Materials: Pyridine, 1-bromobutane, and ethyl acetate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of pyridine and 1-bromobutane.[12]
-
The reaction mixture is heated to reflux (typically at 70-80°C) with stirring for 24-72 hours.[12][13] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting N-butylpyridinium bromide, which may be a viscous liquid or a solid, is washed repeatedly with ethyl acetate to remove any unreacted starting materials.[13]
-
The purified product is then dried under vacuum to remove any residual solvent.[13]
-
-
Characterization: The structure and purity of the synthesized N-alkylpyridinium halide are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and by its melting point.
3.3. The Power of Anion Exchange (Metathesis)
The second, and equally crucial, step in creating designer pyridinium ILs is anion exchange, or metathesis.[12][14][16] This process involves replacing the initial halide anion with a different anion, which can dramatically alter the physicochemical properties of the ionic liquid, such as its viscosity, melting point, and miscibility with water.
3.4. Experimental Protocol: Anion Exchange
This protocol outlines the synthesis of 1-butylpyridinium tetrafluoroborate from 1-butylpyridinium bromide.
-
Materials: N-butylpyridinium bromide, sodium tetrafluoroborate, and acetone.
-
Procedure:
-
Dissolve the N-butylpyridinium bromide in acetone.[13]
-
In a separate flask, dissolve an equimolar amount of sodium tetrafluoroborate in acetone.
-
Add the sodium tetrafluoroborate solution to the N-butylpyridinium bromide solution and stir the mixture at room temperature for several hours (e.g., 12 hours).[13]
-
A precipitate of sodium bromide will form, which is then removed by filtration.
-
The acetone is removed from the filtrate using a rotary evaporator to yield the final product, 1-butylpyridinium tetrafluoroborate.
-
-
Characterization: The final product is characterized by NMR spectroscopy and by confirming the absence of the initial halide anion.
3.5. Visualization of the Synthesis Workflow
Caption: Diverse application areas of pyridinium ionic liquids.
Part 6: Future Horizons and Conclusion
6.1. The Path Forward
The journey of pyridinium ionic liquids is far from over. Current research is focused on designing the next generation of these compounds, including task-specific ILs with functional groups tailored for specific applications, and biocompatible ILs derived from natural sources to further enhance their utility in the pharmaceutical and biomedical fields. [6][8]The development of more sustainable and cost-effective synthesis routes also remains a key area of investigation.
6.2. Concluding Remarks
From their early discovery as a laboratory curiosity to their current status as highly versatile "designer solvents," pyridinium ionic liquids have had a remarkable history. Their unique combination of tunable physicochemical properties has cemented their importance in electrochemistry and catalysis and is now paving the way for exciting innovations in drug development and beyond. As our understanding of the intricate relationship between their structure and function continues to grow, the potential for pyridinium ionic liquids to address pressing scientific and industrial challenges appears limitless.
Part 7: References
-
Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing.
-
1 History and Development of Ionic Liquids. Wiley-VCH.
-
Ionic Liquids in Pharmaceutical and Biomedical Applications. Reinste Nano Ventures Pvt Ltd - Hiyka.
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Pyridinium-Based Ionic Liquids. Reinste Nano Ventures Pvt Ltd - Hiyka.
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Ionic Liquids: An “Old” Class of Chemicals of High Interest in Modern Sample Preparation and Analysis.
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Investigating the Properties of Pyridinium-Based Ionic Liquids.
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Ionic liquids: a brief history. PMC - NIH.
-
Application Notes and Protocols for Electrochemical Applications of Pyridinium Ionic Liquids. Benchchem.
-
Full article: Ionic liquids: history, conception, applications, and perspectives.
-
A Brief Review of Ionic Liquids: Synthesis and Applications. Auctores | Journals.
-
Pyridinium Ionic Liquids. Alfa Chemistry.
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A Brief Review of Ionic Liquids: Synthesis and Applications. Auctores | Journals.
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Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. PMC - NIH.
-
The Electrochemical Advantages of Pyridinium Ionic Liquids in Advanced Materials.
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. NIH.
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Publications.
-
Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system.
-
Paul Walden, the discoverer of ionic liquids (and the Walden inversion). 3. ResearchGate.
-
Novel process for synthesizing high-purity N-alkyl pyridine salt. Google Patents.
-
Biomedical applications of ionic liquids. ResearchGate.
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI.
-
Physical properties of pyridinium ionic liquids. ResearchGate.
-
Ionic liquids in biomedical application. ScienceDirect.
-
The Dawn of Designer Solvents: A Technical Guide to Novel Pyridinium-Based Ionic Liquids. Benchchem.
-
Discovery of Room Temperature Ionic Liquid: P C Rây versus P Walden. ResearchGate.
-
Electrochemical Applications of Room-Temperature Ionic Liquids.
-
Ionic Liquid-Based Materials for Biomedical Applications. MDPI.
-
Ionic liquid. Wikipedia.
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. NIH.
-
Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. ACS Publications.
-
Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. PMC - NIH.
-
Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PMC - PubMed Central.
-
N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed... ResearchGate.
-
New alkylpyridinium tetrahalidometallate ionic liquids and ionic liquid crystals-insights into the origin of their phase behavior. ResearchGate.
-
Pyridinium Ionic Liquids. ResearchGate.
-
Full article: Development of ionic liquid crystals based on pyridinium and picolinium cations.
-
(PDF) Ionic liquids: a brief history. ResearchGate.
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Basic characterization of 1-Hexylpyridinium chloride
An In-Depth Technical Guide to the Basic Characterization of 1-Hexylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Significance
1-Hexylpyridinium chloride belongs to the class of n-alkylpyridinium halides, which are organic salts composed of a positively charged pyridinium ring with an attached alkyl chain and a halide anion. These compounds are a subset of ionic liquids, which are salts with melting points below 100 °C. The unique amphiphilic nature of 1-Hexylpyridinium chloride, possessing a hydrophilic pyridinium head and a hydrophobic hexyl tail, imparts surface-active properties, allowing it to form micelles in aqueous solutions.
This dual characteristic as both an ionic liquid and a surfactant makes 1-Hexylpyridinium chloride a compound of considerable interest. Its applications are diverse, ranging from its use as a catalyst and reaction medium in organic synthesis to its role as an electrolyte in electrochemical systems.[1] In the realm of drug development, its surfactant properties are particularly relevant for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Furthermore, like other quaternary ammonium compounds, it exhibits antimicrobial properties, adding to its potential utility in pharmaceutical formulations. A thorough understanding of its basic physicochemical characteristics is therefore paramount for its effective application and for the development of robust and reliable formulations.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Hexylpyridinium chloride is presented in the table below. These parameters are fundamental to understanding its behavior in various systems and for designing experimental protocols.
| Property | Value | Source(s) |
| Chemical Structure | C₁₁H₁₈ClN | [2] |
| Molecular Weight | 199.73 g/mol | [2] |
| Melting Point | 35 °C | [1] |
| Density | 1.014 g/cm³ (at 25 °C) | [3] |
| Viscosity | 4322 cP (at 25 °C) | [3] |
| IUPAC Name | 1-hexylpyridin-1-ium chloride | [2] |
| CAS Number | 6220-15-1 | [2] |
Synthesis of 1-Hexylpyridinium Chloride
The synthesis of 1-Hexylpyridinium chloride is typically achieved through a quaternization reaction, a type of SN2 reaction, involving pyridine and a suitable hexyl halide. The general reaction scheme is as follows:
A generalized laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of 1-Hexylpyridinium Chloride
Materials:
-
Pyridine
-
1-Chlorohexane (or 1-Bromohexane)
-
Anhydrous diethyl ether
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in a suitable solvent such as acetone.
-
Slowly add a stoichiometric equivalent of 1-chlorohexane to the pyridine solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 1-Hexylpyridinium chloride, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Wash the crude product with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain 1-Hexylpyridinium chloride as a solid.
Analytical Characterization
A comprehensive characterization of 1-Hexylpyridinium chloride is essential to confirm its identity, purity, and key physical properties. The following sections detail the primary analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of 1-Hexylpyridinium chloride.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum will show characteristic signals for the protons on the pyridinium ring and the hexyl chain. The protons on the pyridinium ring are deshielded due to the positive charge and aromaticity, appearing at higher chemical shifts (typically in the range of 8-9 ppm). The protons of the hexyl chain will appear at lower chemical shifts, with the protons closest to the nitrogen atom being the most deshielded.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons of the pyridinium ring will resonate at higher chemical shifts compared to the carbons of the aliphatic hexyl chain.
Experimental Protocol: NMR Analysis
Rationale for Experimental Choices:
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. D₂O or CD₃OD are suitable choices due to the ionic nature of the compound.
-
Quantitative NMR (qNMR): For purity determination, a known amount of an internal standard can be added to the sample. The purity of 1-Hexylpyridinium chloride can then be calculated by comparing the integral of a known proton signal from the analyte to that of the internal standard.[4]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is the preferred method for analyzing ionic liquids as it is a soft ionization technique that can directly analyze pre-formed ions in solution.
Expected Mass Spectrum: In the positive ion mode, the mass spectrum of 1-Hexylpyridinium chloride will show a prominent peak corresponding to the 1-hexylpyridinium cation [C₁₁H₁₈N]⁺ at a mass-to-charge ratio (m/z) of 164.29. In the negative ion mode, a peak for the chloride anion [Cl]⁻ at m/z 35 and 37 (due to isotopes) would be expected.
Experimental Protocol: ESI-MS Analysis
Sample Preparation:
-
Prepare a stock solution of 1-Hexylpyridinium chloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Instrumental Parameters (Typical):
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI)
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas: Nitrogen
-
Drying Gas Temperature: 200-350 °C
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition of the ions.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.
Expected Thermal Behavior:
-
TGA: The TGA thermogram will show the decomposition temperature of 1-Hexylpyridinium chloride. A sharp weight loss at a specific temperature range indicates thermal decomposition.
-
DSC: The DSC thermogram will show endothermic and exothermic events. For 1-Hexylpyridinium chloride, an endothermic peak corresponding to its melting point (around 35 °C) is expected.[1] Other phase transitions, such as glass transitions, may also be observed.
Experimental Protocol: TGA-DSC Analysis
Rationale for Experimental Choices:
-
Inert Atmosphere: A nitrogen atmosphere is typically used to prevent oxidative degradation of the sample during heating.
-
Heating Rate: A heating rate of 10 °C/min is a common starting point for thermal analysis, providing a good balance between resolution and experiment time.
Solubility Profile
The solubility of 1-Hexylpyridinium chloride in various solvents is a critical parameter for its application in formulations and as a reaction medium. While specific quantitative data for 1-Hexylpyridinium chloride is not extensively reported, its solubility can be inferred from its structure and data on similar ionic liquids.
General Solubility Characteristics:
-
Water: As an ionic compound, 1-Hexylpyridinium chloride is expected to be soluble in water. However, the presence of the hexyl chain will impart some hydrophobic character, and its solubility will be lower than that of pyridinium chloride without the alkyl chain.
-
Alcohols (Methanol, Ethanol): Due to their polar nature, methanol and ethanol are generally good solvents for ionic liquids. The solubility of n-alkylpyridinium halides in alcohols tends to decrease as the alkyl chain length of the alcohol increases.[5]
-
Acetone: Acetone is a polar aprotic solvent and is often a good solvent for many ionic liquids.[6][7]
Experimental Protocol: Determination of Solubility
Method: Shake-Flask Method
-
Add an excess amount of 1-Hexylpyridinium chloride to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of 1-Hexylpyridinium chloride in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry (if the compound has a chromophore) or by evaporating the solvent and weighing the residue.
Critical Micelle Concentration (CMC)
Experimental Protocol: Determination of CMC
Method: Conductivity Measurement
-
Prepare a stock solution of 1-Hexylpyridinium chloride in deionized water.
-
Measure the conductivity of a known volume of deionized water.
-
Make successive additions of the stock solution to the water, measuring the conductivity after each addition.
-
Plot the conductivity as a function of the concentration of 1-Hexylpyridinium chloride.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[10]
Applications in Drug Development
The unique properties of 1-Hexylpyridinium chloride make it a promising candidate for various applications in drug development:
-
Solubilizing Agent: Its surfactant nature can be exploited to increase the solubility of poorly water-soluble drugs, thereby improving their bioavailability.
-
Antimicrobial Agent: As a quaternary ammonium compound, it possesses inherent antimicrobial activity, which could be beneficial in topical or oral formulations.
-
Component of Ionic Liquid-Based Drug Delivery Systems: It can be used as a solvent or a component in the formulation of novel drug delivery systems, such as microemulsions and nanoparticles.
Safety and Handling
According to safety data sheets, 1-Hexylpyridinium chloride is considered hazardous. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated place in a tightly closed container.
Conclusion
1-Hexylpyridinium chloride is a versatile compound with a unique combination of properties as both an ionic liquid and a cationic surfactant. A thorough understanding of its fundamental physicochemical characteristics is essential for its effective application in research and development, particularly in the field of drug delivery. This guide has provided a comprehensive overview of its properties and detailed protocols for its characterization. While some specific experimental data for this compound are not widely available, the information provided, including data from related compounds, serves as a valuable resource for scientists and researchers.
References
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- Critical micelle concentration of alkylpyridinium chlorides and bromides at 25 °C. (n.d.).
- 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. (n.d.). PubMed.
- Interactions of Ionic Liquids and Acetone: Thermodynamic Properties, Quantum-Chemical Calculations, and NMR Analysis. (n.d.).
- Determination of the critical micelle concentr
- Quantit
- 1-Hexylpyridinium chloride. (n.d.). PubChem.
- The mixing behavior of n-alkylpyridinium bromide–NP-9 mixed surfactant systems. (n.d.).
- Acetone as a Polar Cosolvent for Pyridinium-Based Ionic Liquids. (n.d.). arXiv.
- Interactions of Ionic Liquids and Acetone: Thermodynamic Properties, Quantum-Chemical Calculations, and NMR Analysis. (n.d.).
- Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. (2019). RSC Publishing.
- 1-Hexylpyridinium chloride, >98%. (n.d.). RoCo Global.
- Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022).
- Critical micelle concentr
- Cetylpyridinium chloride. (n.d.). ChemicalBook.
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- Rapid Critical Micelle Concentration (CMC)
- 1-HEXYLPYRIDINIUM CHLORIDE. (2023). ChemicalBook.
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- The effect of surfactant above and below the critical micelle concentration (CMC) and the mathematical models used to determine. (2016). Academic Journals.
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- Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.
- CHEMICAL ANALYSIS ON CETYLPYRIDINIUM CHLORIDE (CPC)
- Scheme of thermogravimeter Mettler Toledo TGA/DSC 1. (n.d.).
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- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
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- Solubility of 1Dodecyl3-methylimidazolium Chloride in Alcohols (C 2 −C 12 ) †. (n.d.).
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Methodological & Application
Application Notes and Protocols for 1-Hexylpyridinium Chloride as a Phase Transfer Catalyst
Introduction: The Role of 1-Hexylpyridinium Chloride in Bridging Chemical Divides
In the landscape of modern organic synthesis, the challenge of reacting chemical species that exist in immiscible phases is a persistent hurdle. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this problem, facilitating reactions between reactants in separate phases, typically an aqueous and an organic phase.[1][2] At the heart of this methodology are phase transfer catalysts, molecules capable of escorting a reactant from one phase to another, thereby enabling the reaction to proceed. 1-Hexylpyridinium chloride, a quaternary pyridinium salt, has garnered significant attention as a highly effective phase transfer catalyst.[3]
This technical guide provides an in-depth exploration of 1-hexylpyridinium chloride, detailing its mechanism of action, physicochemical properties, and practical applications. We will provide detailed, step-by-step protocols for its use in nucleophilic substitution reactions, a cornerstone of synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the advantages of phase transfer catalysis to enhance reaction efficiency, improve yields, and adopt greener chemical practices.[2]
Physicochemical Properties of 1-Hexylpyridinium Chloride
1-Hexylpyridinium chloride is an ionic liquid, a class of salts that are liquid at or near room temperature.[4] This property, along with its amphiphilic nature, is central to its efficacy as a phase transfer catalyst. The pyridinium head group provides the ionic character, ensuring solubility in the aqueous phase, while the hexyl tail imparts hydrophobicity, allowing it to be soluble in the organic phase.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ClN | [5] |
| Molecular Weight | 199.72 g/mol | [5][6] |
| Appearance | White, hygroscopic crystals | [7] |
| Melting Point | 35 °C | [8] |
| Density | 1.014 g/cm³ | [8] |
| CAS Number | 6220-15-1 | [6] |
Mechanism of Phase Transfer Catalysis with 1-Hexylpyridinium Chloride
The efficacy of 1-hexylpyridinium chloride in phase transfer catalysis hinges on its ability to form an ion pair with the nucleophile in the aqueous phase. This new, bulkier ion pair possesses sufficient organic character to be transferred into the organic phase, where it can then react with the substrate.
The general mechanism for a nucleophilic substitution reaction, such as the Williamson ether synthesis, can be visualized as follows:
-
Ion Exchange: In the aqueous phase, the 1-hexylpyridinium cation (Q⁺) exchanges its chloride anion for the nucleophile (Nu⁻), forming the [Q⁺Nu⁻] ion pair.
-
Phase Transfer: The lipophilic hexyl chain of the cation facilitates the transport of the entire ion pair across the phase boundary into the organic phase.
-
Reaction: In the organic phase, the "naked" nucleophile is highly reactive and attacks the electrophilic substrate (R-X) via an Sₙ2 mechanism, forming the product (R-Nu) and displacing the leaving group (X⁻).[5][9]
-
Catalyst Regeneration: The 1-hexylpyridinium cation then pairs with the leaving group (X⁻) to form [Q⁺X⁻], which is transported back to the aqueous phase to restart the catalytic cycle.
Application: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers from an alcohol and an alkyl halide.[3][5][10] The reaction typically requires a strong base to deprotonate the alcohol, forming an alkoxide, which then acts as the nucleophile.[9] When the alcohol and alkyl halide have different solubilities, a phase transfer catalyst like 1-hexylpyridinium chloride is indispensable.
Protocol: Synthesis of Propyl Phenyl Ether
This protocol details the synthesis of propyl phenyl ether from phenol and 1-bromopropane using 1-hexylpyridinium chloride as a phase transfer catalyst.
Materials:
-
Phenol (9.41 g, 0.1 mol)
-
1-Bromopropane (13.5 g, 0.11 mol)
-
Sodium hydroxide (6.0 g, 0.15 mol)
-
1-Hexylpyridinium chloride (2.0 g, 0.01 mol)
-
Toluene (100 mL)
-
Water (100 mL)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel (250 mL)
-
Rotary evaporator
Experimental Workflow:
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Application Notes & Protocols: The Role of 1-Hexylpyridinium Chloride in Advanced Nanoparticle Synthesis
Abstract: This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 1-Hexylpyridinium chloride (HPC), a versatile ionic liquid, and its critical roles in the synthesis of nanoparticles. Moving beyond a simple solvent, HPC functions as a dynamic stabilizing, capping, and structure-directing agent. This document elucidates the core mechanisms of its action and provides detailed, field-proven protocols for the synthesis of gold, silver, and mesoporous silica nanoparticles, empowering researchers to achieve precise control over nanoparticle size, morphology, and stability.
Physicochemical Profile of 1-Hexylpyridinium Chloride (HPC)
1-Hexylpyridinium chloride, a member of the ionic liquid (IL) family, is a salt that is liquid at or near room temperature.[1] Its structure, consisting of a cationic pyridinium head and a nonpolar hexyl tail, imparts amphiphilic properties, allowing it to act as a cationic surfactant.[2] This unique combination of properties makes it an exceptionally effective agent in nanomaterial synthesis.[1]
| Property | Value | Reference |
| CAS Number | 6220-15-1 | [3][4] |
| Molecular Formula | C₁₁H₁₈ClN | [3] |
| Molecular Weight | 199.72 g/mol | [3] |
| Appearance | White to light yellow solid/liquid | [2] |
| Melting Point | 35 °C | [2] |
| Density | 1.014 g/cm³ | [2] |
Core Mechanisms of HPC in Nanomaterial Synthesis
The efficacy of 1-Hexylpyridinium chloride in nanoparticle synthesis stems from its ability to dynamically interact with the forming nanocrystals at the atomic level. It performs three interconnected roles simultaneously. Ionic liquids like HPC can provide "electrosteric" stabilization without the need for additional surfactants or polymers.[5]
As a Stabilizing Agent: Preventing Agglomeration
During synthesis, newly formed nanoparticles possess high surface energy and tend to agglomerate to achieve a more stable state.[6] HPC prevents this through two primary mechanisms:
-
Electrostatic Stabilization: The cationic pyridinium head (C₅H₅N⁺-R) adsorbs onto the nanoparticle surface, forming a positively charged layer. This creates repulsive electrostatic forces between adjacent particles, preventing them from coalescing.[1]
-
Steric Hindrance: The alkyl (hexyl) chains extend from the nanoparticle surface into the surrounding medium, creating a physical barrier that further inhibits particle aggregation.[5]
As a Capping Agent: Controlling Growth and Size
A capping agent is a surface-active molecule that adsorbs to the surface of a nanoparticle, passivating it and controlling its growth.[7] By binding to the nanoparticle surface, HPC molecules can halt the addition of new metal atoms, effectively "capping" the particle's growth. The concentration of HPC in the reaction medium directly influences the final particle size; higher concentrations lead to faster surface coverage and result in smaller nanoparticles.[8]
As a Structure-Directing Agent: Influencing Morphology
Beyond size control, HPC can influence the final shape (morphology) of the nanoparticles. Nanocrystals grow at different rates along their various crystallographic facets (e.g., {100}, {111}). HPC can selectively adsorb to specific facets, slowing down their growth while allowing other facets to grow more rapidly.[9] This anisotropic growth is key to forming non-spherical nanostructures like cubes, rods, and plates, which have unique plasmonic and catalytic properties. The presence of the chloride counter-ion in HPC can also play a crucial role, particularly in the synthesis of silver nanocubes where Cl⁻ ions preferentially bind to the {100} facets of silver.[10][11]
Caption: Multifaceted roles of 1-Hexylpyridinium Chloride in nanoparticle synthesis.
Protocols for Metallic Nanoparticle Synthesis
The following protocols are designed to be robust and reproducible. As with any nanomaterial synthesis, success depends on precise control of parameters such as temperature, stirring rate, and reagent addition speed.
Protocol: Synthesis of Spherical Gold Nanoparticles (AuNPs)
This protocol utilizes the chemical reduction of a gold precursor in the presence of HPC, which acts as the primary stabilizing and size-controlling agent. The rapid addition of a strong reducing agent like sodium borohydride (NaBH₄) promotes fast nucleation, while HPC stabilizes the resulting nuclei to form small, monodisperse nanoparticles.[12][13]
Methodology:
-
Preparation: Prepare a 1.0 mM aqueous solution of 1-Hexylpyridinium chloride (HPC). Prepare a separate 1.0 mM aqueous solution of chloroauric acid (HAuCl₄).
-
Reaction Setup: In a clean glass flask, add 20 mL of the 1.0 mM HPC solution. Place the flask on a magnetic stirrer and stir vigorously (approx. 800 rpm).
-
Gold Addition: To the stirring HPC solution, add 2 mL of the 1.0 mM HAuCl₄ solution. The solution should remain pale yellow.
-
Reduction: Prepare a fresh, ice-cold 10 mM solution of sodium borohydride (NaBH₄). Using a pipette, rapidly inject 0.3 mL of the NaBH₄ solution into the gold/HPC mixture.
-
Formation: An immediate color change to deep red or ruby indicates the formation of gold nanoparticles.
-
Stabilization: Allow the solution to stir for an additional 30 minutes to ensure complete reaction and stabilization by HPC.
-
Purification & Storage: The resulting colloidal solution can be purified by centrifugation to remove excess reactants. Store the final AuNP solution at 4°C.
Caption: Workflow for the synthesis of HPC-stabilized gold nanoparticles.
Expected Results: The concentration of HPC can be varied to tune the final nanoparticle size.
| HPC Concentration (mM) | HAuCl₄ Concentration (mM) | Expected Approx. Diameter (nm) | UV-Vis λₘₐₓ (nm) |
| 0.5 | 0.1 | 15 - 25 | ~525 |
| 1.0 | 0.1 | 8 - 15 | ~520 |
| 5.0 | 0.1 | 3 - 8 | ~515 |
Protocol: Shape-Controlled Synthesis of Silver Nanocubes (AgNCs)
This protocol demonstrates the role of HPC as a structure-directing agent in a polyol synthesis method. Ethylene glycol serves as both the solvent and a mild reducing agent at elevated temperatures. The combination of HPC and its inherent chloride ions selectively passivates the {100} facets of the growing silver crystals, promoting growth along the {111} direction to yield cubic morphology.[10]
Methodology:
-
Solvent Preparation: In a three-neck flask equipped with a condenser and thermometer, add 10 mL of ethylene glycol. Heat the solvent to 150°C with gentle stirring under an inert atmosphere (e.g., nitrogen).
-
HPC Addition: Prepare a 50 mM solution of HPC in ethylene glycol. Inject 1 mL of this solution into the hot ethylene glycol and allow the temperature to stabilize for 10 minutes.
-
Precursor Addition: Prepare a 100 mM solution of silver nitrate (AgNO₃) in ethylene glycol.
-
Controlled Growth: Using a syringe pump, add the AgNO₃ solution to the reaction flask at a slow, controlled rate (e.g., 0.5 mL/hour). The slow addition is critical for uniform nucleation and growth.
-
Reaction Monitoring: The solution will gradually change color, typically from yellow to reddish-brown and finally to an opaque greenish-gray, indicating the formation of nanocubes. Monitor the reaction progress by taking small aliquots and analyzing them with a UV-Vis spectrometer.
-
Termination & Isolation: After 2-3 hours, stop the reaction by cooling the flask in an ice bath.
-
Purification: Dilute the cooled solution with acetone and centrifuge to collect the silver nanocubes. Wash the product repeatedly with ethanol and water to remove residual ethylene glycol and HPC. Resuspend in a suitable solvent like ethanol or water.
Protocol for Mesoporous Silica Nanoparticle (MSN) Synthesis
In this application, HPC acts as a templating agent. In an aqueous basic solution, the surfactant molecules of HPC self-assemble into spherical micelles. A silica precursor (e.g., TEOS) is then added, which hydrolyzes and condenses around these micelles. Subsequent removal of the HPC template leaves behind a porous silica structure. This one-pot synthesis is highly efficient.[14][15]
Methodology:
-
Micelle Formation: Dissolve 0.40 g of 1-Hexylpyridinium chloride in 150 mL of deionized water in a large flask at room temperature with mechanical stirring (250 rpm).
-
Catalyst Addition: Slowly add 6 mL of 25% ammonia water, which acts as a base catalyst for silica condensation.
-
Silica Precursor: Prepare a solution of 1.2 mL of tetraethyl orthosilicate (TEOS) in 8 mL of ethanol.
-
Templating & Condensation: Add the TEOS solution dropwise to the stirring HPC/ammonia mixture over 10 minutes. A white precipitate will form as the silica network grows around the HPC micelles.
-
Reaction Completion: Allow the reaction to proceed overnight with continuous stirring to ensure complete condensation.
-
Isolation: Transfer the suspension to centrifuge tubes and collect the solid product by centrifugation (e.g., 4000 rpm for 10 min).
-
Washing: Wash the collected nanoparticles thoroughly, three times with deionized water and three times with ethanol, using centrifugation to separate the particles at each step.
-
Template Removal (Optional but Recommended): To create the final porous structure, the HPC template must be removed. This can be done via solvent extraction (refluxing in acidified ethanol) or calcination (heating in a furnace at ~550°C for 5-6 hours).
Caption: One-pot synthesis workflow for Mesoporous Silica Nanoparticles (MSNs) using HPC as a template.
Characterization and Validation
To confirm the successful synthesis and the role of HPC, the following characterization techniques are recommended:
-
UV-Visible Spectroscopy: For metallic nanoparticles (Au, Ag), this technique confirms their formation and provides a preliminary indication of size and dispersity via the Surface Plasmon Resonance (SPR) peak.[16]
-
Transmission Electron Microscopy (TEM): Essential for visualizing the actual size, shape, and morphology of the synthesized nanoparticles.[13]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the particles in solution, providing information on their stability and aggregation state.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of HPC on the nanoparticle surface by identifying characteristic peaks of the pyridinium ring and alkyl chain.
Conclusion and Future Outlook
1-Hexylpyridinium chloride is a powerful and versatile tool in the field of nanotechnology. Its ability to act as a stabilizer, capping agent, and structural template provides researchers with a high degree of control over the final properties of nanoparticles.[1] The protocols described herein provide a solid foundation for synthesizing a range of important nanomaterials. The "designer" nature of ionic liquids means that by modifying the cation or anion, properties can be further tuned for specific applications, from catalysis to advanced drug delivery systems where nanoparticles can act as carriers for therapeutic agents.[1][17][18]
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Application of 1-Hexylpyridinium Chloride in Liquid-Liquid Extraction: Principles, Protocols, and Mechanistic Insights
An Application Guide for Researchers
Introduction: A Paradigm Shift in Solvent Extraction
For decades, liquid-liquid extraction (LLE) has been a cornerstone of chemical separation, relying heavily on volatile organic compounds (VOCs). While effective, the environmental and safety concerns associated with VOCs have catalyzed a search for greener alternatives.[1][2] Ionic liquids (ILs), a class of salts that are liquid at or near room temperature, have emerged as a compelling solution.[3] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them powerful and environmentally benign solvents for a new generation of separation technologies.[1][2][3]
Among these, 1-Hexylpyridinium chloride, [HPy][Cl], has garnered significant attention. As a pyridinium-based IL, it combines a hydrophobic alkyl chain with a charged aromatic headgroup, creating a unique solvent environment suitable for extracting a diverse range of analytes.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of 1-hexylpyridinium chloride in liquid-liquid extraction. We will move beyond simple procedural lists to explore the underlying mechanisms, provide detailed, field-tested protocols, and explain the critical reasoning behind experimental choices.
Physicochemical Profile of 1-Hexylpyridinium Chloride
Understanding the physical properties of [HPy][Cl] is fundamental to designing effective extraction protocols. These characteristics dictate its behavior as a solvent, its interaction with analytes, and its phase separation dynamics.
| Property | Value | Significance in Liquid-Liquid Extraction |
| IUPAC Name | 1-hexylpyridin-1-ium chloride | Defines the core chemical structure.[6] |
| CAS Number | 6220-15-1 | Unique identifier for substance registration.[4][6] |
| Molecular Formula | C₁₁H₁₈ClN | Determines molecular weight and elemental composition.[4][6][7] |
| Molecular Weight | 199.73 g/mol | Essential for preparing solutions of specific molarity.[4][7] |
| Melting Point | 35 °C | Its low melting point classifies it as a room-temperature ionic liquid, simplifying handling.[4][7] |
| Density | ~1.014 g/cm³ | Close to water, which can make phase separation challenging. Centrifugation or the use of a co-solvent may be necessary.[4] |
| Viscosity | 4322 cP (at 25°C) | High viscosity can slow mass transfer and make handling difficult. Heating or dilution with a less viscous solvent is a common strategy to mitigate this.[4][8] |
The structure of [HPy][Cl]—a positively charged pyridinium ring attached to a six-carbon alkyl chain, paired with a chloride anion—is key to its versatility.[9][10] The hexyl chain imparts hydrophobicity, while the charged pyridinium head provides hydrophilicity and the capacity for electrostatic interactions. This amphiphilic nature allows [HPy][Cl] to act not only as a bulk solvent but also as a surface-active agent, influencing interfacial tension and enabling micelle formation.[5][10][11]
Core Extraction Mechanisms
1-Hexylpyridinium chloride facilitates the transfer of solutes from an aqueous phase to the IL phase through several distinct, and sometimes concurrent, mechanisms. The dominant mechanism depends on the nature of the analyte and the overall composition of the biphasic system.
-
Anion Exchange: This is a primary mechanism for the extraction of metal ions. In an aqueous solution containing a high concentration of chloride ions (e.g., from HCl), many metal ions form anionic chloro-complexes (e.g., [CoCl₄]²⁻, [FeCl₄]⁻). The chloride anion of [HPy][Cl] can then be exchanged with this larger, more organophilic metal complex, drawing it into the ionic liquid phase.[5][12]
-
Solvation and Coordination: As a polar, ionic solvent, [HPy][Cl] can effectively solvate or coordinate with polar organic molecules and neutral metal complexes.[2][13] This mechanism relies on favorable thermodynamic partitioning, where the analyte has a higher solubility in the IL phase compared to the aqueous phase.
-
Surfactant-Mediated Extraction (Micellization): The amphiphilic structure of [HPy][Cl] allows it to form micelles in solution.[5][11] These aggregates have a hydrophobic core (formed by the hexyl chains) and a hydrophilic exterior. Hydrophobic organic molecules can be encapsulated within these micellar cores and extracted from the aqueous phase.[4][11]
Figure 1: Key mechanisms for solute extraction using 1-Hexylpyridinium chloride.
Application & Protocol: Extraction of Metal Ions
The ability of [HPy][Cl] to extract metal ions is particularly valuable in hydrometallurgy, waste treatment, and analytical pre-concentration.[3][8] The protocol below details a general procedure for extracting a transition metal, such as Cobalt(II), from a hydrochloric acid solution.
Scientific Rationale
The core principle is the in-situ formation of an extractable species. Co(II) ions in a low-chloride aqueous solution are hydrated and cationic ([Co(H₂O)₆]²⁺), making them immiscible with the IL phase. By increasing the chloride concentration with HCl, we shift the equilibrium towards the formation of the anionic tetrachlorocobaltate(II) complex, [CoCl₄]²⁻. This anionic complex is the target for the anion exchange mechanism with [HPy][Cl].[5][12]
Detailed Protocol
-
Preparation of the Aqueous Phase:
-
Prepare a stock solution of 1000 ppm Co(II) by dissolving the appropriate mass of CoCl₂·6H₂O in deionized water.
-
In a volumetric flask, create the working aqueous phase by adding a known volume of the Co(II) stock solution and adjusting the final concentration of hydrochloric acid to 4M. This high chloride concentration is critical to ensure the predominant species is [CoCl₄]²⁻.
-
-
Preparation of the Ionic Liquid Phase:
-
Use 1-Hexylpyridinium chloride as received. Due to its high viscosity, it may be beneficial to pre-heat the IL to 40-50°C to facilitate accurate pipetting.[4]
-
Alternatively, [HPy][Cl] can be diluted with a suitable organic solvent (e.g., toluene) to reduce viscosity, though this moves away from a purely "green" system.
-
-
Liquid-Liquid Extraction Procedure:
-
In a screw-cap vial, combine 5 mL of the prepared aqueous phase with 5 mL of the [HPy][Cl] phase.[14]
-
Seal the vial and agitate the mixture for 30-60 minutes at a constant temperature using a mechanical shaker or vortex mixer. Sufficient agitation time is required to reach thermodynamic equilibrium.[15]
-
Following agitation, separate the two phases. Given the similar densities, centrifugation at 3000 rpm for 10 minutes is highly recommended to achieve a sharp interface.[4]
-
-
Analysis and Quantification:
-
Carefully pipette a sample from the aqueous (top) layer. Be cautious not to disturb the interface.
-
Dilute the aqueous sample appropriately and analyze the remaining Co(II) concentration using a suitable technique, such as Flame Atomic Absorption Spectrometry (FAAS) or ICP-OES.[15]
-
Calculate the extraction efficiency (%E) using the formula: %E = ([C₀ - Cₐ] / C₀) * 100 where C₀ is the initial concentration of Co(II) in the aqueous phase and Cₐ is the final concentration after extraction.
-
-
Stripping (Analyte Recovery):
-
To recover the cobalt from the IL phase, mix the metal-loaded IL with a deionized water or a dilute acid solution (e.g., 0.1 M HNO₃). This shifts the equilibrium back, reforming the hydrated cation and releasing it into the new aqueous phase, allowing the IL to be regenerated.
-
Figure 2: Experimental workflow for the extraction of metal ions using [HPy][Cl].
Application & Protocol: Extraction of Hydrophobic Organics
The extraction of non-polar or weakly polar organic compounds, such as aromatic compounds or certain natural products, from aqueous matrices is another key application.[1][4][11] This is highly relevant in environmental sample cleanup and in the initial stages of drug discovery from natural sources.
Scientific Rationale
This application leverages the dual nature of [HPy][Cl]. The hexyl "tail" creates a non-polar microenvironment that has a high affinity for hydrophobic molecules, while the charged pyridinium "head" ensures its interaction with the bulk aqueous phase.[4][5] The extraction proceeds via a combination of solvation and micellar encapsulation, effectively partitioning the organic analyte out of the water and into the IL-rich phase.
Detailed Protocol
-
Sample Preparation:
-
Prepare an aqueous solution containing the target hydrophobic analyte (e.g., pyrene, a polycyclic aromatic hydrocarbon) at a known concentration. Due to low water solubility, a stock solution in a water-miscible solvent like acetonitrile may be needed, followed by dilution in water.
-
-
Extraction Procedure:
-
In a centrifuge tube, add 10 mL of the aqueous sample.
-
Add 1 mL of 1-Hexylpyridinium chloride.
-
Vortex the mixture vigorously for 2 minutes. This vigorous mixing is crucial to disperse the viscous IL and maximize the interfacial surface area for efficient mass transfer.
-
An emulsion may form. To break it and induce clear phase separation, centrifuge the sample at 4000 rpm for 15 minutes.[14] A small, dense IL phase containing the extracted analyte will settle at the bottom.
-
-
Analysis:
-
Carefully remove the upper aqueous layer with a pipette.
-
The IL phase at the bottom contains the concentrated analyte. Dissolve this phase in a suitable organic solvent (e.g., acetonitrile) to reduce its viscosity and ensure compatibility with the analytical instrument.
-
Analyze the resulting solution using an appropriate chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.[9][16]
-
Figure 3: Workflow for microextraction of hydrophobic organic compounds.
Optimization and Troubleshooting
Achieving high extraction efficiency requires careful optimization of several experimental parameters.
| Parameter | Rationale for Optimization | Troubleshooting Guide |
| pH of Aqueous Phase | Critical for analytes whose charge state is pH-dependent. For metal ions, pH affects the stability of the target complex. For acidic/basic organics, it determines whether the species is neutral (more extractable) or ionic (less extractable).[15][17][18] | Problem: Low Efficiency. Solution: Adjust pH. For acidic analytes, lower pH by 2 units below pKa. For basic analytes, raise pH by 2 units above pKa.[18] |
| Temperature | Increasing temperature significantly lowers the viscosity of [HPy][Cl], which enhances mass transfer kinetics and reduces equilibration time. However, it can also decrease the partition coefficient for some exothermic extraction processes.[19] | Problem: Emulsion Formation / Slow Separation. Solution: Increase temperature to 40-60°C to lower IL viscosity. |
| Contact Time & Agitation | Sufficient time and vigorous mixing are necessary to ensure the system reaches equilibrium, maximizing the transfer of the analyte into the IL phase.[15] | Problem: Inconsistent results. Solution: Increase agitation time and ensure consistent mixing method (e.g., fixed shaker speed). |
| Ionic Strength / Salt Addition | Adding a salt (e.g., NaCl) to the aqueous phase can induce a "salting-out" effect, decreasing the solubility of organic analytes in water and promoting their transfer to the IL phase. It can also help break emulsions.[20] | Problem: Stubborn Emulsion. Solution: Add a small amount of saturated NaCl solution to the mixture before centrifugation. |
Conclusion and Future Outlook
1-Hexylpyridinium chloride is a versatile and effective solvent for liquid-liquid extraction, capable of sequestering both inorganic and organic analytes through multiple chemical mechanisms. Its classification as a "green" solvent, owing to its low volatility, positions it as a superior alternative to traditional VOCs, aligning with the modern imperatives of sustainable chemistry.[2] By understanding its physicochemical properties and the rationale behind protocol design, researchers can harness its full potential for applications ranging from environmental remediation to pharmaceutical development.
The future of this field lies in further refinement and specialization. The development of task-specific ionic liquids (TSILs), where functional groups are appended to the pyridinium cation or anion to target specific analytes with high selectivity, represents a promising frontier.[2] Furthermore, immobilizing [HPy][Cl] on solid supports to create supported liquid membranes combines the high selectivity of the IL with the ease of a solid-phase extraction system, paving the way for continuous and automated separation processes.
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- Taylor & Francis Online.
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Application Notes and Protocols for 1-Hexylpyridinium Chloride as a Surfactant
Introduction
1-Hexylpyridinium chloride ([C₆Py]Cl) is a cationic surfactant belonging to the N-alkylpyridinium halide family. Its amphiphilic nature, arising from a positively charged pyridinium head group and a six-carbon hydrophobic alkyl tail, imparts valuable surface-active properties. This unique structure allows [C₆Py]Cl to position itself at interfaces, such as air-water or oil-water, effectively reducing surface and interfacial tension.[1] These characteristics make it a versatile excipient in pharmaceutical sciences, with applications ranging from the formulation of drug delivery systems to its use as a dynamic coating agent in analytical separation techniques. This guide provides an in-depth exploration of the physicochemical properties of 1-hexylpyridinium chloride and detailed protocols for its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-hexylpyridinium chloride is essential for its effective application. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈ClN | [2] |
| Molecular Weight | 199.72 g/mol | [2] |
| Appearance | White to off-white solid or powder | [3] |
| Melting Point | 35 °C | |
| Solubility | Freely soluble in water and alcohol | [3] |
| CAS Number | 6220-15-1 | [2] |
The defining characteristic of a surfactant is its ability to form micelles, which are organized molecular aggregates, above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for any application involving the surfactant's self-assembly, such as in the solubilization of hydrophobic drugs or the formation of microemulsions.
Protocol 1: Determination of Critical Micelle Concentration (CMC) of 1-Hexylpyridinium Chloride
Objective: To determine the CMC of 1-hexylpyridinium chloride in an aqueous solution using surface tensiometry.
Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. This is because the surfactant molecules preferentially adsorb at the air-water interface, reducing the cohesive energy between water molecules. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution. The concentration at which this occurs is the CMC, and at this point, the surface tension of the solution becomes relatively constant.[4][5]
Materials:
-
1-Hexylpyridinium chloride (>98% purity)
-
Deionized water (18 MΩ·cm resistivity)
-
Surface tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution (100 mM):
-
Accurately weigh 1.997 g of 1-hexylpyridinium chloride.
-
Dissolve the weighed surfactant in a 100 mL volumetric flask with deionized water. Ensure complete dissolution by gentle agitation.
-
-
Preparation of Serial Dilutions:
-
Prepare a series of dilutions from the stock solution in the concentration range of 0.1 mM to 50 mM. A logarithmic dilution series is often efficient.
-
-
Surface Tension Measurement:
-
Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated to minimize cross-contamination.
-
Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between measurements.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the 1-hexylpyridinium chloride concentration (log C).
-
The resulting plot will show two distinct linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.
-
Causality Behind Experimental Choices:
-
High Purity Surfactant: Using a surfactant with >98% purity is crucial as impurities can significantly affect surface tension and the CMC value.
-
Deionized Water: The use of high-purity water is essential to avoid interference from ions and organic contaminants that can alter the surfactant's behavior.
-
Starting with Dilute Solutions: Measuring from the most dilute to the most concentrated solution minimizes the effect of residual surfactant on subsequent measurements.
Visualization of Micelle Formation:
Caption: Workflow for the preparation of an oil-in-water microemulsion.
Protocol 3: Synthesis of Gold Nanoparticles using 1-Hexylpyridinium Chloride as a Capping Agent
Objective: To synthesize gold nanoparticles (AuNPs) with controlled size and stability using 1-hexylpyridinium chloride as a capping agent.
Principle: 1-Hexylpyridinium chloride can act as a stabilizing or "capping" agent during the synthesis of nanoparticles. [6]The positively charged pyridinium head group can adsorb onto the surface of the forming nanoparticles, preventing their aggregation through electrostatic repulsion. The hydrophobic hexyl tail can also contribute to stabilization. This method allows for the synthesis of stable colloidal nanoparticle solutions.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (NaBH₄)
-
1-Hexylpyridinium chloride
-
Deionized water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a 10 mM aqueous solution of 1-hexylpyridinium chloride.
-
Prepare a fresh, ice-cold 10 mM aqueous solution of NaBH₄ immediately before use.
-
-
Nanoparticle Synthesis:
-
In a clean flask, add a specific volume of the HAuCl₄ solution (e.g., 20 mL).
-
Add a calculated volume of the 1-hexylpyridinium chloride solution to achieve the desired molar ratio of capping agent to gold precursor (e.g., 1:1, 2:1). Stir the solution vigorously.
-
Rapidly inject the freshly prepared, ice-cold NaBH₄ solution into the stirring mixture. The volume of NaBH₄ should be sufficient to reduce all the gold ions (a molar ratio of NaBH₄:HAuCl₄ of at least 2:1 is recommended).
-
A color change from pale yellow to ruby red indicates the formation of gold nanoparticles.
-
Continue stirring for at least 30 minutes to ensure the reaction is complete and the nanoparticles are well-stabilized.
-
-
Characterization (Optional but Recommended):
-
The synthesized AuNPs can be characterized by UV-Vis spectroscopy (for surface plasmon resonance peak), Transmission Electron Microscopy (TEM) (for size and morphology), and Dynamic Light Scattering (DLS) (for size distribution and zeta potential).
-
Causality Behind Experimental Choices:
-
Thoroughly Cleaned Glassware: Metal nanoparticle synthesis is highly sensitive to impurities, which can act as nucleation sites and lead to uncontrolled particle growth.
-
Ice-cold NaBH₄: Using a fresh, cold solution of the reducing agent helps to control the nucleation and growth of the nanoparticles, leading to a more uniform size distribution.
-
Vigorous Stirring: Ensures rapid and homogenous mixing of the reactants, which is crucial for the formation of monodisperse nanoparticles.
-
Molar Ratio of Capping Agent: The ratio of 1-hexylpyridinium chloride to the gold precursor is a critical parameter that influences the final size and stability of the nanoparticles. Higher ratios generally lead to smaller and more stable nanoparticles.
Visualization of Nanoparticle Capping:
Caption: 1-Hexylpyridinium cations forming a stabilizing layer around a gold nanoparticle.
Safety and Handling
1-Hexylpyridinium chloride may cause skin and serious eye irritation. [2]It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Hexylpyridinium chloride is a versatile cationic surfactant with significant potential in various research and drug development applications. The protocols provided in this guide offer a starting point for utilizing this compound in determining its fundamental surfactant properties, formulating advanced drug delivery systems, and synthesizing novel nanomaterials. The rationale behind each experimental step is provided to empower researchers to adapt and optimize these methods for their specific needs, fostering innovation and scientific advancement.
References
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PubChem. (n.d.). 1-Hexylpyridinium chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Martinez de la Ossa, E. J. (2016). Effect of Temperature and Electrolytes on c.m.c. ResearchGate. Retrieved from [Link]
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Mukhim, T., & Ismail, K. (n.d.). Micellization of Cetylpyridinium Chloride in Aqueous Lithium Chloride, Sodium Chloride and Potassium Chloride Media. ISSST KOLKATA. Retrieved from [Link]
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
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Mukhim, T., & Ismail, K. (n.d.). Micellization of Cetylpyridinium Chloride in Aqueous Lithium Chloride, Sodium Chloride and Potassium Chloride Media. ISSST KOLKATA. Retrieved from [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Influence of some added electrolytes on the surface and thermodynamic properties of cetylpyridinium chloride in aqueous medium. Retrieved from [Link]
-
ResearchGate. (2020). Capping agents in nanoparticle synthesis: Surfactant and solvent system. Retrieved from [Link]
-
MDPI. (2022). Influences of NaCl and Na2SO4 on the Micellization Behavior of the Mixture of Cetylpyridinium Chloride + Polyvinyl Pyrrolidone at Several Temperatures. Retrieved from [Link]
-
MDPI. (2024). Modelling of Cetylpyridinium Chloride Availability in Complex Mixtures for the Prediction of Anti-Microbial Activity Using Diffusion Ordered Spectroscopy, Saturation Transfer Difference and 1D NMR. Retrieved from [Link]
-
University of Technology. (n.d.). Determination of the critical micelle concentration. Retrieved from [Link]
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IJNRD. (n.d.). A BRIEF REVIEW ON METHOD PREPARATION AND IMPORTANCE OF MICROEMULSION IN DRUG DELIVERY SYSTEM. Retrieved from [Link]
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ResearchGate. (n.d.). Aqueous solution stability results of the surfactant solutions tested.... Retrieved from [Link]
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MDPI. (2020). Enhancement of A Cationic Surfactant by Capping Nanoparticles: Synthesis, Characterization and Multiple Applications. Retrieved from [Link]
-
Science.gov. (n.d.). water-in-oil microemulsion method: Topics by Science.gov. Retrieved from [Link]
-
NIH. (2020). Development of an Oil-in-Water Self-Emulsifying Microemulsion for Cutaneous Delivery of Rose Bengal: Investigation of Anti-Melanoma Properties. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Retrieved from [Link]
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The University of British Columbia. (2012). INVESTIGATION OF SURFACTANT SURFACE TENSION AND ITS CORRELATION WITH TEMPERATURE AND CONCENTRATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple but highly effective solubilization of hydrophobic drugs by.... Retrieved from [Link]
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NIH. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Preparation of Cetylpyridinium Chloride-Containing Nanoparticles for Biofilm Eradication. Retrieved from [Link]
-
Springer. (n.d.). Analysis of Proteins in Solution Using Affinity Capillary Electrophoresis. Retrieved from [Link]
-
Springer. (n.d.). Procedures for the Synthesis and Capping of Metal Nanoparticles. Retrieved from [Link]
-
PubMed. (2005). Designing and testing of an effective oil-in-water microemulsion drug delivery system for in vivo application. Retrieved from [Link]
-
NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
PubMed. (1996). The effect of formulation on the antimicrobial activity of cetylpyridinium chloride in candy based lozenges. Retrieved from [Link]
-
TEGEWA. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2022). CHEMICAL SYNTHESIS OF METAL OXIDE NANOPARTICLES VIA IONIC LIQUID AS CAPPING AGENT: PRINCIPLE, PREPARATION AND APPLICATIONS. Retrieved from [Link]
-
SciSpace. (n.d.). Microemulsions as Promising Delivery Systems: A Review. Retrieved from [Link]
-
NIH. (n.d.). Protein Separation by Capillary Gel Electrophoresis: A Review. Retrieved from [Link]
-
Scholarly Commons. (n.d.). Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer. Retrieved from [Link]
-
University of Alberta. (n.d.). Micellar solubilization of drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Capillary zone electrophoresis of proteins applying ionic liquids for dynamic coating and as background electrolyte component. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. Retrieved from [Link]
-
Kasetsart University. (n.d.). 3.1.1 Chemicals The cationic surfactant, cetyipyridinium chloride (CPC, 99% purity), was obtained from Zealand Company. The anio. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Surfactants on Drug Stability I. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Micellization and antimicrobial properties of surface active ionic liquids containing cleavable carbonate linkages. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 2 - Determination of CMC Using Surface Tension | PDF. Retrieved from [Link]
-
UCL Discovery. (n.d.). Studies of Drug-Surfactant Interactions. Retrieved from [Link]
-
PubChem. (n.d.). Cetylpyridinium Chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1Octyl2-methylpyridinium, or 1Octyl4-methylpyridinium Cations | Request PDF. Retrieved from [Link]
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Application Notes and Protocols for Stabilizing Enzymes in Non-Aqueous Media Using 1-Hexylpyridinium Chloride
Introduction: Overcoming the Barriers of Biocatalysis in Non-Aqueous Environments
The use of enzymes as catalysts in organic synthesis offers unparalleled specificity and efficiency under mild reaction conditions. However, their application in non-aqueous media, which is often necessary to solubilize hydrophobic substrates and shift reaction equilibria towards synthesis, is frequently hampered by the enzyme's instability and loss of activity.[1] The organic solvent can strip away the essential water layer surrounding the enzyme, leading to denaturation and a rigid, inactive conformation.[1][2]
Ionic liquids (ILs) have emerged as a promising class of "green solvents" and additives capable of creating a more favorable microenvironment for enzymes in non-aqueous systems.[3][4] Among these, 1-hexylpyridinium chloride ([C6Pyr][Cl]), a pyridinium-based ionic liquid, has garnered attention for its potential to stabilize enzymes, particularly lipases, enhancing their catalytic performance and operational stability in organic solvents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-hexylpyridinium chloride for enzyme stabilization, complete with detailed protocols and mechanistic insights.
The Mechanism of Stabilization: A Molecular Perspective
The stabilizing effect of 1-hexylpyridinium chloride on enzymes in non-aqueous media is a multifactorial phenomenon rooted in the unique physicochemical properties of the ionic liquid. The proposed mechanism involves a combination of electrostatic and hydrophobic interactions that preserve the enzyme's catalytically active conformation.
The pyridinium cation, with its aromatic ring and alkyl chain, can interact with the enzyme's surface. The hexyl chain can establish hydrophobic interactions with nonpolar residues, while the positively charged pyridinium ring can form electrostatic interactions with negatively charged amino acid side chains. This "molecular coating" helps to:
-
Maintain the Essential Water Layer: The hygroscopic nature of the ionic liquid can help retain a micro-environment of water molecules around the enzyme, which is crucial for maintaining its flexibility and catalytic function.
-
Prevent Unfolding: By interacting with the enzyme surface, 1-hexylpyridinium chloride can create a protective layer that prevents the disruptive interactions with the bulk organic solvent that lead to denaturation.
-
Modulate the Enzyme's Microenvironment: The ionic liquid can alter the polarity of the enzyme's immediate surroundings, influencing substrate partitioning and potentially enhancing catalytic efficiency.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy can be employed to study the secondary structure of enzymes in the presence of ionic liquids. Changes in the amide I and amide II bands can provide insights into the preservation of α-helical and β-sheet structures, confirming the stabilizing effect of the ionic liquid.[5]
Diagram: Proposed Mechanism of Enzyme Stabilization by 1-Hexylpyridinium Chloride
Caption: Mechanism of enzyme stabilization by 1-hexylpyridinium chloride in a non-aqueous medium.
Experimental Protocols
The following protocols provide a framework for stabilizing and evaluating the activity of lipases, such as Candida antarctica Lipase B (CALB), in a non-aqueous solvent like n-hexane using 1-hexylpyridinium chloride.
Protocol 1: Preparation of the Enzyme-Ionic Liquid Formulation
This protocol describes the preparation of a lipase formulation with 1-hexylpyridinium chloride.
Materials:
-
Lipase (e.g., free or immobilized Candida antarctica Lipase B)
-
1-Hexylpyridinium chloride ([C6Pyr][Cl])
-
Phosphate buffer (50 mM, pH 7.0)
-
n-Hexane (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (optional, for solvent-free applications)
Procedure:
-
Enzyme Solution Preparation: Dissolve the lipase in 50 mM phosphate buffer (pH 7.0) to a final concentration of 10 mg/mL.
-
Ionic Liquid Addition: To the enzyme solution, add 1-hexylpyridinium chloride to the desired final concentration (e.g., 1%, 5%, 10% w/v).
-
Incubation: Gently vortex the mixture for 1 minute and then incubate at room temperature for 1 hour to allow for the interaction between the enzyme and the ionic liquid.
-
Immobilization (if using free enzyme): For applications requiring an immobilized catalyst, the enzyme-IL mixture can be adsorbed onto a suitable support (e.g., celite, silica) or used to prepare cross-linked enzyme aggregates (CLEAs).
-
Solvent Exchange (for non-aqueous reaction):
-
Add a 10-fold excess of anhydrous n-hexane to the enzyme-IL mixture.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 5000 x g for 10 minutes to pellet the enzyme.
-
Carefully decant the supernatant.
-
Repeat the washing step with n-hexane two more times to ensure complete removal of the aqueous buffer.
-
-
Final Preparation: The resulting enzyme-IL pellet is now ready for use in the non-aqueous reaction medium. Alternatively, for solvent-free systems, the enzyme-IL mixture can be lyophilized.
Protocol 2: Lipase Activity Assay in n-Hexane
This protocol outlines a standard transesterification reaction to assess the activity of the stabilized lipase.
Materials:
-
Stabilized lipase preparation (from Protocol 1)
-
n-Hexane (anhydrous)
-
Ethyl butyrate (substrate)
-
1-Butanol (substrate)
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column for fatty acid esters)
-
Thermostated shaker
Procedure:
-
Reaction Mixture Preparation: In a sealed vial, prepare the reaction mixture containing:
-
10 mg of the stabilized lipase preparation
-
5 mL of anhydrous n-hexane
-
0.1 M Ethyl butyrate
-
0.1 M 1-Butanol
-
-
Reaction Initiation: Place the vial in a thermostated shaker at a controlled temperature (e.g., 40°C) and start the agitation (e.g., 200 rpm).
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Sample Preparation for GC Analysis:
-
Dilute the aliquot with 950 µL of n-hexane.
-
Centrifuge to remove any enzyme particles.
-
Transfer the supernatant to a GC vial.
-
-
GC Analysis: Inject the sample into the GC to quantify the formation of butyl butyrate (the product).
-
Data Analysis: Calculate the initial reaction rate and the final conversion percentage. Compare the activity of the lipase stabilized with 1-hexylpyridinium chloride to that of the unstabilized enzyme.
Protocol 3: Thermal Stability Assessment
This protocol is designed to evaluate the enhanced thermal stability of the lipase after treatment with 1-hexylpyridinium chloride.
Materials:
-
Stabilized and unstabilized lipase preparations
-
n-Hexane (anhydrous)
-
Thermostated incubator or water bath
-
Materials for lipase activity assay (from Protocol 2)
Procedure:
-
Incubation: Prepare multiple vials containing the stabilized and unstabilized lipase preparations in n-hexane.
-
Thermal Stress: Incubate the vials at an elevated temperature (e.g., 60°C) for different time periods (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Residual Activity Measurement: At each time point, remove a vial from the incubator and allow it to cool to room temperature.
-
Activity Assay: Perform the lipase activity assay as described in Protocol 2 to determine the residual activity of the enzyme.
-
Data Analysis: Plot the residual activity as a function of incubation time. Calculate the half-life (t1/2) of the enzyme with and without the ionic liquid to quantify the improvement in thermal stability.
Quantitative Data and Performance Metrics
The effectiveness of 1-hexylpyridinium chloride in stabilizing lipases can be quantified by comparing key performance indicators. The following table provides a template for presenting such data, which should be populated with experimental results.
| Enzyme Preparation | Initial Activity (µmol/min/mg) | Thermal Stability (t1/2 at 60°C, hours) | Final Conversion (%) |
| Unstabilized Lipase | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Lipase + 1% [C6Pyr][Cl] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Lipase + 5% [C6Pyr][Cl] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Lipase + 10% [C6Pyr][Cl] | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for enzyme stabilization and activity assessment.
Caption: Workflow for stabilizing an enzyme with 1-hexylpyridinium chloride and assessing its performance.
Conclusion and Future Perspectives
1-Hexylpyridinium chloride presents a viable and effective strategy for enhancing the stability and activity of enzymes, particularly lipases, in non-aqueous media. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and optimize biocatalytic processes in organic solvents. Future research may focus on tailoring the structure of pyridinium-based ionic liquids to specific enzymes and reactions, further elucidating the molecular interactions through computational modeling, and scaling up these stabilized biocatalyst systems for industrial applications in pharmaceuticals, fine chemicals, and biofuel production.
References
-
Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. [Link]
-
Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. National Institutes of Health. [Link]
-
Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. PubMed. [Link]
-
Strategies for Stabilization of Enzymes in Organic Solvents. SciSpace. [Link]
-
Impact of ionic liquid physical properties on lipase activity and stability. PubMed. [Link]
-
Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. National Institutes of Health. [Link]
-
Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers. [Link]
-
Stability and Activity of Porcine Lipase Against Temperature and Chemical Denaturants. PubMed. [Link]
-
Enzyme Activity in Organic Media. ResearchGate. [Link]
-
FTIR spectroscopy analysis of pancreatic lipase-related protein 2 interaction with phospholipids. ResearchGate. [Link]
-
Stability studies on a lipase from Bacillus subtilis in guanidinium chloride. PubMed. [Link]
-
ATR–FTIR spectra of (a) kraft lignin, (b) choline chloride, and (c) Candida antarctica lipase B. ResearchGate. [Link]
-
Lipase. Linear Chemicals. [Link]
-
Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]
-
Improving Activity of Salt-Lyophilized Enzymes in Organic Media. ResearchGate. [Link]
-
Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology. PubMed. [Link]
-
Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol. MDPI. [Link]
-
Stability Studies on a Lipase from Bacillus subtilis in Guanidinium Chloride. ResearchGate. [Link]
Sources
Comprehensive Purity Determination of 1-Hexylpyridinium Chloride: A Multi-Technique Approach
An Application Note from the Office of the Senior Application Scientist
Abstract: 1-Hexylpyridinium chloride is a cationic surfactant and ionic liquid with expanding applications in electrochemistry, catalysis, and pharmaceutical development.[1] The physicochemical properties of this compound are highly sensitive to impurities, which can significantly impact experimental reproducibility, product performance, and safety.[2][3] This guide provides a detailed, multi-faceted protocol for the rigorous determination of the purity of 1-Hexylpyridinium chloride, designed for researchers, quality control analysts, and drug development professionals. We will detail methodologies including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration, explaining the scientific rationale behind each protocol to ensure a self-validating and comprehensive purity assessment.
The Critical Role of Purity and Understanding Potential Impurities
The utility of 1-Hexylpyridinium chloride is directly tied to its purity. Common impurities, such as residual starting materials, by-products from synthesis, solvents, and water, can alter key properties like melting point, viscosity, conductivity, and reactivity.[4] A typical synthesis involves the quaternization of pyridine with 1-chlorohexane.[3] This process, while straightforward, can lead to several common impurities that must be quantified.
Diagram illustrating the synthetic pathway and potential impurity sources for 1-Hexylpyridinium chloride.
Caption: Synthetic pathway and potential impurity sources.
Analytical Strategy: A Triad of Orthogonal Methods
No single technique can provide a complete purity profile. We advocate for an orthogonal approach, where different methods measure distinct properties and types of impurities. This creates a robust, self-validating system. Our recommended workflow combines HPLC for organic impurities, NMR for structural identity and quantification, and Karl Fischer titration for water content.
Workflow for the comprehensive purity assessment of 1-Hexylpyridinium chloride.
Caption: Comprehensive purity determination workflow.
Protocol 1: HPLC for Organic Impurities and Degradants
Principle: High-Performance Liquid Chromatography separates the primary compound from non-volatile organic impurities. Due to the ionic and cationic nature of 1-hexylpyridinium, traditional reversed-phase columns can produce poor peak shapes. A mixed-mode column, which has both hydrophobic and ion-exchange characteristics, provides superior separation.[5] Alternatively, a high-quality C18 or C8 column can be effective when paired with a mobile phase containing an ionic modifier to improve peak symmetry.[6]
Instrumentation and Reagents:
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD).
-
Mixed-mode column (e.g., Obelisc R) or a C8 column.
-
Acetonitrile (HPLC grade).
-
Ammonium formate or trifluoroacetic acid (TFA).
-
Deionized water (18.2 MΩ·cm).
-
Reference standard of 1-Hexylpyridinium chloride (highest available purity).
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and water with an ionic modifier. For example, 70:30 (v/v) Acetonitrile:Water with 50 mM Ammonium Formate, adjusted to pH 3.5.[6][7]
-
Standard Preparation: Accurately weigh and dissolve the 1-Hexylpyridinium chloride reference standard in the mobile phase to create a stock solution of approximately 1 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL) using the mobile phase as the diluent.
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and standard solutions.
-
Run the analysis isocratically.
-
-
Data Analysis:
-
Identify the peak for 1-Hexylpyridinium chloride based on the retention time of the reference standard.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
| Parameter | Value | Rationale |
| Column | C8, 5 µm, 4.6 x 150 mm | Provides good hydrophobic retention for the hexyl chain. |
| Mobile Phase | 30% Acetonitrile / 70% Water with 10 mM 1-Hexyl-3-methylimidazolium chloride, pH 3 | The ionic liquid in the mobile phase acts as a competitor for active sites on the silica, improving peak shape for the cationic analyte.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detector | UV at 260 nm | The pyridinium ring has a strong chromophore suitable for UV detection. |
| Injection Volume | 10 µL | A small volume prevents column overloading. |
Protocol 2: Quantitative NMR (qNMR) for Identity and Assay
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure confirmation and quantification.[8][9] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a highly accurate, mass-based purity value (assay) can be determined without needing a specific reference standard for the analyte itself.
Instrumentation and Reagents:
-
NMR Spectrometer (400 MHz or higher).
-
High-quality 5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The standard must have peaks that do not overlap with the analyte peaks.
-
Class A volumetric flasks and a calibrated analytical balance.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the 1-Hexylpyridinium chloride sample into a vial.
-
Accurately weigh ~5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve both completely in a precise volume (e.g., 1.0 mL) of deuterated solvent.
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle to ensure full signal recovery and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved peak of the 1-Hexylpyridinium chloride (e.g., the aromatic protons) and a peak from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I : Integral value
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight (1-Hexylpyridinium chloride: 199.72 g/mol )[10]
-
m : Mass
-
P : Purity of the internal standard
-
| Parameter | ¹H NMR (DMSO-d₆) | Rationale |
| Pyridine Protons (α) | ~9.1 ppm | These protons are deshielded by the positive nitrogen and are highly characteristic. Their chemical shift and splitting pattern confirm the pyridinium structure.[11] |
| Pyridine Protons (β, γ) | ~8.2 - 8.7 ppm | Completes the aromatic fingerprint of the cation. |
| Methylene Protons (-CH₂-N) | ~4.6 ppm | The protons on the carbon adjacent to the nitrogen are also strongly deshielded, confirming the N-alkylation. |
| Alkyl Chain Protons | ~0.8 - 2.0 ppm | The integration of the entire alkyl chain relative to the aromatic protons confirms the hexyl group. |
Protocol 3: Karl Fischer Titration for Water Content
Principle: Karl Fischer (KF) titration is the gold standard for water determination.[12] It is a highly specific and precise method. For ionic liquids, which can be highly viscous or poorly soluble in standard methanol-based KF reagents, specialized solvents or azeotropic distillation might be necessary to ensure complete water release.[13][14] Volumetric KF is suitable for higher water content, while coulometric KF is preferred for trace amounts (<0.1%).
Instrumentation and Reagents:
-
Automated Karl Fischer Titrator (Volumetric or Coulometric).
-
Specialized KF solvent for ionic liquids (e.g., methanol with solubilizers like chloroform or formamide).[15]
-
Calibrated KF titrant.
-
Certified water standard for titer determination.
Step-by-Step Protocol:
-
Titer Determination: Run a calibration using a certified water standard to determine the exact titer (mg/mL) of the KF reagent. This should be done daily.
-
Sample Analysis:
-
Add a specific volume of the appropriate KF solvent to the titration vessel and titrate to a dry endpoint.
-
Accurately weigh and inject a suitable amount of the 1-Hexylpyridinium chloride sample into the vessel. The amount should be chosen to consume a reasonable volume of titrant.
-
The titrator will automatically titrate the sample to the endpoint.
-
-
Calculation: The instrument's software typically calculates the water content automatically based on the sample weight, titrant volume consumed, and the pre-determined titer.
Water Content (%) = (Volume of Titrant (mL) x Titer (mg/mL) / Sample Weight (mg)) x 100
Final Purity Calculation and Data Summary
The final purity is calculated by accounting for all measured components. The qNMR provides the most accurate "assay" value, representing the mass fraction of the target molecule. The HPLC purity by area % is a measure of organic purity. The water content from KF and any residual solvents (quantified by GC or NMR) are subtracted to give the final purity value.
Final Purity = Assay_qNMR x (100% - % Water - % Residual Solvents)
| Analysis | Result | Interpretation |
| HPLC Purity | 99.8% | Indicates high purity with respect to other organic, UV-active compounds. |
| qNMR Assay | 99.2% (w/w) | Provides an accurate mass-based value of the main component. |
| Water Content (KF) | 0.5% (w/w) | Quantifies the amount of water present. |
| Final Purity | 98.7% | The final purity after correcting the qNMR assay for water content. |
References
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MacFarlane, D. R., et al. (2018). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications. Available at: [Link]
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Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Available at: [Link]
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Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. Available at: [Link]
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Stark, A., et al. (2010). Purity specification methods for ionic liquids. RSC Publishing. Available at: [Link]
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Wakai, C., et al. (2021). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 26(11), 3326. Available at: [Link]
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Zhang, Q., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(4), 1475-1480. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734172, 1-Hexylpyridinium chloride. PubChem. Available at: [Link]
-
American University. (2023). Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography. Figshare. Available at: [Link]
-
Vijayaraghavan, S., et al. (2017). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals. Crystals, 7(12), 369. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Available at: [Link]
-
Fumino, K., et al. (2009). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. The Journal of Physical Chemistry B, 113(13), 4477-4486. Available at: [Link]
-
RoCo Global. (n.d.). 1-Hexylpyridinium chloride, >98%. Available at: [Link]
-
Krienke, T., et al. (2017). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Analytical and Bioanalytical Chemistry, 409(10), 2625-2638. Available at: [Link]
-
ResearchGate. (n.d.). Purity specification methods for ionic liquids. Available at: [Link]
-
Ho, T. D., et al. (2014). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Analytical Chemistry, 86(1), 2-24. Available at: [Link]
-
ResearchGate. (2018). In Situ Determination of the Water Content of Ionic Liquids. Available at: [Link]
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Wikipedia. (n.d.). Karl Fischer titration. Available at: [Link]
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InfochemsDB. (n.d.). 1-HEXYLPYRIDINIUM CHLORIDE. Available at: [Link]
- Google Patents. (2014). CN103539727A - Method used for preparing hexadecylpyridinium chloride.
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Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10211-10214. Available at: [Link]
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Capela, T., et al. (2018). Suitability of 1-hexyl-3-methylimidazolium ionic liquids for the analysis of pharmaceutical formulations containing tricyclic antidepressants. Journal of Pharmaceutical and Biomedical Analysis, 156, 311-318. Available at: [Link]
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Application Notes and Protocols: 1-Hexylpyridinium Chloride as a Corrosion Inhibitor for Carbon Steel
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers and scientists on the utilization of 1-hexylpyridinium chloride as a corrosion inhibitor for carbon steel, particularly in acidic environments. This document elucidates the underlying mechanism of inhibition, offers detailed, field-proven protocols for its evaluation, and explains the causality behind experimental choices. The protocols are designed to be self-validating, ensuring the generation of robust and reliable data. This guide is structured to provide both a foundational understanding and practical, step-by-step instructions for the effective application and assessment of 1-hexylpyridinium chloride in corrosion science.
Introduction: The Challenge of Carbon Steel Corrosion and the Role of Pyridinium-Based Inhibitors
Carbon steel, a cornerstone material in numerous industrial applications due to its mechanical properties and cost-effectiveness, is highly susceptible to corrosion, especially in acidic media commonly encountered in industrial cleaning, oil and gas exploration, and chemical processing.[1][2] This electrochemical process leads to material degradation, compromising structural integrity and resulting in significant economic losses and safety hazards.[3]
Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[4] Among the various classes of organic inhibitors, pyridinium-based ionic liquids, such as 1-hexylpyridinium chloride, have emerged as highly effective "green" corrosion inhibitors.[1][5][6] Their efficacy stems from their molecular structure, which includes a positively charged pyridinium ring and a nonpolar alkyl chain.
Mechanism of Corrosion Inhibition by 1-Hexylpyridinium Chloride
The primary mechanism by which 1-hexylpyridinium chloride inhibits the corrosion of carbon steel is through adsorption onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[3][7] This process involves a combination of physisorption and chemisorption.
-
Physisorption: In acidic solutions, the carbon steel surface becomes positively charged. Anions from the acid (e.g., Cl⁻) first adsorb onto the steel surface, creating a negatively charged layer. The positively charged pyridinium cations are then electrostatically attracted to this layer.[3]
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The pyridinium ring, rich in π-electrons, and any heteroatoms can donate electrons to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds.[3]
The hydrophobic hexyl chain of the molecule orients away from the metal surface, further repelling aqueous corrosive species. This combined action effectively blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[8][9]
Figure 1: Simplified diagram of the corrosion inhibition mechanism of 1-hexylpyridinium chloride on a carbon steel surface in an acidic medium.
Experimental Evaluation of Corrosion Inhibitor Performance
A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor's performance. The following protocols for weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization are presented as a comprehensive workflow.
Weight Loss Method (Gravimetric)
This classical and straightforward method provides a direct measure of the average corrosion rate over a specific period.[4] It is particularly useful for long-term immersion tests and serves as a fundamental validation for electrochemical techniques. The protocol described here is based on the principles outlined in ASTM G1 and D2688.[10][11][12]
Protocol:
-
Specimen Preparation:
-
Cut carbon steel coupons to a standard dimension (e.g., 2.5 cm x 1.25 cm x 0.25 cm).
-
Polish the coupons sequentially with different grades of silicon carbide paper (e.g., up to 600 grit) to achieve a uniform surface finish.
-
Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with distilled water and drying with a stream of warm air.
-
Accurately weigh each coupon to four decimal places (W_initial) and record the dimensions to calculate the surface area.
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of 1-hexylpyridinium chloride.
-
Immerse the prepared coupons in the test solutions at a constant temperature (e.g., 25 °C) for a predetermined duration (e.g., 24 hours).
-
-
Post-Immersion Cleaning and Weighing:
-
After immersion, retrieve the coupons from the solutions.
-
Remove the corrosion products by gently scrubbing with a soft brush in a cleaning solution (e.g., a solution containing HCl and a small amount of a pickling inhibitor).
-
Rinse the cleaned coupons with distilled water and acetone, then dry thoroughly.
-
Weigh the coupons again to obtain the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (k * ΔW) / (A * t * ρ) where:
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where:
-
CR_uninhibited = Corrosion rate in the absence of the inhibitor.
-
CR_inhibited = Corrosion rate in the presence of the inhibitor.
-
-
Electrochemical Techniques
Electrochemical methods offer rapid and mechanistic insights into the corrosion process and the inhibitor's mode of action.[14] These tests are typically performed using a three-electrode cell setup consisting of a working electrode (the carbon steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[15][16]
Figure 2: A typical workflow for the comprehensive evaluation of a corrosion inhibitor.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[17][18][19] An increase in charge transfer resistance (R_ct) and a decrease in double-layer capacitance (C_dl) in the presence of the inhibitor indicate the formation of a protective film.[9][20]
Protocol:
-
Setup:
-
Assemble the three-electrode cell with the prepared carbon steel working electrode.
-
Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.
-
-
Measurement:
-
Perform the EIS measurement at the stabilized OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[15]
-
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often a good starting point.
-
The key parameters to extract are:
-
Solution Resistance (R_s): Resistance of the electrolyte.
-
Charge Transfer Resistance (R_ct): Resistance to the corrosion reaction at the metal-solution interface. A higher R_ct indicates better inhibition.
-
Double-Layer Capacitance (C_dl): Represents the capacitance of the electrical double layer at the interface. A decrease in C_dl suggests the displacement of water molecules by the inhibitor molecules.[18]
-
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[21][22][23][24] It also provides insights into whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type).[25]
Protocol:
-
Setup:
-
Use the same three-electrode cell setup as for EIS.
-
Allow the OCP to stabilize.
-
-
Measurement:
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density.
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
A significant shift in E_corr in the presence of the inhibitor (typically > 85 mV) suggests a specific anodic or cathodic inhibition mechanism. A smaller shift indicates a mixed-type inhibitor.[25] For 1-hexylpyridinium chloride, a mixed-type behavior is typically observed.[8][26]
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Surface Analysis Techniques
To visually and compositionally confirm the formation of a protective inhibitor film, various surface analysis techniques can be employed on the carbon steel coupons after immersion tests.[27][28]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, allowing for a visual comparison of the surface damage on uninhibited and inhibited specimens.[7][26]
-
Atomic Force Microscopy (AFM): Can be used to characterize the topography of the inhibitor film itself and measure its thickness.[29]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of elements from the inhibitor molecule (e.g., nitrogen from the pyridinium ring) on the steel surface, providing direct evidence of adsorption.[30]
Data Presentation and Interpretation
Quantitative Data Summary
| Inhibitor Conc. (M) | Weight Loss IE% | EIS (R_ct, Ω·cm²) | EIS IE% | PDP (i_corr, µA/cm²) | PDP IE% |
| 0 (Blank) | N/A | Value | N/A | Value | N/A |
| 1 x 10⁻⁵ | Value | Value | Value | Value | Value |
| 5 x 10⁻⁵ | Value | Value | Value | Value | Value |
| 1 x 10⁻⁴ | Value | Value | Value | Value | Value |
| 5 x 10⁻⁴ | Value | Value | Value | Value | Value |
| 1 x 10⁻³ | Value | Value | Value | Value | Value |
Table 1: Example of a structured table for summarizing and comparing inhibition efficiency (IE%) data obtained from different techniques at various inhibitor concentrations.
Adsorption Isotherm Modeling
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherm models (e.g., Langmuir, Temkin, Frumkin).[31][32] The Langmuir isotherm is often a good fit for pyridinium-based inhibitors, suggesting monolayer adsorption on the surface.[8][26][33][34]
The Langmuir isotherm is represented by the equation: C / θ = 1/K_ads + C where:
-
C is the inhibitor concentration.
-
θ is the surface coverage (often approximated as IE%/100).
-
K_ads is the adsorption equilibrium constant.
A linear plot of C/θ versus C validates the Langmuir model. The standard free energy of adsorption (ΔG°_ads) can then be calculated to determine the spontaneity and nature of the adsorption (physisorption vs. chemisorption).
Conclusion
1-hexylpyridinium chloride demonstrates significant potential as a corrosion inhibitor for carbon steel in acidic environments. A systematic evaluation using a combination of weight loss, electrochemical, and surface analysis techniques is crucial for quantifying its efficiency and elucidating its mechanism of action. The protocols detailed in these notes provide a robust framework for researchers to generate reliable and comprehensive data, contributing to the development and application of advanced corrosion management strategies.
References
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Ekemini Ituen, Onyewuchi Akaranta, and Abosede James. 2017. “Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview”. Chemical Science International Journal 18 (1):1–34. [Link]
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Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18. [Link]
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Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452. [Link]
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On the corrosion inhibition of carbon steel in 1 M HCl with a pyridinium-ionic liquid: chemical, thermodynamic, kinetic and electrochemical studies. (2017). ResearchGate. [Link]
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Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. (n.d.). OHIO Open Library. [Link]
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Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition, 11(3), 1214–1229. [Link]
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Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor. [Link]
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Potentiodynamic Corrosion Testing. (n.d.). ResearchGate. [Link]
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Adsorption, Thermodynamic and Quantum Chemical Studies of 1-hexyl-3-methylimidazolium Based Ionic Liquids as Corrosion Inhibitors for Mild Steel in HCl. (n.d.). MDPI. [Link]
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Quantum chemical calculations of the studied inhibitor P1 at... (n.d.). ResearchGate. [Link]
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Imidazole Hexafluorophosphate Ionic Liquid as a Greener Corrosion Inhibitor for Carbon Steel in Hydrochloric Acid and Sulfuric Acid Solutions. (n.d.). PMC - NIH. [Link]
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Novel Corrosion Inhibitor for Carbon Steel in Acidic Solutions Based on α-Aminophosphonate (Chemical, Electrochemical, and Quantum Studies). (2023). MDPI. [Link]
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Use of 1-Hexylpyridinium chloride in analytical chemistry techniques
An In-Depth Guide to the Application of 1-Hexylpyridinium Chloride in Analytical Chemistry
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 1-hexylpyridinium chloride in modern analytical chemistry. This guide moves beyond simple procedural lists to provide a deep understanding of the underlying chemical principles, empowering users to not only replicate but also innovate upon these methods.
Part 1: Foundational Understanding of 1-Hexylpyridinium Chloride
1-Hexylpyridinium chloride is a quaternary ammonium salt, classified as an ionic liquid (IL) and a cationic surfactant.[1][2] Its structure, featuring a positively charged pyridinium head and a six-carbon alkyl tail, imparts unique amphiphilic properties that are highly advantageous in analytical settings.[3] Unlike volatile organic solvents, its negligible vapor pressure, high thermal stability, and tunable nature make it a greener and more versatile alternative in many applications.[4][5]
The utility of 1-hexylpyridinium chloride stems from its ability to engage in multiple types of molecular interactions, including electrostatic attraction, hydrophobic interactions, and the formation of micelles, which can be precisely controlled to enhance analytical separations and detections.[6][7]
Table 1: Physicochemical Properties of 1-Hexylpyridinium Chloride
| Property | Value | Source |
| CAS Number | 6220-15-1 | [6][8] |
| Molecular Formula | C₁₁H₁₈ClN | [6][8] |
| Molecular Weight | 199.73 g/mol | [6][8] |
| Melting Point | 35 °C | [6][9] |
| Density | 1.014 g/cm³ | [6] |
| Appearance | White to off-white solid or liquid | [6] |
Part 2: Application in High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC, separating ionic or highly polar analytes is a persistent challenge due to their poor retention on nonpolar stationary phases. 1-Hexylpyridinium chloride serves as an excellent ion-pairing reagent to overcome this limitation.[10][11]
Causality of the Experimental Choice: The Ion-Pairing Mechanism
The core principle of ion-pair reversed-phase chromatography (IP-RP-HPLC) is to increase the hydrophobicity of ionic analytes, thereby promoting their retention. There are two prevalent models describing this mechanism[11][12]:
-
Ion-Pair Formation in Mobile Phase: The 1-hexylpyridinium cation associates with an anionic analyte in the mobile phase, forming a neutral, hydrophobic ion-pair. This complex has a greater affinity for the nonpolar stationary phase (e.g., C18) and is retained more strongly.[12]
-
Dynamic Stationary Phase Modification: The hydrophobic hexyl tail of the 1-hexylpyridinium cation adsorbs onto the surface of the stationary phase. This creates a dynamic positive charge on the surface, which then retains anionic analytes via electrostatic attraction, functioning as a pseudo-ion-exchanger.[11][12]
In practice, both mechanisms likely contribute to the separation process. The choice of 1-hexylpyridinium chloride is strategic: the hexyl chain provides sufficient hydrophobicity for interaction with the stationary phase without causing excessively long retention times, a common issue with longer alkyl chains.
Caption: Ion-pair formation in the mobile phase for enhanced HPLC retention.
Protocol: Separation of Anionic Analytes using IP-RP-HPLC
This protocol outlines the steps for separating a mixture of anionic analytes, such as sulfonated compounds or carboxylated drugs.
1. Reagent and Mobile Phase Preparation:
- Stock Solution: Prepare a 100 mM stock solution of 1-hexylpyridinium chloride in HPLC-grade water.
- Mobile Phase A (Aqueous): To 900 mL of HPLC-grade water, add 50 mL of the 100 mM 1-hexylpyridinium chloride stock (final concentration 5 mM). Adjust pH to the desired value (e.g., 3.0-7.0) using phosphoric acid or a suitable buffer like phosphate buffer. Add water to a final volume of 1 L. The pH should be chosen to ensure the analytes are in their anionic form.
- Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol.
2. Chromatographic System and Conditions:
- Column: C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set to a wavelength appropriate for the analytes.
- Column Temperature: 30-40 °C to ensure reproducibility.
3. Equilibration and Analysis:
- System Equilibration: Critically, the column must be thoroughly equilibrated with the ion-pairing mobile phase. Flush the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30-60 minutes, or until a stable baseline is achieved. This step is vital for the dynamic coating of the stationary phase and ensures reproducible retention times.[12]
- Gradient Elution: Start with a high aqueous composition (e.g., 95% A) to retain the ion pairs. Gradually increase the percentage of Mobile Phase B to elute the analytes based on their hydrophobicity. A typical gradient might be 5% to 70% B over 20 minutes.
- Column Wash: After the analytical run, wash the column extensively with a mobile phase containing no ion-pairing reagent (e.g., 50:50 acetonitrile/water) to remove the adsorbed 1-hexylpyridinium chloride. This is crucial if the column is to be used for other applications.
Part 3: Application in Advanced Sample Preparation
The unique properties of 1-hexylpyridinium chloride make it a powerful solvent for modern microextraction techniques, which aim to minimize solvent use while maximizing analyte enrichment.[13]
Causality of the Experimental Choice: Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a sample preparation method where an extraction solvent is dispersed in an aqueous sample, forming a cloudy solution.[5] This maximizes the surface area for rapid analyte transfer. 1-hexylpyridinium chloride is well-suited for this role because:
-
Hydrophobicity: It is immiscible with water under certain conditions, allowing it to form a distinct extraction phase.[4]
-
"Designer" Properties: Its solvent characteristics can be tuned to selectively extract specific classes of analytes.[4]
-
Low Volatility: This property prevents solvent loss during the extraction process, improving accuracy and safety.[5]
Caption: Workflow for Dispersive Liquid-Liquid Microextraction (DLLME).
Protocol: DLLME for Pre-concentration of Organic Pollutants from Water
This protocol describes the extraction of hydrophobic analytes (e.g., polycyclic aromatic hydrocarbons) from an environmental water sample.
1. Reagent Preparation:
- Extraction Mixture: Prepare a solution containing 100 µL of 1-hexylpyridinium chloride (extraction solvent) and 900 µL of acetone (disperser solvent). The disperser solvent must be miscible with both the aqueous sample and the extraction solvent.
2. Extraction Procedure:
- Place a 5.0 mL aliquot of the water sample into a conical centrifuge tube.
- Rapidly inject the 1.0 mL extraction mixture into the sample using a syringe. A cloudy solution will form immediately.
- Gently shake the mixture for 1 minute to facilitate analyte transfer into the fine droplets of 1-hexylpyridinium chloride.
3. Phase Separation and Analysis:
- Centrifuge the cloudy solution at 4000 rpm for 5 minutes. This will cause the fine droplets of the ionic liquid to coalesce and sediment at the bottom of the tube.
- Carefully remove the upper aqueous layer with a pipette.
- Dissolve the remaining ionic liquid phase (typically 20-50 µL) in a small volume of a suitable solvent (e.g., acetonitrile) and inject it into an analytical instrument like an HPLC or GC for quantification.
Part 4: Application in Capillary Electrophoresis (CE)
In capillary electrophoresis, separations are driven by the differential migration of charged species in an electric field.[14] 1-Hexylpyridinium chloride can be used as a dynamic modifier in the background electrolyte (BGE) to enhance resolution and control the electroosmotic flow (EOF).[15][16]
Causality of the Experimental Choice: Modifying Selectivity in CE
The inner surface of a fused silica capillary is negatively charged (from silanol groups) above pH ~3, which generates a strong EOF towards the cathode. The cationic 1-hexylpyridinium chloride interacts with the capillary wall in two ways:
-
EOF Modulation: The pyridinium cation adsorbs to the negatively charged silanol groups, effectively neutralizing the surface charge. At sufficient concentrations, it can even reverse the charge, causing the EOF to flow towards the anode. This control over EOF is a powerful tool for optimizing separation times and resolution.
-
Analyte Interaction: The adsorbed layer of 1-hexylpyridinium chloride creates a hydrophobic environment on the capillary wall. This allows for differential partitioning of analytes based on their hydrophobicity, adding a chromatographic character to the electrophoretic separation. This is particularly useful in Micellar Electrokinetic Chromatography (MEKC) mode when the IL concentration is above its critical micelle concentration.[14]
Caption: Interactions of 1-hexylpyridinium chloride in a CE system.
Protocol: Chiral Separation of Acidic Drugs using CE
This protocol describes the separation of enantiomers of a chiral acidic drug (e.g., ibuprofen) using 1-hexylpyridinium chloride and a chiral selector.
1. BGE Preparation:
- Prepare a 50 mM phosphate buffer at pH 7.0.
- Add a chiral selector, such as 15 mM beta-cyclodextrin (β-CD). Cyclodextrins are neutral chiral selectors that provide enantiomeric recognition.[17]
- Add 1-hexylpyridinium chloride to the BGE at a concentration of 10 mM. This concentration is typically sufficient to modify the EOF without causing excessive current.
- Filter the final BGE through a 0.22 µm syringe filter.
2. CE System and Conditions:
- Capillary: Fused silica capillary (e.g., 50 µm I.D., 50 cm total length).
- Voltage: 20 kV (positive or negative polarity, depending on the desired migration direction after EOF modification).
- Temperature: 25 °C.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Detection: UV detector at an appropriate wavelength (e.g., 220 nm for ibuprofen).
3. Analysis Procedure:
- Condition a new capillary by flushing with 0.1 M NaOH, water, and finally the BGE.
- Before each run, pre-condition the capillary by flushing with the BGE for 2 minutes.
- Inject the sample and apply the separation voltage. The enantiomers will separate based on their differential interaction with the β-CD/1-hexylpyridinium chloride system. The ionic liquid enhances the separation by providing an additional interaction domain and optimizing the EOF.[17]
Part 5: Application in UV-Visible Spectrophotometry
While less common than its chromatographic applications, 1-hexylpyridinium chloride can be used to enhance the sensitivity of spectrophotometric methods, particularly for the determination of anionic species.[18] This is based on the principles of micelle-sensitized reactions.
Causality of the Experimental Choice: Ternary Complex Formation
Many spectrophotometric methods for anions involve forming an ion-association complex with a cationic dye. The resulting complex is then often extracted into an organic solvent for measurement, which is a cumbersome process. By adding a cationic surfactant like 1-hexylpyridinium chloride, a stable ternary complex can be formed in the aqueous phase.[19]
The mechanism involves:
-
The anionic analyte and a cationic dye form a binary complex.
-
Above its critical micelle concentration (CMC), 1-hexylpyridinium chloride forms positively charged micelles.
-
The binary complex is incorporated into the micellar structure. This microenvironment often leads to a significant bathochromic (red) shift and a hyperchromic (intensity increase) effect in the absorption spectrum of the dye, dramatically increasing the method's sensitivity and selectivity.[18][19]
Protocol: Determination of an Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)
This protocol describes the determination of an anionic surfactant using a cationic dye and 1-hexylpyridinium chloride as a sensitizer.
1. Reagent Preparation:
- Analyte: Standard solutions of sodium dodecyl sulfate (SDS) (1-10 µg/mL).
- Dye Solution: 1 x 10⁻⁴ M solution of a cationic dye (e.g., Methylene Blue).
- Surfactant Solution: 1 x 10⁻² M solution of 1-hexylpyridinium chloride.
- Buffer: pH 5.0 acetate buffer.
2. Procedure:
- In a series of 10 mL volumetric flasks, add 1.0 mL of the dye solution and 1.0 mL of the buffer solution.
- Add increasing volumes of the standard SDS solutions.
- Add 2.0 mL of the 1-hexylpyridinium chloride solution to each flask.
- Dilute to the mark with deionized water and mix well.
- Allow the solutions to stand for 15 minutes for the complex to fully form.
3. Measurement:
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the ternary complex against a reagent blank. The λmax will need to be determined experimentally by scanning the spectrum of the complex, but it will be significantly shifted from the λmax of the free dye.[19]
- Construct a calibration curve by plotting absorbance versus the concentration of SDS.
References
- RoCo Global. 1-Hexylpyridinium chloride, >98%.
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Gozu, K., et al. (2018). Recent Applications of Ionic Liquids in Separation Technology. Molecules, 23(8), 2046. [Link]
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Ho, T. D., & Anderson, J. L. (2013). Ionic Liquids and Their Applications in Sample Preparation. Chromatography Online, 31(8). [Link]
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Płotka-Wasylka, J., et al. (2017). Ionic Liquids and Their Applications in Sample Preparation. Journal of Chromatography A, 1500, 1-19. [Link]
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Pino, V., & Afonso, A. M. (2012). Role of Ionic Liquids in Composites in Analytical Sample Preparation. Separations, 2012, 1-17. [Link]
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PubChem. 1-Hexylpyridinium chloride. National Center for Biotechnology Information. [Link]
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Yadav, C. K., et al. (2024). An analysis of cetylpyridinium chloride (CPC) by FESEM, EDX methods, and its applications. Tribhuvan University Journal, 38(1), 1-8. [Link]
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PubChem. Cetylpyridinium Chloride. National Center for Biotechnology Information. [Link]
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ResearchGate. An analysis of cetylpyridinium chloride (CPC) by FESEM, EDX methods, and its applications. [Link]
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El-Shafey, Z. M., et al. (2020). Micellar properties and partial phase diagram of cetyltrimethylammonium bromide and cetylpyridinium chloride in vicinity of Krafft point. Chemical Review and Letters, 3(3), 118-125. [Link]
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Dolan, J. W. (2008). Ion Pairing — Blessing or Curse?. LCGC International, 21(5). [Link]
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Wikipedia. Capillary electrophoresis. [Link]
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Lurie, I. S., et al. (1994). Chiral resolution of cationic drugs of forensic interest by capillary electrophoresis with mixtures of neutral and anionic cyclodextrins. Analytical Chemistry, 66(23), 4019-4026. [Link]
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Ali, I., et al. (2022). Role of Ionic Liquids in Capillary Electrophoresis. Analytica, 3(3), 239-251. [Link]
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MDPI. Role of Ionic Liquids in Capillary Electrophoresis. [Link]
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Benamor, M., Aguersif, N., & Draa, M. T. (2001). Spectrophotometric determination of cetylpyridinium chloride in pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 151-154. [Link]
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ResearchGate. Spectrophotometric determination of cetylpyridinium chloride in pharmaceutical products. [Link]
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Synthesis of derivatives from 1-Hexylpyridinium chloride
An Application Guide to the Synthetic Diversification of 1-Hexylpyridinium Chloride for Advanced Research and Drug Development
Abstract
1-Hexylpyridinium chloride is a prominent member of the ionic liquid family, valued for its unique physicochemical properties including tunable polarity, high thermal stability, and utility as a reaction medium.[1][2] Beyond its role as a solvent, its cationic structure serves as a versatile scaffold for the synthesis of a diverse array of derivatives. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic strategies to modify 1-hexylpyridinium chloride. We delve into the mechanistic underpinnings and provide validated, step-by-step protocols for three core transformations: anion metathesis, C-H functionalization of the pyridinium ring, and Zincke reaction-mediated ring transformation. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Synthetic Potential of 1-Hexylpyridinium Chloride
1-Hexylpyridinium chloride is an N-alkylpyridinium salt, structurally comprising a positively charged pyridinium head and a six-carbon alkyl tail, balanced by a chloride anion. This amphiphilic character, combined with its ionic nature, makes it a valuable compound in electrochemistry, catalysis, and as a surface-active agent.[1] For synthetic chemists, its true potential lies in its capacity to be systematically modified at three distinct locations: the anion, the pyridinium ring, and the N-alkyl chain.
The ability to tune the molecular architecture allows for the precise modulation of properties such as hydrophobicity, viscosity, melting point, and biological activity.[3] Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, found in drugs for a wide range of conditions from hypertension to cancer, making pyridinium-based compounds a rich area for drug discovery.[4][5][6] This guide offers the foundational chemistry to unlock this potential.
Table 1: Physicochemical Properties of 1-Hexylpyridinium Chloride
| Property | Value | Reference |
| CAS Number | 6220-15-1 | [7] |
| Molecular Formula | C₁₁H₁₈ClN | [7] |
| Molecular Weight | 199.72 g/mol | [7] |
| Melting Point | 35 °C | [1] |
| Appearance | Pale brown or white solid | [8] |
| Density | 1.014 g/cm³ | [1] |
Core Synthetic Strategies and Mechanistic Insights
The derivatization of 1-hexylpyridinium chloride can be approached through several strategic pathways. Understanding the reactivity of the pyridinium system is paramount to selecting the appropriate method.
Diagram 1: Key synthetic pathways for the derivatization of 1-hexylpyridinium chloride.
Strategy 1: Anion Metathesis (Anion Exchange)
Causality: The identity of the anion profoundly influences the physical and chemical properties of an ionic liquid. The chloride ion is relatively hydrophilic and can be a coordinating anion. Exchanging it for a non-coordinating, hydrophobic anion like hexafluorophosphate ([PF₆]⁻) or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) can render the salt immiscible with water, lower its melting point, and widen its electrochemical window.[9] This strategy is fundamental for tailoring the salt for specific applications, such as biphasic catalysis or as an electrolyte.[3]
Mechanism: Anion metathesis is typically an equilibrium process driven by the formation of a precipitate or the use of a solid-phase resin. Using an anion exchange resin is a clean and efficient method that avoids contamination from salt byproducts.[10][11] The resin is first charged with the desired anion (A⁻), and the pyridinium chloride salt is then passed through it. The resin captures the chloride ions and releases the new anions into the solution.
Diagram 2: Workflow for anion exchange using a solid-phase resin.
Strategy 2: C-H Functionalization of the Pyridinium Ring
Causality: The permanent positive charge on the nitrogen atom makes the pyridinium ring highly electron-deficient. This electronic property deactivates the ring towards electrophilic substitution (like Friedel-Crafts) but strongly activates it for nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[12][13] At these positions, the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. This inherent reactivity allows for the direct installation of new functional groups onto the ring.
Diagram 3: Regioselectivity of nucleophilic attack on the 1-hexylpyridinium cation.
Methods:
-
Alkylation: Direct alkylation can be challenging but is achievable. For instance, converting pyridine to a pyridine N-oxide allows for regioselective alkylation at the C2 position.[14] Alternatively, modern electrochemical methods can achieve C4-alkylation with high regioselectivity.[15]
-
Chichibabin Reaction: While classic for neutral pyridines, the principle of using a strong nucleophile like an amide anion (e.g., NaNH₂) can be adapted for pyridinium salts, leading to amination at the C2 or C4 position.[12]
Strategy 3: Zincke Reaction and Ring Transformation
Causality: The Zincke reaction is a powerful transformation that converts a pyridinium salt into a new pyridinium salt by reacting it with a primary amine.[16] The reaction proceeds through a nucleophilic attack that opens the pyridinium ring to form a "Zincke aldehyde" or a König salt intermediate.[16][17] Subsequent reaction with an amine displaces a dinitroaniline leaving group (if starting from a dinitrophenyl-activated salt) and re-closes the ring. This allows for the synthesis of pyridinium salts with diverse N-substituents that might be inaccessible through direct alkylation.
Diagram 4: Simplified workflow of the Zincke reaction for pyridinium salt transformation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Anion Metathesis via Anion Exchange Resin
Objective: To synthesize 1-hexylpyridinium hexafluorophosphate ([C₆Py]⁺[PF₆]⁻) from 1-hexylpyridinium chloride.
Materials:
-
1-Hexylpyridinium chloride (1.0 g, 5.0 mmol)
-
Ammonium hexafluorophosphate (NH₄PF₆) (1.22 g, 7.5 mmol)
-
Anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form), ~15 g
-
Methanol, HPLC grade
-
Deionized water
-
Glass chromatography column
Procedure:
-
Resin Preparation (Charging): a. Prepare a slurry of the anion exchange resin (~15 g) in deionized water and pour it into the chromatography column to create a packed bed. b. Dissolve ammonium hexafluorophosphate (1.22 g) in a minimal amount of deionized water (~20 mL). c. Slowly pass the NH₄PF₆ solution through the resin bed. This charges the resin by exchanging the hydroxide ions for hexafluorophosphate ions. d. Wash the resin thoroughly with deionized water (at least 5 column volumes) until the eluent is free of residual salts. Then, wash with methanol (3 column volumes) to remove water. The resin is now in the PF₆⁻ form.
-
Anion Exchange: a. Dissolve 1-hexylpyridinium chloride (1.0 g) in methanol (~10 mL). b. Slowly pass this solution through the charged resin column. Collect the eluent. c. Wash the column with an additional portion of methanol (~20 mL) and combine it with the initial eluent.
-
Product Isolation and Validation: a. The combined eluent contains the desired 1-hexylpyridinium hexafluorophosphate in methanol. b. Remove the methanol under reduced pressure using a rotary evaporator. The resulting product is often an oil or low-melting solid. c. Validation: To confirm the absence of chloride, take a small sample of the product, dissolve it in water, and add a few drops of 0.1 M silver nitrate (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates a successful exchange.[10]
Table 2: Common Anions for Metathesis and Their Impact
| Original Anion | Target Anion | Anion Source | Key Property Change in Resulting Salt |
| Cl⁻ | Tetrafluoroborate (BF₄⁻) | HBF₄ or NH₄BF₄ | Increased hydrophobicity, lower melting point |
| Cl⁻ | Hexafluorophosphate (PF₆⁻) | KPF₆ or NH₄PF₆ | High thermal stability, water immiscible |
| Cl⁻ | Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) | LiTf₂N | Very hydrophobic, low viscosity, wide electrochemical window |
| Cl⁻ | Acetate (Ac⁻) | Acetic Acid or NaOAc | Increased hydrogen bond accepting ability, protic nature |
Protocol 2: C4-Alkylation via Pyridine N-Oxide
Objective: To synthesize 1-hexyl-4-methylpyridinium chloride. This is a two-step process starting from 4-methylpyridine.
Part A: Synthesis of 1-Hexyl-4-methylpyridinium Chloride This protocol adapts the general principle of N-alkylation (quaternization).[18][19]
Materials:
-
4-Methylpyridine (picoline) (4.66 g, 50 mmol)
-
1-Chlorohexane (6.03 g, 50 mmol)
-
Acetonitrile (50 mL)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylpyridine (4.66 g) and acetonitrile (50 mL).
-
Add 1-chlorohexane (6.03 g) to the flask.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24-48 hours. The progress can be monitored by TLC or ¹H NMR by observing the disappearance of starting materials.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The crude product will remain as an oil or solid. Add ethyl acetate (~50 mL) and stir vigorously. The product should precipitate as a solid or can be triturated from the oil.
-
Filter the solid product, wash with fresh ethyl acetate, and dry under vacuum.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show characteristic peaks for the hexyl chain protons and the aromatic protons of the pyridinium ring, along with the methyl group singlet.
Protocol 3: The Zincke Reaction
Objective: To synthesize 1-benzyl-hexylpyridinium chloride from 1-hexylpyridinium chloride via a Zincke salt intermediate (conceptual). A more practical lab synthesis involves reacting an N-activated pyridine with a primary amine.[16][20]
This protocol demonstrates the principle by synthesizing a new pyridinium salt from an activated pyridine and a primary amine.
Materials:
-
Pyridine (for activation)
-
2,4-Dinitrochlorobenzene
-
Hexylamine
-
Ethanol
Procedure:
-
Formation of the Zincke Salt (N-(2,4-dinitrophenyl)pyridinium chloride): a. In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene (2.02 g, 10 mmol) in ethanol (20 mL). b. Add pyridine (0.79 g, 10 mmol). c. Heat the mixture at reflux for 1-2 hours. A yellow precipitate of the Zincke salt will form. d. Cool the mixture, filter the yellow solid, wash with cold ethanol, and dry.
-
Reaction with Primary Amine: a. Suspend the dried Zincke salt (10 mmol) in ethanol (30 mL). b. Add hexylamine (1.01 g, 10 mmol). c. Heat the mixture to 50-70 °C and stir for 4-6 hours. The solution will change color as the reaction progresses and 2,4-dinitroaniline is released.[16] d. Cool the reaction mixture and remove the solvent under reduced pressure. e. The crude product can be purified by recrystallization or column chromatography to yield 1-hexylpyridinium chloride.
Conclusion and Future Outlook
The synthetic pathways detailed in this guide—anion metathesis, C-H functionalization, and Zincke ring transformation—represent a powerful toolkit for the chemical modification of 1-hexylpyridinium chloride. Each strategy provides a logical and mechanistically sound route to derivatives with tailored properties. By understanding the causality behind these protocols, from the electronic activation of the pyridinium ring to the solubility-driven success of anion exchange, researchers are well-equipped to not only replicate these methods but also to design novel derivatives for applications in catalysis, materials science, and pharmacology. The inherent versatility of the pyridinium scaffold ensures its continued relevance in the ongoing quest for new functional molecules and therapeutic agents.
References
-
Title: Zincke reaction Source: Wikipedia URL: [Link]
-
Title: Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Nucleophilic substitution of pyridines Source: Chemistry Online URL: [Link]
-
Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of ester-functionalized pyridinium ionic liquids Source: ResearchGate URL: [Link]
-
Title: Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions Source: PubMed URL: [Link]
-
Title: Nitrile-Functionalized Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids Source: The Journal of Physical Chemistry B - ACS Publications URL: [Link]
-
Title: Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation Source: ResearchGate URL: [Link]
-
Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids Source: PubMed URL: [Link]
-
Title: Solvent Properties of Pyridinium Ionic Liquids Source: Longdom Publishing URL: [Link]
-
Title: The Solid-Phase Zincke Reaction: Preparation of ω-Hydroxy Pyridinium Salts in the Search for CFTR Activation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of Ring-Fused Pyridinium Salts by Intramolecular Nucleophilic Aromatic Substitution Reaction and Their Optoelectronic Properties Source: Organic Letters - ACS Publications URL: [Link]
-
Title: 1-Hexylpyridinium chloride, >98% Source: RoCo Global URL: [Link]
- Title: An improved process for the production of quaternary pyridinium salts Source: Google Patents URL
- Title: Method for the preparation of 1-alkyl pyridinium chlorides Source: Google Patents URL
-
Title: 1-Hydroxy-4-methylpyridinium chloride Source: PubMed Central - NIH URL: [Link]
-
Title: Physicochemical Properties of Hydrophobic Ionic Liquids Containing 1-Octylpyridinium, 1Octyl2-methylpyridinium, or 1Octyl4-methylpyridinium Cations Source: ResearchGate URL: [Link]
-
Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines Source: ChemRxiv URL: [Link]
-
Title: Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium... Source: ResearchGate URL: [Link]
-
Title: 1-Hexylpyridinium chloride | C11H18ClN | CID 2734172 Source: PubChem - NIH URL: [Link]
-
Title: A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids Source: MDPI URL: [Link]
-
Title: Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents Source: PubMed URL: [Link]
-
Title: Scope with regard to the activated pyridinium salt (isolated yields) Source: ResearchGate URL: [Link]
-
Title: Lignocellulosics in an ionic liquid, 1-ethylpyridinium chloride: reaction behavior and ion adsorption properties of corresponding humins Source: ResearchGate URL: [Link]
-
Title: Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance Source: PubMed Central - NIH URL: [Link]
-
Title: Preparation of Pyridines, Part 4: By Alkylation and Vinylation Source: YouTube URL: [Link]
-
Title: Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity Source: Indian Journal of Chemistry URL: [Link]
-
Title: Regioselective Morita-Baylis-Hillman Reaction with N-Alkylpyridinium Salts as Electrophiles Source: ChemRxiv URL: [Link]
-
Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PubMed Central - NIH URL: [Link]
-
Title: Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications Source: ResearchGate URL: [Link]
-
Title: Anion metathesis reactions from chloride to corresponding anions. Source: ResearchGate URL: [Link]
-
Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]
-
Title: Imidazolium ionic liquids: A simple anion exchange protocol Source: RSC Publishing URL: [Link]
-
Title: Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach Source: PubMed Central - NIH URL: [Link]
-
Title: 1-Trifluoromethyl-prop-2-yne 1-iminium salts and 1-imines: reactions with the mesoionic „Nitron“ Source: ResearchGate URL: [Link]
-
Title: Ionic liquid ion exchange: exclusion from strong interactions condemns cations to the most weakly interacting anions and dictates reaction equilibrium Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction Source: PubMed URL: [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions with 1-Hexylpyridinium chloride as a catalyst
Technical Support Center: 1-Hexylpyridinium Chloride in Catalysis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1-Hexylpyridinium chloride ([C6Py]Cl). This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile ionic liquid as a catalyst in their synthetic workflows. My goal is to provide not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence. We will explore the mechanistic underpinnings of its catalytic activity, address common experimental hurdles, and provide actionable solutions grounded in established chemical principles.
Part 1: Foundational Knowledge - FAQs
This section addresses the most common initial questions regarding the properties and handling of 1-Hexylpyridinium chloride.
Question: What is 1-Hexylpyridinium chloride and what are its primary catalytic applications?
Answer: 1-Hexylpyridinium chloride (CAS: 6220-15-1) is a quaternary ammonium salt, classified as an ionic liquid (IL).[1][2] It consists of a pyridinium cation functionalized with a C6 alkyl chain and a chloride anion. Its key feature is its amphiphilic nature, possessing a charged, hydrophilic pyridinium head and a nonpolar, hydrophobic hexyl tail.
This structure makes it an exceptionally effective Phase-Transfer Catalyst (PTC) .[3][4][5] In this role, it facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[6][7] It achieves this by transporting an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[8][9] This overcomes the kinetic limitations inherent in heterogeneous reaction systems, often leading to faster reaction rates, milder conditions, and higher yields.[7]
Beyond its primary role in phase-transfer catalysis, its properties as an ionic liquid make it suitable as a reaction medium for various transition-metal-catalyzed reactions and in microwave-assisted synthesis.[3][4]
Question: What are the key physical and chemical properties of 1-Hexylpyridinium chloride I should be aware of?
Answer: Understanding the physical properties of [C6Py]Cl is critical for designing experiments. Key data is summarized below.
| Property | Value | Significance for Experimental Design |
| Molecular Formula | C₁₁H₁₈ClN | --- |
| Molecular Weight | 199.72 g/mol | Essential for calculating molar quantities.[1][4] |
| Melting Point | 35 °C | The low melting point means it can be handled as a liquid at slightly elevated temperatures, simplifying dosing.[4] |
| Density | 1.014 g/cm³ | Useful for volume-based measurements.[4] |
| Thermal Stability | Decomposes at elevated temperatures. | While stable under many reaction conditions, long-term stability decreases at higher temperatures.[10][11] Avoid prolonged heating above 150-200°C to prevent degradation. |
| Solubility | Soluble in water and polar organic solvents. | Its solubility profile is key to its function in biphasic systems. It is sufficiently soluble in the organic phase to carry the anion, yet maintains a presence in the aqueous phase. |
Question: How does 1-Hexylpyridinium chloride function mechanistically as a phase-transfer catalyst?
Answer: The mechanism, known as the Starks' extraction mechanism, involves the catalyst acting as a "ferry" for anions across the phase boundary.[8][12][13] The lipophilic (fat-loving) nature of the hexyl chain on the pyridinium cation allows the entire ion pair to dissolve in the organic phase.
The process can be visualized in the following steps:
-
Anion Exchange: At the aqueous-organic interface, the chloride anion of [C6Py]Cl is exchanged for the reactant anion (Y⁻) from the aqueous phase.
-
Migration: The newly formed ion pair, [C6Py]⁺Y⁻, is sufficiently lipophilic to migrate from the interface into the bulk organic phase.
-
Reaction: In the organic phase, the "naked" anion Y⁻ is poorly solvated and thus highly reactive. It reacts with the organic substrate (RX) to form the product (RY).
-
Catalyst Regeneration: The resulting anion from the substrate (X⁻) pairs with the [C6Py]⁺ cation and migrates back to the aqueous phase to restart the cycle.
This catalytic cycle is illustrated in the diagram below.
Caption: Systematic workflow for troubleshooting PTC reactions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol provides a starting point for the alkylation of a generic nucleophile using 1-hexylpyridinium chloride.
Objective: To synthesize an organic product (RY) from an organic substrate (RX) and an inorganic nucleophile (MY) using [C6Py]Cl in a biphasic system.
Materials:
-
Organic substrate (RX, e.g., 1-bromooctane)
-
Inorganic salt (MY, e.g., sodium cyanide)
-
1-Hexylpyridinium chloride ([C6Py]Cl)
-
Organic solvent (e.g., Toluene)
-
Deionized water
-
Reaction vessel equipped with a condenser, thermometer, and mechanical/magnetic stirrer.
Procedure:
-
Reagent Preparation:
-
To the reaction vessel, add the organic substrate (1.0 eq).
-
Add the organic solvent (e.g., 2-5 mL per mmol of substrate).
-
Add the 1-Hexylpyridinium chloride catalyst (typically 1-10 mol% relative to the substrate). A good starting point is 5 mol%.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, prepare a concentrated or saturated solution of the inorganic salt (MY, e.g., 1.5-3.0 eq) in deionized water.
-
-
Reaction Setup:
-
Begin vigorous stirring of the organic phase in the reaction vessel.
-
Add the prepared aqueous solution to the reaction vessel. A distinct biphasic mixture should be observed.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C). The low melting point of [C6Py]Cl ensures it is liquid under these conditions. [4]4. Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by a suitable technique (e.g., TLC, GC, LC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and stop stirring.
-
Allow the layers to separate in a separatory funnel.
-
Drain the aqueous layer. The catalyst will predominantly partition into the aqueous phase, although some may remain in the organic phase.
-
Wash the organic layer with water (2x) and then with brine (1x) to remove residual catalyst and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
-
Protocol 2: Catalyst Recovery and Reuse
One of the benefits of ionic liquid catalysts is their potential for recycling. [14]
-
Combine Aqueous Layers: Collect the aqueous layer from the initial separation and all aqueous washes from the workup. This solution contains the majority of the [C6Py]Cl.
-
Solvent Removal: Place the combined aqueous layers in a round-bottom flask and remove the water under reduced pressure using a rotary evaporator.
-
Drying: The resulting residue is the recovered catalyst, likely containing residual inorganic salts (e.g., MX). Dry the catalyst thoroughly under high vacuum to remove any remaining traces of water.
-
Reuse: The recovered catalyst can be used in subsequent reactions. Note that its purity may be lower than fresh catalyst, which could slightly affect its activity. An activity test on a small scale is recommended.
References
- Vertex AI Search. (n.d.). Catalysis with Ionic Liquids: Efficiency Boost for Chemical Synthesis.
- RoCo Global. (n.d.). 1-Hexylpyridinium chloride, >98%.
- RoCo Global. (n.d.). 1-Hexylpyridinium chloride, >98% - Physical Properties.
- EurekAlert!. (2026, January 5). A metal-free route to fully recycle PET into premium chemical feedstocks.
- ResearchGate. (n.d.). Optimization of reaction conditions with ionic liquids.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalysis in Ionic Liquids.
- ResearchGate. (n.d.). Scale reaction synthesis of 1-(n-(1-hexyl-2-methyl-1H-imidazol-3-ium)-3-hexyl) Pyridinium) Chloride (Py-n-Imi).
- RSC Publishing. (2021, January 12). Basic ionic liquids for catalysis: the road to greater stability.
- OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
- Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- National Center for Biotechnology Information. (n.d.). 1-Hexylpyridinium chloride. PubChem Compound Database.
- Wikipedia. (n.d.). Phase-transfer catalyst.
- chemeurope.com. (n.d.). Phase transfer catalyst.
- ChemicalBook. (2023, May 14). 1-HEXYLPYRIDINIUM CHLORIDE | 6220-15-1.
- Google Patents. (n.d.). US20090253572A1 - Regeneration of ionic liquid catalyst using a regeneration metal in the presence of added hydrogen.
- ResearchGate. (n.d.). Thermal stability of ionic liquids.
- National Center for Biotechnology Information. (n.d.). On the Chemical Stabilities of Ionic Liquids. PubMed Central.
- BenchChem. (n.d.). Optimizing Chemical Synthesis with 1-Dodecylpyridinium Chloride as a Catalyst.
Sources
- 1. 1-Hexylpyridinium chloride | C11H18ClN | CID 2734172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-HEXYLPYRIDINIUM CHLORIDE | 6220-15-1 [chemicalbook.com]
- 3. roco.global [roco.global]
- 4. roco.global [roco.global]
- 5. nbinno.com [nbinno.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
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- 9. fzgxjckxxb.com [fzgxjckxxb.com]
- 10. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]
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- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of 1-Hexylpyridinium Chloride
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of 1-hexylpyridinium chloride. This guide is designed for researchers and chemists aiming to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters governing this reaction. As an ionic liquid, 1-hexylpyridinium chloride has diverse applications, from a medium for catalysis to an electrolyte in electrochemical systems, making its efficient synthesis a key objective.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles that drive success in the laboratory.
Reaction Fundamentals: The Menshutkin Reaction
The synthesis of 1-hexylpyridinium chloride is a classic example of the Menshutkin reaction , a cornerstone of organic chemistry for preparing quaternary ammonium salts.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the pyridine ring, acting as a nucleophile, attacks the electrophilic carbon atom of 1-chlorohexane that is bonded to the chlorine leaving group.
The reaction's efficiency is governed by standard SN2 principles: steric hindrance, the nature of the leaving group, the nucleophilicity of the amine, and the polarity of the reaction medium.[2][3] Understanding these factors is the first step toward optimizing the yield.
Caption: SN2 mechanism for the synthesis of 1-hexylpyridinium chloride.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction yield is disappointingly low (<50%). What are the most likely causes?
Answer: A low yield is the most frequent complaint and typically points to one or more suboptimal reaction parameters. Let's break down the key areas to investigate.
-
Causality—Reagent Reactivity: The Menshutkin reaction is highly dependent on the alkyl halide's reactivity. The general reactivity trend is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride.[2] 1-Chlorohexane is a relatively poor alkylating agent compared to its bromo or iodo counterparts due to the strength of the C-Cl bond. The reaction will therefore be slower and may not proceed to completion under mild conditions.
-
Causality—Reaction Conditions:
-
Temperature: This reaction often requires significant thermal energy to overcome the activation barrier, especially when using an alkyl chloride. Many procedures for similar syntheses call for heating at reflux or in a sealed pressure vessel at temperatures between 100-125 °C.[4][5] Room temperature conditions are unlikely to produce a high yield with 1-chlorohexane.
-
Reaction Time: Insufficient reaction time is a common error. Due to the lower reactivity of 1-chlorohexane, reaction times of 10-24 hours or even longer may be necessary to maximize conversion.[5]
-
-
Causality—Purity of Reagents: The pyridine nitrogen is basic and will react readily with any protic impurities (like water) or acidic impurities in your starting materials. Ensure you are using dry pyridine and high-purity 1-chlorohexane. Water can interfere with the reaction and complicate product isolation.
Troubleshooting Workflow:
Sources
- 1. roco.global [roco.global]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 5. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]
Degradation and stability issues of 1-Hexylpyridinium chloride
Welcome to the technical support center for 1-Hexylpyridinium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the degradation and stability issues commonly encountered with this ionic liquid. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of 1-Hexylpyridinium chloride.
Q1: My 1-Hexylpyridinium chloride, which was initially a white solid, has turned into a yellowish, viscous liquid at room temperature. Is it degraded?
This is a common observation and can be attributed to two primary factors: its low melting point and its hygroscopic nature. 1-Hexylpyridinium chloride has a melting point of approximately 35°C, so on a warm day, it may exist as a liquid[1]. More significantly, as a salt with a chloride anion, it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[2][3]. This absorbed water can depress the melting point and alter its appearance. While a color change to yellow could indicate some level of degradation, the change in physical state alone is not a definitive sign of decomposition. It is crucial to perform a purity analysis to confirm its integrity.
Q2: I'm observing inconsistent results in my reaction where 1-Hexylpyridinium chloride is used as a solvent. Could the ionic liquid be the cause?
Absolutely. The presence of impurities, particularly water, can significantly alter the physicochemical properties of an ionic liquid, including its viscosity, polarity, and solvating ability[3][4]. This can, in turn, affect reaction kinetics, product yields, and even reaction pathways. Furthermore, if the ionic liquid has started to degrade due to improper handling or storage, the degradation byproducts could interfere with your reaction. We recommend verifying the purity of your 1-Hexylpyridinium chloride, especially its water content, before use.
Q3: What are the primary degradation pathways for 1-Hexylpyridinium chloride?
While specific degradation pathways for 1-Hexylpyridinium chloride are not extensively documented in the literature, based on the chemistry of pyridinium salts and other ionic liquids, we can anticipate several potential degradation routes:
-
Thermal Decomposition: At elevated temperatures, 1-Hexylpyridinium chloride will decompose. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[5]. The decomposition is often initiated by the nucleophilic attack of the chloride anion on the alkyl chain of the cation.
-
Oxidative Degradation: In the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures, the hexyl chain can be susceptible to oxidation, potentially forming hydroxylated or carbonylated byproducts[6][7].
-
Instability in Basic Conditions: The pyridinium ring is an electron-deficient system, making it susceptible to attack by strong nucleophiles, including hydroxide ions. In strongly basic conditions, this can lead to ring-opening reactions or the formation of other degradation products[2][8].
Q4: What are the recommended storage and handling procedures for 1-Hexylpyridinium chloride?
Given its hygroscopic and moderately air-sensitive nature, the following procedures are highly recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[5][9]. Storage under an inert atmosphere (e.g., nitrogen or argon) is ideal to minimize moisture absorption and potential oxidation.
-
Handling: Whenever possible, handle 1-Hexylpyridinium chloride in a glove box or a dry box to prevent exposure to atmospheric moisture. If this is not feasible, work quickly and ensure the container is sealed immediately after use. Always use clean, dry spatulas and glassware.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of 1-Hexylpyridinium chloride.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or kinetics | Water contamination altering the solvent properties of the ionic liquid. | 1. Dry the ionic liquid under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours. 2. Measure the water content using Karl Fischer titration to ensure it is within your experimental tolerance. 3. Store the dried ionic liquid under an inert atmosphere. |
| Appearance of unexpected byproducts in your reaction | Degradation of the ionic liquid leading to reactive byproducts. | 1. Assess the purity of the 1-Hexylpyridinium chloride using HPLC or NMR (see protocols below). 2. If degradation is confirmed, purify the ionic liquid or obtain a new, high-purity batch. 3. Review your reaction conditions to ensure they are compatible with the ionic liquid (e.g., avoid strong bases). |
| Color change of the ionic liquid (e.g., to yellow or brown) | Thermal stress or prolonged exposure to air and light. | 1. While a slight color change may not significantly impact all applications, it is an indicator of potential degradation. 2. Assess purity using the analytical methods described below. 3. If purity is compromised, consider purification by recrystallization or activated carbon treatment. |
| Phase separation or insolubility in a co-solvent system | High water content in the ionic liquid altering its miscibility. | 1. Dry the 1-Hexylpyridinium chloride as described above. 2. Re-evaluate the miscibility with your co-solvent using the dried ionic liquid. |
Experimental Protocols
Here are detailed methodologies for assessing the purity and stability of your 1-Hexylpyridinium chloride.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 1-Hexylpyridinium chloride. Method optimization may be required for your specific instrumentation.
-
Column: A C8 or C18 reversed-phase column is suitable for this analysis[10][11].
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point. For example, a gradient of 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength around 260 nm, which corresponds to the absorbance of the pyridinium ring.
-
Sample Preparation: Accurately weigh approximately 10 mg of 1-Hexylpyridinium chloride and dissolve it in 10 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.
Protocol 2: Stability Assessment by Thermogravimetric Analysis (TGA)
TGA is an excellent technique for determining the thermal stability of your ionic liquid[12][13].
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of 1-Hexylpyridinium chloride in an alumina or platinum TGA pan.
-
Atmosphere: Run the analysis under a nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min.
-
Analysis: The onset temperature of decomposition is a key indicator of thermal stability. A lower-than-expected decomposition temperature may indicate the presence of impurities that catalyze degradation.
Visualizing Degradation and Workflows
The following diagrams illustrate the potential degradation pathways of 1-Hexylpyridinium chloride and a general workflow for troubleshooting.
Caption: Potential degradation pathways for 1-Hexylpyridinium chloride.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Aging Effects on the Properties of Imidazolium-, Quaternary Ammonium-, Pyridinium-, and Pyrrolidinium-Based Ionic Liquids Used in Fuel and Energy Production (Journal Article) | OSTI.GOV [osti.gov]
- 6. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. tainstruments.com [tainstruments.com]
- 11. Validated RP-HPLC and TLC-Densitometric Methods for Analysis of Ternary Mixture of Cetylpyridinium Chloride, Chlorocresol and Lidocaine in Oral Antiseptic Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
1-Hexylpyridinium chloride reaction work-up and purification challenges
Welcome to the technical support center for 1-hexylpyridinium chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, work-up, and purification of this versatile ionic liquid. Here, we will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your results.
Introduction
1-Hexylpyridinium chloride is an ionic liquid with a range of applications, including as a medium for electrochemical studies, a catalyst in organic synthesis, and an agent in various separation processes.[1] While its synthesis via the quaternization of pyridine with 1-chlorohexane is straightforward in principle, the subsequent work-up and purification can present significant challenges. This guide provides a structured approach to troubleshooting these issues and offers detailed protocols for obtaining high-purity 1-hexylpyridinium chloride.
Troubleshooting Guide
This section addresses specific problems that may arise during the experimental workflow, offering probable causes and actionable solutions.
Issue 1: Persistent Presence of Unreacted Pyridine in the Final Product
Probable Cause: Incomplete reaction or, more commonly, inefficient removal of excess pyridine during the work-up. Pyridine's high boiling point makes its complete removal by simple evaporation challenging.[2][3]
Solutions:
-
Aqueous Acid Wash: This is the most common and effective method.[4][5] Pyridine is a base and reacts with acids like hydrochloric acid (HCl) to form a water-soluble pyridinium salt, which can then be easily extracted into the aqueous phase.[4]
-
Caution: This method may not be suitable if your target compound is acid-sensitive.[4]
-
-
Copper Sulfate (CuSO₄) Wash: For acid-sensitive compounds, washing the organic layer with an aqueous solution of copper sulfate is an excellent alternative.[4][5][6] Pyridine forms a coordination complex with CuSO₄, which is then extracted into the aqueous layer.[5] A distinct color change to deep blue or violet in the aqueous layer indicates the presence and removal of pyridine.[5][6]
-
Azeotropic Removal: Co-evaporation with a solvent like toluene can be used to remove residual pyridine.[4][5] The pyridine-toluene azeotrope has a lower boiling point than pyridine alone, facilitating its removal under reduced pressure.[4] This process may need to be repeated several times for complete removal.[4]
Issue 2: The Final Product is Colored (Yellow to Brown)
Probable Cause: The presence of chromophores, which are impurities that impart color.[7] These can arise from side reactions, impurities in the starting materials, or thermal degradation, even at room temperature.[7] These impurities are often present at very low levels (ppb) but have high molar extinction coefficients, making them highly visible.[8]
Solutions:
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal is a standard decolorization technique.[9][10] The charcoal adsorbs the colored impurities, which are then removed by filtration.[11][12]
-
Recrystallization: This is a powerful purification technique that can also remove colored impurities.[11][12] The colored impurities may remain in the mother liquor upon cooling and crystallization of the desired product.[11]
Issue 3: Difficulty in Inducing Crystallization
Probable Cause: The product may be too soluble in the chosen solvent, the solution may be supersaturated, or there may be impurities inhibiting crystal nucleation.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[13] Experiment with different solvents or solvent mixtures.
-
Induce Nucleation:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[13]
-
Seeding: Adding a small crystal of the pure product can initiate crystallization.
-
Cooling: Slow cooling generally yields larger, purer crystals.[14] If slow cooling is ineffective, further cooling in an ice bath may be necessary.[14]
-
Issue 4: Low Yield After Purification
Probable Cause: Loss of product during transfer steps, using too much solvent during recrystallization, or washing the crystals with a solvent in which the product has significant solubility.
Solutions:
-
Minimize Transfers: Plan your workflow to minimize the number of times the product is transferred between vessels.
-
Optimize Recrystallization: Use the minimum amount of hot solvent necessary to dissolve the crude product.[12][14]
-
Proper Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution of the product.[12]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure 1-hexylpyridinium chloride?
Pure 1-hexylpyridinium chloride should be a white to pale yellow solid at room temperature.[15] It has a melting point of approximately 35 °C.[1][15]
Q2: How can I confirm the purity of my synthesized 1-hexylpyridinium chloride?
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for assessing purity. The absence of signals corresponding to starting materials (pyridine and 1-chlorohexane) and residual solvents is a good indicator of purity. You can compare your spectra to reference spectra and use tables of common solvent impurities for identification.[16][17][18][19][20]
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically broaden the melting range and depress the melting point.
Q3: My 1-hexylpyridinium chloride is a viscous liquid at room temperature, is this normal?
While the melting point is reported to be around 35°C, the presence of even small amounts of impurities can significantly depress the melting point, causing it to be a liquid or a semi-solid at room temperature. Further purification is likely required.
Q4: Are there any specific safety precautions I should take when working with 1-hexylpyridinium chloride?
Yes, it is advisable to handle 1-hexylpyridinium chloride with appropriate personal protective equipment (PPE), including gloves and safety glasses. It may cause skin and eye irritation.[21]
Experimental Protocols
Protocol 1: Work-up and Removal of Unreacted Pyridine
This protocol assumes the reaction was carried out with excess pyridine.
-
Initial Solvent Removal: After the reaction is complete, remove the bulk of the excess pyridine under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the resulting crude oil in an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash:
-
Neutralization and Brine Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the water.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 1-hexylpyridinium chloride.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system. A common choice for pyridinium salts is a mixture of a good solvent (e.g., ethanol, isopropanol) and a poor solvent (e.g., diethyl ether, ethyl acetate, hexane).[8][13]
-
Dissolution: Place the crude 1-hexylpyridinium chloride in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the solid just dissolves.[14]
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal.[11] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.[11]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[14]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining impurities in the mother liquor.[12]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
| Parameter | 1-Hexylpyridinium Chloride | Reference |
| Molecular Formula | C₁₁H₁₈ClN | [21] |
| Molecular Weight | 199.72 g/mol | [21] |
| Appearance | White to pale yellow solid | [15] |
| Melting Point | 35 °C | [1][15] |
Visual Workflows
Work-up and Purification Workflow
Caption: Workflow for the work-up and purification of 1-hexylpyridinium chloride.
Troubleshooting Logic for Impurity Removal
Caption: Decision tree for addressing common impurities in 1-hexylpyridinium chloride.
References
-
ResearchGate. (2025-08-06). Decolorization of Ionic Liquids for Spectroscopy. URL: [Link]
-
ResearchGate. (2014-04-02). What is best method to remove pyridine from a reaction mixture?. URL: [Link]
-
Institute For Research In Schools. Ionic Liquids Using Ionic liquids to extract dye from water. URL: [Link]
-
ACS Publications. (2006-08-11). Decolorization of Ionic Liquids for Spectroscopy. URL: [Link]
-
ResearchGate. (2022-01-01). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. URL: [Link]
- Google Patents. (2010-09-02). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (2007-05-10). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
NIH. (2024-08-06). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. URL: [Link]
-
RSC Publishing. (2018-05-10). Challenges and opportunities for the utilisation of ionic liquids as solvents for CO 2 capture. URL: [Link]
-
ResearchGate. (2025-08-10). Challenges to the Commercial Production of Ionic Liquids. URL: [Link]
-
YouTube. (2022-08-08). How to remove pyridine from your reaction crude?. URL: [Link]
-
Figshare. (2007-07-15). Factors Affecting Ionic Liquids Based Removal of Anionic Dyes from Water. URL: [Link]
-
MDPI. (2021-08-20). Co-Action of Ionic Liquids with Alternative Sorbents for Removal of Reactive Azo Dyes from Polluted Wastewater Streams. URL: [Link]
-
Journal of Pharmaceutical Research and Reports. (2024-01-01). Emerging Trends in Ionic Liquid Formulations: A Critical Review. URL: [Link]
-
ResearchGate. (2022-01-01). Scale reaction synthesis of 1-(n-(1-hexyl-2-methyl-1H-imidazol-3-ium)-3-hexyl) Pyridinium) Chloride (Py-n-Imi). URL: [Link]
-
University of Colorado Boulder. Recrystallization. URL: [Link]
- Google Patents. (2014-01-29). CN103539727A - Method used for preparing hexadecylpyridinium chloride.
-
NIH. PubChem - 1-Hexylpyridinium chloride. URL: [Link]
-
University of Alberta. Recrystallization1. URL: [Link]
-
Waseda University. Recrystallization method. URL: [Link]
-
RoCo Global. 1-Hexylpyridinium chloride, >98%. URL: [Link]
-
ACS Publications. (2016-08-11). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. URL: [Link]
-
ACS Publications. (1997-10-01). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. URL: [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. URL: [Link]
-
YouTube. (2016-08-15). Recrystallization. URL: [Link]
-
InfochemsDB. 1-HEXYLPYRIDINIUM CHLORIDE. URL: [Link]
-
ACS Publications. (2010-04-16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. URL: [Link]
-
KGROUP. (2010-04-16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. URL: [Link]
- Google Patents. (2004-07-27). US7763186B2 - Preparation and purification of ionic liquids and precursors.
- Google Patents. (1978-09-19). US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides.
-
University of Erlangen-Nürnberg. (2007-09-16). Ultra Purification of Ionic Liquids by Melt Crystallization. URL: [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). URL: [Link]
-
Chemistry LibreTexts. (2023-01-22). Preparation of Acyl Chlorides. URL: [Link]
-
YouTube. (2024-04-21). Must Know Synthesis and Reactions of Acid Chlorides. URL: [Link]
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Navigating the Viscous Landscape of 1-Hexylpyridinium Chloride: A Technical Support Guide
Welcome to the technical support center for managing the viscosity of 1-Hexylpyridinium chloride ([C6Py]Cl) in your research and development endeavors. As a versatile ionic liquid, [C6Py]Cl finds applications in diverse fields such as electrochemistry, organic synthesis, and materials science.[1] However, its inherently high viscosity at ambient temperatures can present significant handling and operational challenges. This guide is designed to provide you, the researcher, scientist, or drug development professional, with practical, in-depth solutions and a clear understanding of the principles governing the viscosity of this unique solvent.
Understanding the Challenge: The "Thick" Nature of Ionic Liquids
Ionic liquids (ILs), unlike conventional molecular solvents, are composed entirely of ions, leading to strong electrostatic interactions and, consequently, higher viscosities.[2][3] The viscosity of an ionic liquid is a critical parameter that can influence reaction kinetics, mass transfer, and overall process efficiency. For 1-Hexylpyridinium chloride, a notable viscosity of 4322 cP at 25°C underscores the importance of effective viscosity management.
This guide will address common challenges and questions through a troubleshooting section and a comprehensive FAQ, providing you with the expertise to confidently incorporate [C6Py]Cl into your workflows.
Troubleshooting Guide: Common Viscosity-Related Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Question 1: "My 1-Hexylpyridinium chloride is solid at room temperature. How can I handle and dispense it accurately?"
Answer:
1-Hexylpyridinium chloride has a melting point of 35°C, meaning it can exist as a solid or a highly viscous liquid at or near standard room temperature.[1]
Immediate Solution: Gentle heating is the most effective method to liquefy and reduce the viscosity of [C6Py]Cl for accurate dispensing.
Experimental Protocol: Safe Liquefaction and Dispensing of [C6Py]Cl
-
Preparation:
-
Heating:
-
Place the sealed container of [C6Py]Cl in a temperature-controlled water bath or on a hot plate with a magnetic stirrer (if the container is suitable).
-
Set the temperature to slightly above its melting point, for example, 40-50°C. Caution: Avoid excessive temperatures to prevent any potential degradation.
-
Allow the ionic liquid to melt completely, which may take some time depending on the volume. Gentle agitation can aid in uniform melting.
-
-
Dispensing:
-
Once fully molten and at a workable viscosity, use a pre-warmed pipette or syringe to dispense the required volume. Pre-warming the dispensing tool will prevent the ionic liquid from solidifying upon contact.
-
For highly accurate measurements, consider dispensing by mass rather than volume, as the density of [C6Py]Cl will change with temperature.
-
Causality: Increasing the temperature provides the ions with greater kinetic energy, allowing them to overcome the strong intermolecular attractive forces, which in turn reduces the fluid's resistance to flow (viscosity).[6]
Question 2: "The viscosity of my reaction mixture containing 1-Hexylpyridinium chloride is too high, leading to poor mixing and slow reaction rates. What can I do?"
Answer:
High viscosity can significantly impede mass transfer, hindering the interaction of reactants and catalysts. There are two primary strategies to mitigate this: elevating the reaction temperature and utilizing a co-solvent.
Strategy 1: Temperature Elevation
As established, increasing the temperature is a direct and effective way to decrease the viscosity of ionic liquids.
Troubleshooting Steps:
-
Assess Reactant and Product Stability: Before increasing the reaction temperature, confirm the thermal stability of all components in your reaction mixture, including starting materials, catalysts, and expected products.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the viscosity and reaction progress.
-
Optimize for a Balance: The goal is to find a temperature that provides a workable viscosity without compromising the stability of your reactants or the selectivity of your reaction.
Strategy 2: Co-solvent Addition
The introduction of a low-viscosity, miscible co-solvent can dramatically reduce the overall viscosity of the reaction mixture.
Commonly Used Co-solvents:
-
Water: Even small amounts of water can significantly decrease the viscosity of hydrophilic ionic liquids like [C6Py]Cl. However, ensure that water will not interfere with your reaction chemistry (e.g., in water-sensitive reactions).
-
Organic Solvents: Acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common polar aprotic solvents that are often miscible with ionic liquids and can effectively reduce viscosity.[7]
Experimental Protocol: Co-solvent Selection and Application
-
Miscibility Test: In a small vial, test the miscibility of your chosen co-solvent with [C6Py]Cl at the intended reaction concentration and temperature.
-
Reaction Compatibility: Verify that the co-solvent is inert under your reaction conditions and will not participate in or inhibit the desired chemical transformation.
-
Titration and Viscosity Measurement:
-
Start with a small percentage of the co-solvent (e.g., 5-10% v/v or w/w).
-
Measure the viscosity of the mixture if you have access to a viscometer.
-
Observe the ease of stirring and mixing.
-
Gradually increase the co-solvent concentration until a desirable viscosity is achieved.
-
-
Post-Reaction Separation: Consider the ease of removing the co-solvent from the reaction mixture during product purification.
Causality: Co-solvents work by disrupting the strong intermolecular forces between the ions of the ionic liquid. The smaller, more mobile co-solvent molecules effectively "lubricate" the movement of the larger ions, reducing the overall viscosity of the mixture.[8]
Data Presentation: Expected Viscosity Trends
Table 1: Effect of Temperature on the Viscosity of Ionic Liquids
| Temperature (°C) | Expected Viscosity Trend for [C6Py]Cl |
| 25 | Very High (4322 cP) |
| 50 | Significantly Decreased |
| 75 | Further Decreased |
| 100 | Substantially Lower |
This table illustrates the qualitative, inverse relationship between temperature and viscosity for ionic liquids.[6]
Table 2: Effect of Co-solvent Addition on the Viscosity of Ionic Liquids
| Co-solvent | Concentration (% v/v) | Expected Viscosity Trend for [C6Py]Cl |
| None | 0 | Very High |
| Water | 5 | Significantly Decreased |
| Acetonitrile | 10 | Substantially Decreased |
| DMSO | 10 | Substantially Decreased |
This table illustrates the qualitative impact of adding a co-solvent on the viscosity of an ionic liquid.[7][9]
Frequently Asked Questions (FAQs)
Q1: What is the impact of impurities, such as water, on the viscosity of 1-Hexylpyridinium chloride?
Even small amounts of impurities, particularly water, can significantly reduce the viscosity of hydrophilic ionic liquids.[8] This is due to the disruption of the ionic liquid's hydrogen-bonding network and overall intermolecular forces. While this can be advantageous for handling, it is crucial to be aware of the water content in your [C6Py]Cl, especially for applications where water is undesirable.
Q2: How should I store 1-Hexylpyridinium chloride to maintain its integrity?
1-Hexylpyridinium chloride is hygroscopic and should be stored in a tightly sealed container in a cool, dry place to minimize water absorption.[4] If precise control over water content is critical for your application, storage in a desiccator or glovebox with an inert atmosphere is recommended.
Q3: Are there any safety precautions I should take when heating 1-Hexylpyridinium chloride?
Yes. Always wear appropriate PPE. When heating, avoid localized overheating, which could lead to decomposition. Use a water bath or a stirring hotplate for even heat distribution. Ensure your working area is well-ventilated, as heating may increase the very low vapor pressure of the ionic liquid.[4][5]
Q4: Can I reuse 1-Hexylpyridinium chloride after a reaction?
One of the significant advantages of ionic liquids is their potential for recycling. However, the reusability will depend on the specific reaction and the purification methods employed. After your reaction, you will need to remove the product, byproducts, and any remaining starting materials. The purified ionic liquid should then be thoroughly dried to remove any absorbed water before reuse.
Visualizing the Workflow: Managing Viscosity in a Typical Reaction
The following diagram illustrates the decision-making process and workflow for managing the viscosity of 1-Hexylpyridinium chloride in a chemical reaction.
Caption: A logical workflow for addressing high viscosity issues with 1-Hexylpyridinium chloride.
References
- Yang, F., Ma, Q., Wang, X., & Liu, Z. (2017). Effect of organic solvents on lowering the viscosity of 1-hexyl-3-methylimidazolium chloride. The Journal of Chemical Thermodynamics, 113, 358-368.
- Fisher Scientific. (2025).
- Iolitec. (2010).
- RoCo Global. (n.d.). 1-Hexylpyridinium chloride, >98%.
- PubChem. (n.d.). 1-Hexylpyridinium chloride.
- Yang, F., & Feng, Y. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. Molecules, 25(23), 5562.
- González, B., Domínguez, Á., & Tojo, E. (2010). Dynamic viscosities of a series of 1-alkyl-3-methylimidazolium chloride ionic liquids and their binary mixtures with water at several temperatures.
- Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287.
- Gardas, R. L., & Coutinho, J. A. P. (2008). A group contribution method for viscosity estimation of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201.
- Harris, K. R., & Woolf, L. A. (2005). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide.
- Paduszyński, K., & Domańska, U. (2012). A new group contribution method for prediction of viscosity of pure ionic liquids at various temperatures and pressures. Fluid Phase Equilibria, 316, 59-69.
- Lazzús, J. A. (2017). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model.
- Domínguez de María, P. (2014). Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. International Journal of Molecular Sciences, 15(12), 22757–22781.
- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071–2084.
- Philippi, F., & Slattery, J. M. (2022). Pressing matter: why are ionic liquids so viscous?. Chemical Science, 13(8), 2243–2252.
- Tariq, M., et al. (2014). Densities and viscosities of imidazolium and pyridinium chloroaluminate ionic liquids.
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
- Rebelo, L. P. N., et al. (2007). Viscosity Measurements on Ionic Liquids: A Cautionary Tale.
- Chen, Q., & Tan, H. (2019). Improvement of the properties of 1-ethyl-3-methylimidazolium acetate using organic solvents for biofuel process. Journal of Molecular Liquids, 284, 82-91.
- Gericke, M., Liebert, T., Seoud, O. A. E., & Heinze, T. (2011). Tailored Media for Homogeneous Cellulose Chemistry: Ionic Liquid/Co-Solvent Mixtures. Macromolecular Materials and Engineering, 296(5), 483-493.
- Fillion, J. J., et al. (2016). Phase Transitions, Decomposition Temperatures, Viscosities, and Densities of Phosphonium, Ammonium, and Imidazolium Ionic Liquids with Aprotic Heterocyclic Anions.
- Ma, X. X., et al. (2013). Prediction of Thermophysical Properties of Acetate-Based Ionic Liquids Using Semiempirical Methods. Industrial & Engineering Chemistry Research, 52(28), 9490-9496.
- Gadžurić, S., et al. (2014). Volumetric Properties of Binary Mixtures of 1-Butyl-1-Methylpyrrolidinium Tris(pentafluoroethyl)trifluorophosphate with N-Methylformamide, N-Ethylformamide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.
- Ciocirlan, O., Iulian, O., & Croitoru, C. (2014). Densities and Viscosities for Binary Mixtures of 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid with Molecular Solvents. Revista de Chimie, 65(1), 74-78.
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Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]
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- ACS Publications. (2010). Viscosities of Acetate or Chloride-Based Ionic Liquids and Some of Their Mixtures with Water or Other Common Solvents.
- Frontiers. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry, 6, 83.
- MDPI. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Molecules, 29(5), 1152.
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- Semantic Scholar. (n.d.). Density, viscosity, refraction index and excess properties of binary mixtures of 1-(1-methypiperidinium-1-yl) pentane-(1-pyridinium) bis(trifluoromethane)
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Technical Support Center: A Researcher's Guide to Pyridinium-Based Ionic Liquids
Welcome to the Technical Support Center for pyridinium-based ionic liquids (ILs). This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds in their experimental work. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Pyridinium-based ILs offer a unique set of properties, including tunable solvency, high thermal stability, and ionic conductivity, making them valuable in a wide range of applications from catalysis to electrochemistry.[1] However, their unique nature also presents specific challenges. This guide is structured to directly address the common problems you may encounter, providing practical solutions and preventative measures.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions researchers have when working with pyridinium-based ILs:
-
Q1: My pyridinium-based IL is a different color than expected. Is it still usable?
-
A1: A yellow or brownish tint in your pyridinium-based IL often indicates the presence of impurities, which can arise from the synthesis process, particularly from unreacted starting materials or side products. While a slight coloration may not significantly impact all applications, it is a strong indicator of reduced purity that could affect sensitive catalytic or electrochemical experiments. It is recommended to purify the IL to ensure reproducible results.
-
-
Q2: I'm observing poor reproducibility in my reaction catalyzed by a pyridinium-based IL. What could be the cause?
-
A2: Poor reproducibility is frequently linked to variations in the purity of the ionic liquid, especially the water content. Pyridinium-based ILs can be hygroscopic, and absorbed moisture can significantly alter their physicochemical properties and reactivity.[2][3][4] Ensure your IL is thoroughly dried and handled under an inert atmosphere to minimize water absorption.
-
-
Q3: My pyridinium-based IL seems to be degrading at high temperatures, even though it's rated for it. Why is this happening?
-
A3: The thermal stability of pyridinium-based ILs is highly dependent on the nature of the anion and the purity of the IL.[1][5][6] The presence of impurities, such as halides from the synthesis, can significantly lower the decomposition temperature.[7] It is crucial to use high-purity ILs for high-temperature applications and to be aware of the specific decomposition temperature of your IL, which can be determined by thermogravimetric analysis (TGA).[1]
-
-
Q4: How do I choose the right pyridinium-based IL for my application?
-
A4: The selection of a pyridinium-based IL is dictated by the specific requirements of your application. Key properties to consider are:
-
Solubility: The alkyl chain length on the pyridinium cation and the choice of anion influence the IL's hydrophobicity and ability to dissolve various solutes.[1]
-
Thermal Stability: For high-temperature reactions, choose an IL with a high decomposition temperature, often those with non-coordinating anions like bis(trifluoromethylsulfonyl)imide.[7]
-
Electrochemical Window: In electrochemical applications, a wide electrochemical stability window is crucial. This is influenced by both the cation and the anion.[8][9]
-
Viscosity: The viscosity of the IL can impact mass transfer in catalytic reactions. Longer alkyl chains on the cation generally lead to higher viscosity.[7]
-
-
Troubleshooting Guides
This section provides in-depth troubleshooting for specific problems you may encounter during the synthesis, purification, and application of pyridinium-based ILs.
Section 1: Synthesis and Purification Issues
The synthesis of pyridinium-based ILs typically involves the quaternization of pyridine with an alkyl halide, followed by an anion exchange.[1] Common problems often arise from incomplete reactions and purification challenges.
Problem 1: Incomplete Quaternization Reaction
-
Symptom: Your final product contains unreacted pyridine or alkyl halide. This can be detected by NMR spectroscopy.
-
Causality: The reaction may not have gone to completion due to insufficient reaction time, temperature, or improper stoichiometry. The reactivity of the alkyl halide also plays a role, with reactivity generally following the order I > Br > Cl.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy to ensure it has gone to completion.
-
Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time or temperature. Using a slight excess of the alkylating agent can also drive the reaction to completion, but be mindful that this will require removal during purification.
-
Solvent Choice: While many syntheses are performed neat, using a solvent can sometimes improve reaction rates and yields.[10]
-
Problem 2: Halide Impurities After Anion Exchange
-
Symptom: Your final IL product shows a positive silver nitrate test, indicating the presence of halide ions. Halide impurities can be quantified using ion chromatography.[11]
-
Causality: Incomplete anion exchange or inadequate washing during the purification process can leave residual halide ions. These impurities can be detrimental to many applications, especially in catalysis and electrochemistry.
-
Troubleshooting Protocol:
-
Thorough Washing: After the anion exchange reaction, wash the IL phase repeatedly with water to remove the halide salt byproduct. The number of washes required will depend on the partitioning coefficient of the salt.
-
Use of Silver Salts: Forcing the precipitation of the halide by using a silver salt of the desired anion (e.g., AgBF4, AgNTf2) can be effective but is often more expensive.
-
Purity Verification: Always verify the absence of halides in your final product using a qualitative silver nitrate test and, for sensitive applications, quantify the halide content using ion chromatography.
-
Experimental Protocol: Purification of a Hydrophobic Pyridinium-Based Ionic Liquid
-
Dissolution: Dissolve the crude ionic liquid in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Washing: Transfer the solution to a separatory funnel and wash it multiple times with deionized water. The number of washes depends on the specific IL and the level of purity required. Test the aqueous phase after each wash with a 0.1 M AgNO3 solution. Continue washing until no precipitate is observed.
-
Drying: Dry the organic phase over an anhydrous drying agent (e.g., MgSO4, Na2SO4).
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent and water.
Section 2: Stability and Handling Challenges
The stability and proper handling of pyridinium-based ILs are critical for obtaining reliable and reproducible experimental results.
Problem 3: Water Contamination (Hygroscopicity)
-
Symptom: Inconsistent results, changes in viscosity, or unexpected reactivity. Water content can be accurately measured using Karl-Fischer titration.[2][3]
-
Causality: Many pyridinium-based ILs are hygroscopic and will readily absorb moisture from the atmosphere.[4][12][13] The extent of hygroscopicity is influenced by the nature of the anion, with ILs containing anions like halides and sulfates being particularly susceptible.[4]
-
Troubleshooting and Prevention:
-
Proper Storage: Store pyridinium-based ILs in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen).
-
Drying Before Use: Before use, dry the IL under high vacuum at an elevated temperature. The specific temperature and duration will depend on the thermal stability of the IL.
-
Inert Atmosphere Handling: For moisture-sensitive applications, handle the ILs inside a glovebox.
-
Problem 4: Thermal Decomposition
-
Symptom: Darkening of the IL, evolution of gases, or a change in the IL's properties after heating.
-
Causality: While pyridinium-based ILs are known for their thermal stability, they will decompose at a certain temperature.[1] The decomposition temperature is primarily determined by the anion's coordinating ability, with less coordinating anions generally leading to higher thermal stability.[7] Impurities can also catalyze decomposition.
-
Troubleshooting and Prevention:
-
Know Your IL's Limit: Determine the decomposition temperature of your specific IL using Thermogravimetric Analysis (TGA).[1]
-
Use High-Purity ILs: Ensure your IL is free from impurities, especially halides, which can lower its thermal stability.
-
Avoid Exceeding Decomposition Temperature: Operate well below the determined decomposition temperature to ensure the integrity of the IL.
-
Visualization of Key Factors Affecting Pyridinium IL Properties
Caption: Interplay of synthesis, structure, and properties of pyridinium ILs.
Section 3: Application-Specific Troubleshooting
Problem 5: Catalyst Deactivation or Low Activity in Catalysis
-
Symptom: The catalytic reaction proceeds slowly or stops altogether.
-
Causality:
-
Impurities: Water, halide ions, or residual starting materials in the IL can poison the catalyst.
-
Viscosity: High viscosity of the IL can lead to mass transfer limitations, preventing reactants from reaching the active sites of the catalyst.
-
IL-Catalyst Interaction: The IL itself might interact with the catalyst in an unintended way, leading to deactivation.
-
-
Troubleshooting Protocol:
-
Ensure IL Purity: Use highly pure, dry ILs. Pre-treat the IL to remove any potential catalyst poisons.
-
Address Mass Transfer:
-
Increase agitation speed.
-
Increase the reaction temperature to decrease the IL's viscosity (while staying below its decomposition temperature).
-
Consider using a co-solvent to reduce the overall viscosity.
-
-
Catalyst and IL Compatibility: Screen different pyridinium-based ILs to find one that is compatible with your catalytic system. The choice of anion can be particularly important.
-
Problem 6: Poor Performance in Electrochemical Devices
-
Symptom: Low ionic conductivity, narrow electrochemical window, or rapid degradation of the electrolyte.
-
Causality:
-
Impurities: Water and halide impurities can significantly reduce the electrochemical window and lead to side reactions.
-
Viscosity: High viscosity can lower ionic conductivity.
-
Electrochemical Stability: The intrinsic electrochemical stability of the pyridinium cation and the anion determines the operating voltage of the device.[8]
-
-
Troubleshooting Protocol:
-
Ultra-Pure Electrolytes: Use ILs with the highest possible purity, especially with very low water and halide content.
-
Optimize Viscosity and Conductivity:
-
Choose ILs with lower viscosity.
-
Operate at slightly elevated temperatures to decrease viscosity and increase conductivity.
-
Consider adding a low-viscosity co-solvent.
-
-
Select for a Wide Electrochemical Window: Choose an IL with a cation and anion combination that provides a wide electrochemical stability window suitable for your application.[9]
-
Data Summary: Physicochemical Properties of Selected Pyridinium-Based Ionic Liquids
| Ionic Liquid | Anion | Decomposition Temp. (°C) | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| 1-Butyl-3-methylpyridinium tetrafluoroborate | [BF4]- | ~350 | ~100 | ~5 |
| 1-Hexylpyridinium hexafluorophosphate | [PF6]- | ~400 | ~250 | ~2 |
| 1-Ethylpyridinium bis(trifluoromethylsulfonyl)imide | [NTf2]- | >400 | 39.4 | 5.99 |
| 1-Butylpyridinium bromide | [Br]- | ~250 | High | Moderate |
Note: These values are approximate and can vary depending on the purity and water content of the ionic liquid.
Workflow for Troubleshooting Poor Catalytic Performance
Caption: A systematic approach to troubleshooting catalytic issues.
References
- Oktavianus Cipta, A. A. (n.d.). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Vertex AI Search.
- Solvent Properties of Pyridinium Ionic Liquids. (n.d.). Longdom Publishing.
- Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (n.d.). NIH.
- Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids: Kinetics and Physico-Electrochemical Properties. (2024, November 26). PubMed.
- Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. (2024, November 26). ResearchGate.
- Extraction and determination of pyridinium ionic liquid cations in environmental water samples by using strong cation exchange s. (2019, April 21). Taylor & Francis Online.
- Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. (n.d.). Green Chemistry (RSC Publishing).
- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications.
- (PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. (2025, September 30). ResearchGate.
- Mixed Ionic Liquids: The Case of Pyridinium-Based Fluids. (n.d.). The Journal of Physical Chemistry B - ACS Publications.
- Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures. (2023). Green Chemistry (RSC Publishing).
- Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. (n.d.). RSC Publishing.
- Full article: Development of ionic liquid crystals based on pyridinium and picolinium cations. (2023, July 4). Taylor & Francis Online.
- Development of ionic liquid crystals based on pyridinium and picolinium cations. (2023, July 4). UNL.
- The electrochemical stability of ionic liquids and deep eutectic solvents. (n.d.). ResearchGate.
- Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids | Request PDF. (2025, August 8). ResearchGate.
- Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell. (n.d.). MDPI.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 11). MDPI.
- Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. (2025, August 5). ResearchGate.
- The Electrochemical Advantages of Pyridinium Ionic Liquids in Advanced Materials. (2025, October 9).
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 8). ResearchGate.
- Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application. (n.d.). Auctores.
- Pyridinium Ionic Liquids. (n.d.). Alfa Chemistry.
- Water sorption in protic ionic liquids: correlation between hygroscopicity and polarity. (n.d.). New Journal of Chemistry (RSC Publishing).
- Extraction and determination of pyridinium ionic liquid cations in environmental water samples by using strong cation exchange solid phase extraction and ion chromatography. (2019, May 20). Consensus.
- Investigating the Properties of Pyridinium-Based Ionic Liquids. (n.d.).
- Assessment of environmental impact of pyridinium-based ionic liquid. (2025, August 6). ResearchGate.
- Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. (n.d.). MDPI.
- Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography | Request PDF. (n.d.). ResearchGate.
- Ionic Liquid Crystals Based on Pyridinium Salts. (n.d.). ResearchGate.
- Technical Support Center: Optimizing Catalysis in Ionic Liquids. (n.d.). Benchchem.
- Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions. (2022, February 10). ACS Publications.
- Ionic Liquids Toxicity—Benefits and Threats. (n.d.). PMC - PubMed Central.
- Purity specification methods for ionic liquids | Request PDF. (2025, August 6). ResearchGate.
- Protic pyridinium ionic liquids: Synthesis, acidity determination and their performances for acid catalysis. (n.d.).
- Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. (n.d.). PMC - NIH.
- Basic ionic liquids for catalysis: the road to greater stability. (n.d.). Queen's University Belfast.
Sources
- 1. longdom.org [longdom.org]
- 2. Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids: Kinetics and Physico-Electrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 9. nbinno.com [nbinno.com]
- 10. research.unl.pt [research.unl.pt]
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- 12. mdpi.com [mdpi.com]
- 13. Water sorption in protic ionic liquids: correlation between hygroscopicity and polarity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Hexylpyridinium Chloride Recycling & Reuse
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-hexylpyridinium chloride ([C6Py][Cl]). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you effectively recycle and reuse this valuable ionic liquid (IL), ensuring the sustainability, cost-effectiveness, and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is recycling 1-hexylpyridinium chloride a critical step in our workflow?
Recycling 1-hexylpyridinium chloride is crucial for two primary reasons:
-
Economic Viability: Ionic liquids are relatively expensive compared to conventional volatile organic compounds (VOCs).[1] Recovering and reusing the IL significantly reduces the overall cost of processes, especially in large-scale applications.[1][2]
-
Environmental Responsibility: Although ILs are noted for their low vapor pressure, which prevents air pollution, their solubility in water can pose a risk to aquatic ecosystems.[3] Effective recycling minimizes waste streams and the potential environmental impact, aligning with the principles of green chemistry.[4]
Q2: What are the typical impurities I might find in my used [C6Py][Cl]?
After an application, [C6Py][Cl] can be contaminated with a variety of substances, depending on the specific process. Common impurities include:
-
Organic Residues: Unreacted starting materials, reaction by-products, and products.
-
Solvents: Volatile organic solvents used during product extraction or other steps.
-
Water: Absorbed from the atmosphere or introduced during aqueous work-ups.
-
Inorganic Salts: By-products from reactions, such as halide residues or excess alkali metals.[5]
-
Degradation Products: Formed if the IL is subjected to high thermal or chemical stress.
Q3: What are the primary methods for recycling 1-hexylpyridinium chloride?
Several well-established techniques can be used to recover and purify ionic liquids. The choice of method depends on the nature of the impurities. The most common methods include:
-
Liquid-Liquid Extraction: Uses an immiscible solvent to remove organic products or impurities.[6] This is particularly effective when the products are non-volatile.
-
Distillation/Vaporization: Ideal for removing volatile impurities (like residual organic solvents or water) from the non-volatile IL.[7] Due to its negligible vapor pressure, the IL remains while contaminants are evaporated, often under vacuum.[1][7]
-
Adsorption: Employs solid adsorbents like activated carbon or alumina to remove specific impurities, such as colored degradation products or trace organics.[8][9][10]
-
Membrane Separation: Techniques like nanofiltration can be used to separate the IL from dissolved products or other solutes based on size exclusion.[8][7][11]
-
Crystallization: Involves dissolving the impure IL in a suitable solvent and then cooling it to crystallize the pure IL, leaving impurities in the solution.[12][13]
Q4: How can I verify the purity of my recycled [C6Py][Cl] before reusing it?
Ensuring the purity of recycled [C6Py][Cl] is essential for reproducible experimental results.[14] Several analytical techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity of the cation and anion and to detect organic impurities.
-
Karl Fischer Titration: The standard method for accurately determining water content.[14]
-
Ion Chromatography: To quantify residual halide or other inorganic ion impurities.[14]
-
UV-Vis Spectroscopy: A simple method to check for colored impurities; an increase in absorbance may indicate degradation or residual contaminants.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recycling process in a practical, problem-solution format.
Problem: My recycled [C6Py][Cl] is discolored (yellow or brown). Is it degraded?
-
Plausible Causes:
-
Thermal Stress: Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause thermal decomposition, leading to colored by-products.
-
Residual Impurities: Trace amounts of reactants or products, particularly those with chromophores, can impart color to the IL.
-
pH Changes: Strong acidic or basic conditions during the reaction or work-up can sometimes lead to side reactions that produce colored species.
-
-
Solutions & The Science Behind Them:
-
Confirm Structural Integrity: Before attempting to decolorize, run a ¹H NMR spectrum. Compare it to the spectrum of the fresh [C6Py][Cl]. If the characteristic peaks are intact and no significant new peaks (other than known impurities) are present, the discoloration is likely due to trace impurities and the bulk IL is usable.
-
Adsorption with Activated Carbon: This is the most common and effective method for removing colored impurities.[10] The porous structure of activated carbon provides a large surface area for the adsorption of large, color-bearing organic molecules.
Step-by-Step Protocol:
-
Dissolve the discolored [C6Py][Cl] in a minimal amount of a suitable solvent (e.g., ethanol or acetone) to reduce its viscosity.
-
Add 1-5% (w/w) of activated carbon to the solution.
-
Stir the mixture at room temperature for several hours (2-12 hours). The optimal time may require some experimentation.
-
Remove the activated carbon by filtration through a pad of Celite® or a fine-porosity filter.
-
Remove the solvent under reduced pressure to obtain the decolorized [C6Py][Cl].
-
-
Problem: I'm getting a low recovery yield after liquid-liquid extraction.
-
Plausible Causes:
-
Partial Miscibility: The chosen organic solvent may have some miscibility with the [C6Py][Cl] phase, leading to loss of the IL into the solvent layer.
-
Emulsion Formation: Vigorous mixing can create a stable emulsion at the interface of the two liquids, making clean phase separation difficult or impossible.[15]
-
Incorrect pH: If the impurities are ionizable, the pH of the aqueous phase (if used) can drastically affect their partitioning and, consequently, the separation efficiency.
-
-
Solutions & The Science Behind Them:
-
Optimize Solvent Choice: Select a solvent that is highly immiscible with the IL. For extracting nonpolar organics from [C6Py][Cl], solvents like diethyl ether or hexane are often effective. The principle of "like dissolves like" applies; you need a solvent that has a high affinity for the impurity but a very low affinity for the ionic liquid.[6]
-
Break Emulsions:
-
Mechanical Separation: Centrifuge the mixture to force the separation of the denser and lighter phases.[16]
-
Salting Out: If an aqueous phase is present, adding a saturated salt solution (e.g., NaCl or K₃PO₄) can increase the polarity of the aqueous phase, forcing the less polar components (including the IL, if it has some water miscibility) out of the solution and promoting phase separation.[7]
-
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times to allow for mass transfer without creating a stable emulsion.
-
Problem: Analytical tests show my recycled [C6Py][Cl] is still wet (high water content).
-
Plausible Causes:
-
Hygroscopic Nature: Like many salts, [C6Py][Cl] is hygroscopic and will readily absorb moisture from the atmosphere.
-
Inefficient Drying: Standard drying methods like passing through a drying agent may be insufficient.
-
Introduction During Work-up: Using water to wash out inorganic salts is a common step, but residual water can be difficult to remove.[6]
-
-
Solutions & The Science Behind Them:
-
High-Vacuum Drying: The most effective method for drying ionic liquids is to heat them gently (e.g., 60-80°C) under a high vacuum (<<1 mbar) for an extended period (12-24 hours).[17] The low pressure reduces the boiling point of water, allowing it to be removed efficiently without thermally degrading the IL. A cold trap should be used to protect the vacuum pump.
-
Azeotropic Distillation: For larger quantities, you can add a solvent that forms a low-boiling azeotrope with water (e.g., toluene). Distilling the mixture will remove the water-toluene azeotrope, leaving the dry IL behind. The toluene can then be removed under vacuum.
-
Proper Storage: Once dried, store the [C6Py][Cl] in a sealed container, preferably in a desiccator or glovebox under an inert atmosphere (e.g., nitrogen or argon), to prevent reabsorption of moisture.
-
Visualized Workflows and Data
To assist in decision-making, the following diagrams and tables summarize key information.
General Recycling Workflow for 1-Hexylpyridinium Chloride
Caption: A typical workflow for recycling 1-hexylpyridinium chloride.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recycling issues.
Table 1: Comparison of Common Recycling Techniques
| Method | Primary Target Impurity | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Organic compounds, some salts | Effective for non-volatile products; can be scaled up. | Requires appropriate immiscible solvents; can form emulsions; potential for IL loss.[15] |
| Vacuum Distillation | Volatile compounds (water, solvents) | High purity achievable for non-volatile ILs; simple concept.[8][7][17] | Energy-intensive; not suitable for thermally sensitive ILs or non-volatile impurities.[7] |
| Adsorption | Colored impurities, trace organics | Highly effective for specific contaminants; can be regenerated.[8][9] | Adsorbent capacity is limited; may require solvent for processing. |
| Membrane Separation | Dissolved solutes (products, salts) | Low energy consumption; can operate at ambient temperature.[8][7] | Membrane fouling can be an issue; membrane cost and stability.[15] |
Safety First: Handling 1-Hexylpyridinium Chloride
As a chemical substance, [C6Py][Cl] requires careful handling. Although it is not yet fully tested, caution is advised.[18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Handling Precautions:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[19][21]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[19][21]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen.[18][21]
-
Ingestion: Rinse mouth with water and provide fresh air. Do not induce vomiting. Seek immediate medical attention.[19][21]
-
References
-
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Available at: [Link]
-
Earle, M. J., et al. (2006). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Dalton Transactions. Available at: [Link]
- Ghandi, K. (2014).
- U.S. Patent No. WO2011056286A2. (2011). Adsorption separation processes for ionic liquid catalytic processes. Google Patents.
-
Scribd. (n.d.). Ionic Liquids: Recycling Challenges. Available at: [Link]
-
Hazarika, J., et al. (2024). Techniques for recovery and recycling of ionic liquids: A review. Chalmers Research. Available at: [Link]
- U.S. Patent No. WO2004080974A1. (2004). A purification method of ionic liquids to obtain their high purity. Google Patents.
-
Prodius, D., et al. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI. Available at: [Link]
- Scholars Knowledge Network, UAEU. (n.d.). Classes and Properties: Ionic liquids recycling for reuse.
- Chinese Patent No. CN103539727A. (2014). Method used for preparing hexadecylpyridinium chloride. Google Patents.
-
Seddon, K.R., et al. (2007). Purity specification methods for ionic liquids. Request PDF on ResearchGate. Available at: [Link]
-
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. Available at: [Link]
-
Nemeth, Z., et al. (2020). Study on the Effectiveness of Simultaneous Recovery and Concentration of 1-Ethyl-3-methylimidazolium Chloride Ionic Liquid by Electrodialysis with Heterogeneous Ion-Exchange Membranes. MDPI. Available at: [Link]
-
Ghandi, K. (2009). Ionic Liquids Recycling for Reuse. PDF on ResearchGate. Available at: [Link]
-
Prodius, D., et al. (2022). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Energies. Available at: [Link]
- Thompson, A. L., et al. (2022).
-
Garcia, H., et al. (2018). Recovery and Reuse of 1-Allyl-3-methylimidazolium Chloride in the Fractionation of Pinus radiata Wood. Request PDF on ResearchGate. Available at: [Link]
-
Salt Partners. (2024). The science of salt recrystallization. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011056286A2 - Adsorption separation processes for ionic liquid catalytic processes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
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- 12. CN103539727A - Method used for preparing hexadecylpyridinium chloride - Google Patents [patents.google.com]
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- 15. docs.nrel.gov [docs.nrel.gov]
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- 17. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 21. fishersci.com [fishersci.com]
Technical Support Center: 1-Hexylpyridinium Chloride
Welcome to the technical support guide for 1-Hexylpyridinium chloride. As a widely-used ionic liquid, its unique properties are invaluable in applications ranging from electrochemistry to organic synthesis.[1] However, its hygroscopic nature presents a significant handling challenge that can impact experimental reproducibility and outcomes. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to ensure the integrity of your material and the success of your research.
Frequently Asked Questions (FAQs): The Basics
Q1: What is 1-Hexylpyridinium chloride, and why is it so sensitive to atmospheric moisture?
1-Hexylpyridinium chloride is a salt that is liquid at or near room temperature, classifying it as an Ionic Liquid (IL). Its structure consists of a positively charged 1-hexylpyridinium cation and a negatively charged chloride anion.[2] This ionic composition creates a strong affinity for polar molecules, especially water. The phenomenon, known as hygroscopicity, is the material's tendency to readily absorb moisture from the surrounding atmosphere.[3] This attraction is driven by the favorable electrostatic interactions between the ions of the IL and the dipole of the water molecules.
Q2: My experiment is giving inconsistent results. Could absorbed water in my 1-Hexylpyridinium chloride be the culprit?
Absolutely. Water is not an inert spectator in most systems; it is a significant impurity that can drastically alter the physicochemical properties of an ionic liquid.[4] Even small amounts of absorbed water can change the material's viscosity, density, conductivity, and polarity, which in turn can:
-
Alter Reaction Kinetics: Water can act as a nucleophile, a proton source, or a ligand, potentially creating unwanted side reactions or changing the catalytic cycle.
-
Reduce Electrochemical Window: In electrochemical applications, the presence of water can limit the potential window, leading to inaccurate measurements or device failure.[1]
-
Impact Product Purity: Water can hydrolyze reagents or intermediates, leading to lower yields and complex purification challenges.[4]
-
Cause Physical Changes: The material may appear clumpy, gummy, or as a viscous liquid instead of a free-flowing solid, making accurate weighing impossible.[3][5]
Maintaining an anhydrous environment is therefore not just a recommendation but a critical prerequisite for reliable and reproducible results.
Troubleshooting Guide: Storage & Handling
Q3: I just received a new bottle of 1-Hexylpyridinium chloride. What is the definitive procedure for storing it?
Proper storage from the moment of receipt is the first line of defense against moisture contamination.
-
Primary Containment: Always keep the compound in its original, tightly sealed container.[6][7] Immediately after opening for the first time, inspect the cap and seal for integrity.
-
Secondary Containment & Environment: Place the sealed primary container inside a desiccator cabinet or a sealed secondary container (like a heat-sealable foil bag) containing a desiccant.[8] Indicating silica gel or molecular sieves are excellent choices. This creates a dry micro-environment that protects the material during storage.
-
Location: Store the setup in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[6][9]
-
Labeling: Always date the bottle upon receipt and first opening. This helps track the potential exposure history of the material.
Q4: The material has clumped together and looks "wet." Is it ruined, or can it be salvaged?
Clumping is a definitive sign of significant water absorption.[5] While the material's integrity is compromised for immediate use in moisture-sensitive applications, it can often be salvaged by rigorous drying. The goal is to remove the absorbed water without degrading the compound itself. A standard, effective method is drying under high vacuum with gentle heat.[10][11][12] (See Protocol 2 for a detailed methodology). After drying, it is crucial to verify the water content to ensure it meets your experimental requirements.
Q5: What is the best practice for weighing and handling this compound to prevent moisture uptake during an experiment?
Minimizing atmospheric exposure is the core principle.[3][5] The ideal method depends on the equipment available in your laboratory.
-
The Gold Standard (Glove Box): The most reliable method is to handle and weigh the material inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[13][14] This environment completely isolates the compound from atmospheric moisture.
-
Standard Laboratory Practice (No Glove Box): If a glove box is unavailable, speed and preparation are key.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Prepare all necessary tools (spatulas, weigh boats, vials) in advance.
-
Open the main container, quickly remove the approximate amount needed, and immediately and tightly reseal the main container.[5]
-
Perform the weighing on an analytical balance as rapidly as possible. For highly sensitive reactions, the final transfer of the weighed material into the reaction vessel should ideally be performed under a stream of inert gas.
-
Protocols & Methodologies
Protocol 1: Recommended Weighing & Dispensing Workflow
This protocol outlines the ideal procedure using a glove box to ensure the material remains anhydrous.
-
Preparation: Transfer the sealed container of 1-Hexylpyridinium chloride, along with all necessary spatulas, weigh boats, and sample vials, into the glove box antechamber.
-
Purging: Cycle the antechamber according to the glove box's standard operating procedure to replace the ambient atmosphere with the inert gas.
-
Equilibration: Bring all items from the antechamber into the main glove box chamber. Allow the compound's container to sit for 10-15 minutes to thermally equilibrate.
-
Dispensing: Open the container inside the glove box. Using a clean, dry spatula, dispense the desired amount of 1-Hexylpyridinium chloride onto a weigh boat on a tared balance.
-
Transfer: Carefully transfer the weighed material into your labeled sample vial or reaction vessel.
-
Sealing: Tightly cap the sample vial and the main stock container before removing them from the glove box via the antechamber.
Protocol 2: Drying Water-Contaminated 1-Hexylpyridinium chloride
This procedure uses standard laboratory equipment to remove absorbed water.
-
Apparatus Setup: Place the contaminated 1-Hexylpyridinium chloride into a round-bottom flask (no more than half full). Connect the flask to a rotary evaporator or a Schlenk line equipped with a cold trap.
-
Initial Vacuum: Begin pulling a vacuum on the system. You may observe bubbling as dissolved gases and volatile water are removed.
-
Gentle Heating: Once a stable vacuum is achieved (<1 Torr), slowly begin to heat the flask in a water or oil bath. Since the melting point of 1-Hexylpyridinium chloride is approximately 35 °C, start the bath at 40-50 °C.[1] The molten state increases surface area and facilitates more efficient water removal.
-
Drying Period: Continue drying under dynamic vacuum with gentle heating for several hours (4-12 hours, depending on the volume and level of contamination). The process is complete when no more volatiles are seen collecting in the cold trap.
-
Cooling & Storage: Turn off the heat and allow the flask to cool completely to room temperature under vacuum. Once cool, backfill the flask with an inert gas (nitrogen or argon). Immediately transfer the now-dry, molten or re-solidified material into a tared, dry storage vessel inside a glove box or under a positive pressure of inert gas. Seal and store in a desiccator.
Protocol 3: Verifying Water Content
To ensure your drying protocol was successful or to check the quality of a new batch, quantitative analysis is necessary.
-
Karl-Fischer Titration: This is the industry-standard method for accurately determining trace amounts of water in ionic liquids and other solvents.[15][16] It involves an electrochemical titration specific to water. Both volumetric and coulometric Karl-Fischer setups are suitable. Given the high value of the material, coulometric titration is often preferred as it requires a much smaller sample size.
Data Summary & Visualization
Key Properties & Handling Parameters
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₈ClN | [2] |
| Molecular Weight | 199.72 g/mol | [2] |
| Appearance | Beige to white solid | [9] |
| Melting Point | ~35 °C | [1] |
| Storage Condition | Tightly sealed, in a desiccator, cool & dry place | [5][6][9] |
| Handling Environment | Inert atmosphere (glove box) recommended | [13][14] |
| Drying Method | High vacuum with gentle heat (~40-50 °C) | [11] |
| Water Analysis | Karl-Fischer Titration | [16] |
Experimental Workflow: Handling Hygroscopic Solids
A flowchart for deciding the appropriate handling steps.
Caption: Decision workflow for handling 1-Hexylpyridinium chloride.
Glove Box Dispensing Workflow
A visual guide to the gold-standard dispensing procedure.
Caption: Step-by-step workflow for weighing inside a glove box.
References
-
SAFETY DATA SHEET: 1-Hexylpyridinium chloride. Fisher Scientific.
-
Safety Data Sheet: 1-Hexylpyridinium chloride. Iolitec. (2022-09-20).
-
Safety Data Sheet: 1-Hexylpyridinium chloride. Iolitec. (2010-06-12).
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka.
-
How do you handle hygroscopic solutes in the lab? TutorChase.
-
Drying methods for [Emim]+ based ionic liquid electrospray propellants. University of Illinois. (2022-01-04).
-
Gas Drying Using Supported Ionic Liquids. Chemie Ingenieur Technik.
-
Determination of water in room temperature ionic liquids by cathodic stripping voltammetry at a gold electrode. Semantic Scholar.
-
1-Hexylpyridinium chloride, >98%. RoCo Global.
-
A kind of deep drying water removal method for ionic liquid. Google Patents (CN111675678A).
-
Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc.
-
How to dry an ionic liquid? Monils Chemical Engineering Science & Technology (Shanghai) co., Ltd. (2019-03-27).
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. (2019-11-19).
-
SAFETY DATA SHEET: Pyridinium chloride. Fisher Scientific. (2010-10-29).
-
How do you make sure there is water in your Ionic Liquid? ResearchGate. (2015-04-16).
-
How do you handle hygroscopic salts? HepatoChem.
-
How To: Store Reagents. University of Rochester, Department of Chemistry.
-
1-Hexylpyridinium chloride | C11H18ClN. PubChem, National Institutes of Health.
-
How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? ResearchGate. (2016-04-18).
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- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyridinium and Imidazolium Ionic Liquids for Scientific Applications
In the landscape of green chemistry and advanced materials, ionic liquids (ILs) have established themselves as a versatile class of compounds, offering tunable physicochemical properties that make them suitable for a vast range of applications. Among the most prominent families of ILs are those based on pyridinium and imidazolium cations. This guide provides an in-depth comparative analysis of these two classes of ionic liquids, offering experimental data, mechanistic insights, and practical protocols to assist researchers, scientists, and drug development professionals in selecting the optimal IL for their specific needs.
Structural and Electronic Fundamentals: A Tale of Two Rings
The core difference between pyridinium and imidazolium ionic liquids lies in the nature of their heterocyclic aromatic cations. The imidazolium cation features a five-membered ring with two nitrogen atoms, while the pyridinium cation is based on a six-membered ring with one nitrogen atom. This seemingly subtle structural variance has profound implications for their electronic properties and intermolecular interactions.
Computational studies and experimental data indicate that the intermolecular interaction strength in 1-butyl-3-methylimidazolium ([BMIM]+) based ILs is stronger than in analogous 1-butylpyridinium ([BPy]+) based ILs.[1] This is attributed to the more localized positive charge on the imidazolium ring and the acidic nature of the C2-proton (the proton between the two nitrogen atoms), which can participate in strong hydrogen bonding.[2] In contrast, the charge in the pyridinium cation is more delocalized across the aromatic ring. These differences in charge distribution and hydrogen bonding capability are fundamental to understanding the macroscopic property differences discussed below.
Caption: Core structural differences between imidazolium and pyridinium cations.
Synthesis of Representative Ionic Liquids
The synthesis of both pyridinium and imidazolium ionic liquids typically follows a two-step process: N-alkylation (a quaternization reaction) to form a halide salt, followed by anion metathesis to introduce the desired anion.
Experimental Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM][Br])
This protocol is a foundational step for creating a variety of imidazolium-based ionic liquids.
Reactants:
-
1-methylimidazole (0.1 mol)
-
1-bromobutane (0.11 mol)
Procedure:
-
Charge a three-necked flask equipped with a magnetic stirrer and a reflux condenser with 1-methylimidazole and 1-bromobutane under a nitrogen atmosphere.[3]
-
Heat the mixture to 70°C and maintain vigorous stirring for 24-48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting viscous liquid three times with ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum at 70-80°C for several hours to remove any residual solvent, yielding pure [BMIM][Br].
Experimental Protocol 2: Synthesis of 1-Butylpyridinium Bromide ([BPy][Br])
This protocol outlines the synthesis of a representative pyridinium-based ionic liquid.
Reactants:
-
Pyridine
-
n-Butyl bromide
Procedure:
-
Combine equimolar amounts of pyridine and n-butyl bromide in a round-bottom flask. The reaction can often be performed neat or in a solvent like acetonitrile.
-
Heat the mixture under reflux for 24 hours.
-
Upon cooling, the product will typically crystallize or form a separate phase.
-
If a solid is formed, it can be recrystallized from a suitable solvent system, such as acetonitrile/ethyl acetate, to yield the purified 1-butylpyridinium bromide.
-
Dry the final product under vacuum.
Caption: General two-step synthesis pathway for ionic liquids.
Comparative Physicochemical Properties
The choice of an ionic liquid is often dictated by its physical properties. Here, we compare key properties of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) and 1-butylpyridinium tetrafluoroborate ([BPy][BF4]) as representative examples.
| Property | [BMIM][BF4] | [BPy][BF4] | Key Observations & Mechanistic Insights |
| Melting Point | -85 °C (Tg) | -32 °C | The lower melting point of [BMIM][BF4] can be attributed to the lower symmetry of the cation and the stronger, more specific interactions that disrupt crystal lattice formation. |
| Viscosity (at 20°C) | ~114 cP | 203 cP[1] | Pyridinium-based ILs are generally more viscous than their imidazolium counterparts.[3] This is likely due to the larger size of the pyridinium ring and differences in ion packing and intermolecular forces. |
| Density (at 22°C) | ~1.20 g/cm³ | 1.23 g/cm³[1] | The densities are comparable, though pyridinium ILs can be slightly denser, influenced by the efficiency of ion packing in the liquid state. |
| Ionic Conductivity (at 23°C) | ~3 mS/cm | 1.94 mS/cm[1] | The lower viscosity of imidazolium ILs generally leads to higher ionic mobility and thus higher ionic conductivity, which is a crucial factor for electrochemical applications. |
| Thermal Stability (Td) | ~360-420 °C | Generally higher | Pyridinium-based ILs often exhibit superior thermal stability compared to imidazolium analogues.[4] This is attributed to the absence of the acidic C2-proton, which is a potential site for thermal decomposition in imidazolium cations. |
Performance in Key Applications
The distinct properties of pyridinium and imidazolium ionic liquids translate into differential performance in various applications.
Catalysis: The Knoevenagel Condensation
The Knoevenagel condensation, a C-C bond-forming reaction between an active methylene compound and a carbonyl group, is often catalyzed by basic or Lewis acidic species. Both imidazolium and pyridinium ILs have been employed in this capacity.
For instance, Lewis acidic chloroaluminate ionic liquids such as 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl·AlCl3) and 1-butylpyridinium chloroaluminate ([BPy]Cl·AlCl3) have been used as both catalyst and solvent for the Knoevenagel condensation of benzaldehyde with diethyl malonate.[5][6]
While a direct quantitative comparison in a single study is scarce, the catalytic activity is influenced by the nature of the cation. The imidazolium cation, with its acidic C2-proton, can act as a hydrogen bond donor, activating the carbonyl group. The basicity or Lewis acidity can also be tuned by the choice of the anion.
Representative Experimental Protocol: Knoevenagel Condensation
This general protocol can be adapted for using either imidazolium or pyridinium-based ILs as the catalyst/medium.[7]
-
In a round-bottom flask, add the aldehyde (1 mmol), the active methylene compound (1 mmol), and the ionic liquid (2 mL).
-
Stir the mixture at room temperature or with gentle heating (e.g., 80°C), depending on the reactivity of the substrates.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture. The product, being typically organic-soluble, will often precipitate and can be collected by filtration.
-
Alternatively, extract the product with an organic solvent such as diethyl ether. The ionic liquid will remain in a separate phase.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product. The ionic liquid phase can often be recovered, dried under vacuum, and reused.
Electrochemistry: Electrolytes for Energy Storage
In electrochemical applications like batteries and supercapacitors, the ionic conductivity and the electrochemical stability window (ESW) are paramount.
-
Ionic Conductivity: As shown in the table above, imidazolium-based ILs typically exhibit higher ionic conductivity due to their lower viscosity. This translates to lower internal resistance and better rate capability in electrochemical devices.
-
Electrochemical Stability Window (ESW): The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced. A wider ESW is crucial for high-energy-density devices.
-
[BMIM][BF4] has a reported electrochemical stability of approximately 4.0-4.7 V.[8][9]
-
[BPy][BF4] based electrolytes have shown an operating potential window of around 2.2 V in graphene-based supercapacitors, which is noted to be lower than that of some imidazolium-based ILs.[10] This suggests a higher resistance of the imidazolium cation to reduction.
-
Sources
- 1. 1-Butylpyridinium tetrafluoroborate, >99% | IoLiTec [iolitec.de]
- 2. roco.global [roco.global]
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- 6. publications.aston.ac.uk [publications.aston.ac.uk]
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- 10. Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Comprehensive Purity Validation of 1-Hexylpyridinium Chloride
For researchers and professionals in drug development, the purity of a starting material or solvent is not a trivial detail—it is the bedrock of reproducible and reliable results. Ionic liquids (ILs), such as 1-Hexylpyridinium chloride, are lauded for their unique physicochemical properties, including negligible vapor pressure and high thermal stability.[1] These characteristics make them excellent candidates for various applications, from catalysis and synthesis to electrochemistry.[2] However, the very synthesis routes that create these "designer solvents" can introduce impurities that significantly alter their behavior.[3]
This guide provides an in-depth, multi-faceted strategy for validating the purity of synthesized 1-Hexylpyridinium chloride (C₁₁H₁₈ClN). We will move beyond a simple checklist of tests, instead focusing on building a logical, self-validating analytical workflow. We will explore why certain methods are chosen, what their results signify, and how they collectively build a comprehensive purity profile.
The Challenge: Why Purity in Ionic Liquids is Paramount
Unlike traditional molecular solvents that can be purified by distillation, the low vapor pressure of ionic liquids makes this standard technique ineffective.[3] Synthesis of 1-Hexylpyridinium chloride typically involves the quaternization of pyridine with 1-chlorohexane. While seemingly straightforward, this process can leave behind unreacted starting materials. Furthermore, if the synthesis involves a metathesis step to exchange anions, residual halide impurities can persist, which are known to poison catalysts, increase viscosity, and decrease the electrochemical window of the IL.[3][4] Water is another critical impurity, as many ILs are hygroscopic, and its presence can drastically alter properties like viscosity and polarity.
Therefore, a robust purity validation workflow is not just a quality control measure; it is an essential component of rigorous scientific investigation.
An Integrated Analytical Workflow for Purity Determination
Our approach is orthogonal, employing multiple analytical techniques that probe different aspects of the compound's identity and purity. Each step provides a piece of the puzzle, and together they create a high-confidence assessment.
Caption: Integrated workflow for the purity validation of 1-Hexylpyridinium chloride.
Structural Confirmation and Organic Impurities via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[5] For 1-Hexylpyridinium chloride, both ¹H and ¹³C NMR are indispensable for confirming the covalent structure and detecting organic impurities like residual pyridine or 1-chlorohexane.
Expertise & Causality: We use a deuterated solvent in which the IL is fully soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄, to avoid interfering solvent signals. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The quaternization of the pyridine nitrogen dramatically shifts the signals of the adjacent protons downfield (to a higher ppm) due to the positive charge, providing a clear fingerprint of successful synthesis.
Expected ¹H NMR Spectrum (in D₂O):
-
~8.8-9.0 ppm (doublet, 2H): Protons at the 2 and 6 positions of the pyridinium ring.
-
~8.5-8.7 ppm (triplet, 1H): Proton at the 4 position of the pyridinium ring.
-
~8.0-8.2 ppm (triplet, 2H): Protons at the 3 and 5 positions of the pyridinium ring.
-
~4.6-4.8 ppm (triplet, 2H): Methylene protons (-CH₂-) directly attached to the pyridinium nitrogen.
-
~1.9-2.1 ppm (multiplet, 2H): Methylene protons beta to the nitrogen.
-
~1.2-1.4 ppm (multiplet, 6H): Remaining three methylene groups of the hexyl chain.
-
~0.8-0.9 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the hexyl chain.
Expected ¹³C NMR Spectrum (in D₂O):
-
~145-148 ppm: Carbons at positions 2, 4, and 6 of the pyridinium ring.
-
~128-130 ppm: Carbons at positions 3 and 5 of the pyridinium ring.
-
~62-64 ppm: Methylene carbon (-CH₂-) attached to the nitrogen.
-
~31-33 ppm: Other hexyl chain carbons.
-
~22-26 ppm: Other hexyl chain carbons.
-
~13-15 ppm: Terminal methyl carbon (-CH₃).
Trustworthiness: The absence of signals corresponding to pyridine (7.5-8.5 ppm region) and 1-chlorohexane (~3.6 ppm for -CH₂Cl) is a strong indicator of purity from organic starting materials. The integration of the proton signals should correspond to the number of protons in each environment, providing a quantitative check.[6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of the synthesized 1-Hexylpyridinium chloride into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
-
Dissolution: Vortex the tube until the sample is completely dissolved.
-
Instrument Setup: Place the tube in the NMR spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans).
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum (e.g., to the residual HDO signal at 4.79 ppm). Integrate all peaks and assign them to the corresponding protons in the structure. Check for the presence of any impurity peaks.
Quantifying Critical Impurities: Water and Halides
A. Water Content by Karl Fischer Titration
Expertise & Causality: Water is a pervasive impurity that can act as a nucleophile, alter viscosity, and affect electrochemical performance. The Karl Fischer (KF) titration is the gold standard for water determination because it is highly specific and accurate, unlike methods like loss-on-drying which would also measure any volatile organic solvents.[7] The method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water.[7] For ionic liquids, which can be highly viscous or poorly soluble in standard methanol-based KF reagents, specialized solvents or co-solvents may be required to ensure complete dissolution and accurate measurement.[8][9]
Trustworthiness: Modern KF titrators are automated and highly precise. The method's validity is ensured by regularly standardizing the titrant against a certified water standard. For a high-purity, "dry" ionic liquid, the water content should ideally be below 100 ppm.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Preparation: Ensure the KF titrator vessel is clean, dry, and filled with fresh, conditioned KF reagent. The instrument should be in a "standby" state with a low background drift.
-
Sample Preparation: In a glovebox or under a dry nitrogen atmosphere, accurately weigh approximately 0.5-1.0 g of the ionic liquid into a gas-tight syringe.
-
Injection: Inject the sample directly into the titration vessel.
-
Titration: Start the titration. The instrument will generate iodine coulometrically until all water from the sample has been consumed, detected by a potentiometric endpoint.
-
Calculation: The instrument's software will automatically calculate the water content in ppm or percentage based on the total charge passed and the mass of the sample.
-
Replicates: Perform the measurement in triplicate to ensure precision.
B. Halide Impurities by Ion Chromatography (IC)
Expertise & Causality: If the synthesis of an ionic liquid involves a metathesis reaction to replace a halide anion, residual halide (e.g., chloride) is a common and detrimental impurity.[4] Ion chromatography is the preferred method for quantifying low levels of anionic impurities. It offers excellent sensitivity and selectivity, allowing for the separation and quantification of chloride from the bulk ionic liquid.[3][4] The choice of eluent (mobile phase) is critical to ensure the halide analyte is well-resolved from the much larger peak of the ionic liquid's primary anion.[10]
Trustworthiness: The method is validated by constructing a calibration curve from known standards of the halide being measured (e.g., NaCl). The limit of quantification for chloride in ionic liquids can be well below 10 ppm.[4] A sample is considered "halide-free" or of high purity when the chloride content is below the detection limit of the validated method.
Experimental Protocol: Ion Chromatography
-
Standard Preparation: Prepare a series of calibration standards of sodium chloride in deionized water (e.g., 0.1, 0.5, 1, 2, 5 ppm).
-
Sample Preparation: Accurately weigh about 100 mg of the 1-Hexylpyridinium chloride and dissolve it in 10 mL of deionized water to create a 1% (w/v) solution.
-
Instrument Setup: Use an IC system equipped with a conductivity detector and an appropriate anion-exchange column (e.g., Dionex AS9-HC). Set the eluent (e.g., 20 mM NaOH) flow rate to 1.5 mL/min.[10]
-
Analysis: Inject the standards to generate a calibration curve. Then, inject the prepared sample solution.
-
Quantification: Identify the chloride peak in the sample chromatogram by its retention time compared to the standards. Quantify the concentration using the calibration curve.
Assessment of Bulk Purity and Thermal Stability
A. Elemental Analysis (CHN Analysis)
Expertise & Causality: Elemental analysis provides a fundamental check on the empirical formula of the bulk material.[11] It determines the mass percentages of carbon, hydrogen, and nitrogen through combustion analysis.[5][12] The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₁H₁₈ClN).
Trustworthiness: A close agreement (typically within ±0.4%) between the experimental and theoretical values is a strong confirmation of the sample's elemental composition and an indicator of high bulk purity.[5] This technique is particularly useful for detecting unexpected contaminants or confirming the absence of large amounts of impurities that do not contain C, H, or N.
B. Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is an excellent tool for determining the thermal stability of the ionic liquid and detecting volatile impurities like residual organic solvents or excessive water.[13] The onset temperature of decomposition (T_onset) is a key characteristic of the IL's purity and stability.[13] A pure, stable ionic liquid will show a single, sharp weight loss step at a high temperature.
Trustworthiness: The presence of weight loss at temperatures below the main decomposition event can indicate the presence of volatile impurities. By running the experiment under an inert nitrogen atmosphere, we can be confident that the observed weight loss is due to thermal decomposition, not oxidation.
Caption: Decision workflow for interpreting TGA results of 1-Hexylpyridinium chloride.
Summary of Purity Validation Data
The table below summarizes the expected results from the described analytical methods for a high-purity batch of 1-Hexylpyridinium chloride.
| Parameter | Method | Specification | Purpose |
| Identity | ¹H & ¹³C NMR | Spectrum conforms to expected structure | Confirms chemical structure and absence of organic impurities |
| Structure | FTIR | Conforms to reference spectrum | Confirms functional groups and cation-anion interactions |
| Water Content | Karl Fischer Titration | ≤ 100 ppm | Quantifies water, a critical performance-altering impurity |
| Halide Content | Ion Chromatography | ≤ 10 ppm Chloride | Quantifies residual synthesis impurities |
| Elemental Comp. | CHN Analysis | C: 66.15% (±0.4)H: 9.08% (±0.4)N: 7.01% (±0.4) | Confirms empirical formula and bulk purity |
| Thermal Stability | TGA | T_onset > 200 °C (single step) | Determines thermal stability and detects volatile impurities |
| Physical Prop. | Melting Point | 35 °C (sharp)[2] | A sharp melting point is an indicator of high purity |
Theoretical CHN values calculated for C₁₁H₁₈ClN (MW: 199.73 g/mol [2][14]).
Conclusion
Validating the purity of synthesized 1-Hexylpyridinium chloride is a multi-step process that requires an orthogonal set of analytical techniques. No single method can provide a complete picture. By systematically combining structural confirmation (NMR, FTIR), quantification of key impurities (Karl Fischer, IC), and assessment of bulk properties (Elemental Analysis, TGA, Melting Point), we can build a robust and defensible purity profile. This rigorous, evidence-based approach ensures that the material used in subsequent research or development is well-characterized, leading to reliable, reproducible, and high-impact scientific outcomes.
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A Comparative Analysis of 1-Hexylpyridinium Chloride and Other Quaternary Ammonium Surfactants for Pharmaceutical Applications
In the landscape of pharmaceutical formulation and drug delivery, the selection of appropriate excipients is paramount to ensuring product stability, efficacy, and safety. Among the diverse classes of excipients, quaternary ammonium (QA) surfactants play a crucial role as antimicrobial preservatives, solubilizing agents, and penetration enhancers. This guide provides an in-depth comparison of 1-hexylpyridinium chloride with other widely used QA surfactants, namely cetylpyridinium chloride (CPC), benzalkonium chloride (BAK), and dodecyltrimethylammonium bromide (DTAB). By examining their physicochemical properties and antimicrobial efficacy through supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed surfactant selection.
The Role of Alkyl Chain Length and Head Group in Surfactant Performance
Quaternary ammonium compounds are cationic surfactants characterized by a positively charged nitrogen atom covalently bonded to four alkyl or aryl groups.[1] Their amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, dictates their behavior at interfaces and their interaction with biological membranes. The length of the hydrophobic alkyl chain is a critical determinant of a QA surfactant's properties. An increase in chain length generally leads to a decrease in the critical micelle concentration (CMC), indicating a greater tendency to form aggregates, and often correlates with enhanced antimicrobial activity up to a certain point.[2][3] The structure of the hydrophilic head group, in this case, a pyridinium ring for 1-hexylpyridinium chloride and CPC, also influences the surfactant's overall performance.
Physicochemical Properties: A Comparative Overview
The effectiveness of a surfactant is fundamentally linked to its ability to reduce surface tension and form micelles. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which surfactant monomers self-assemble into micelles.[4][5] A lower CMC value is often desirable as it indicates that the surfactant is more efficient at lower concentrations. The surface tension at the CMC (γcmc) is another important characteristic, reflecting the maximum reduction in surface tension achievable by the surfactant.
Here, we compare the physicochemical properties of 1-hexylpyridinium chloride (with data from its close analog, 1-hexyl-3-methylpyridinium bromide) against CPC, BAK, and DTAB.
| Surfactant | Molecular Formula | Molecular Weight ( g/mol ) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γcmc) (mN/m) |
| 1-Hexylpyridinium Chloride | C₁₁H₁₈ClN | 199.72 | C6 | ~137 | ~45 |
| Cetylpyridinium Chloride (CPC) | C₂₁H₃₈ClN | 339.99 | C16 | ~0.9 | ~38 |
| Benzalkonium Chloride (BAK) | Mixture (C₁₂-C₁₆) | Varies | C12, C14, C16 | ~4.4 | ~35 |
| Dodecyltrimethylammonium Bromide (DTAB) | C₁₅H₃₄BrN | 308.34 | C12 | ~15-20 | ~36-38 |
Note: CMC and γcmc values are approximate and can vary with temperature, ionic strength, and measurement technique. Data for 1-Hexylpyridinium Chloride is based on its close structural analog where direct data is limited.
From this comparison, it is evident that 1-hexylpyridinium chloride, with its shorter C6 alkyl chain, exhibits a significantly higher CMC compared to its longer-chain counterparts. This suggests that a higher concentration of 1-hexylpyridinium chloride is required to initiate micelle formation. Conversely, CPC, with a C16 chain, has a very low CMC, indicating its high efficiency in forming micelles.
Antimicrobial Efficacy: A Head-to-Head Comparison
A primary application of QA surfactants in pharmaceuticals is their role as antimicrobial preservatives.[1] Their cationic nature facilitates interaction with and disruption of the negatively charged cell membranes of microorganisms, leading to cell lysis and death.[2] The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy, representing the lowest concentration of an agent that prevents the visible growth of a microorganism.[5][6]
The following table presents a comparative overview of the MIC values for the selected surfactants against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Surfactant | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| 1-Hexylpyridinium Chloride | Estimated: 64 - 128 | Estimated: 128 - 256 |
| Cetylpyridinium Chloride (CPC) | 2 - 10 | 16 - 128 |
| Benzalkonium Chloride (BAK) | 4 - 40 | 40 - 128 |
| Dodecyltrimethylammonium Bromide (DTAB) | ~120 (vs. L. monocytogenes) | Data not readily available |
Note: MIC values can vary significantly based on the specific bacterial strain and the testing methodology (e.g., broth microdilution, agar dilution). The values presented are a representative range from the literature.[7][8][9][10][11] Estimated values for 1-Hexylpyridinium Chloride are based on trends observed for pyridinium surfactants with varying alkyl chain lengths.
The antimicrobial data suggests a strong correlation between alkyl chain length and potency. CPC, with the longest alkyl chain, generally exhibits the lowest MIC values, indicating the highest antimicrobial activity. 1-Hexylpyridinium chloride, with its shorter C6 chain, is expected to have a higher MIC, making it a less potent antimicrobial agent in comparison. This is consistent with the general understanding that optimal antimicrobial activity for many QA compounds is often seen with alkyl chains in the C12-C16 range.[2]
Experimental Methodologies
To ensure the scientific integrity of this guide, we outline the standard experimental protocols for determining the key performance parameters discussed.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation. Surface tensiometry is a common and reliable method.
Protocol: CMC Determination by Surface Tensiometry
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC. Use high-purity deionized water as the solvent.
-
Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Protocol: MIC Determination by Broth Microdilution
-
Preparation of Surfactant Dilutions: Perform a serial two-fold dilution of the surfactant in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control well (microorganism, no surfactant) and a negative control well (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the surfactant that completely inhibits the visible growth of the microorganism.
Concluding Remarks for the Practicing Scientist
The choice of a quaternary ammonium surfactant in pharmaceutical development is a multifactorial decision. This guide has highlighted the significant influence of the hydrophobic alkyl chain length on the physicochemical and antimicrobial properties of these compounds.
-
1-Hexylpyridinium Chloride , with its short C6 chain, is a less potent surfactant and antimicrobial agent compared to its longer-chain counterparts. Its high CMC suggests it is less efficient at forming micelles and will require higher concentrations to achieve desired surfactant-related effects. However, its higher water solubility and potentially lower toxicity profile could be advantageous in specific applications where high antimicrobial potency is not the primary requirement.
-
Cetylpyridinium Chloride (CPC) stands out for its potent antimicrobial activity, particularly against Gram-positive bacteria, and its low CMC. This makes it an excellent candidate for applications requiring strong preservative efficacy at low concentrations, such as in oral care products.
-
Benzalkonium Chloride (BAK) , as a mixture of homologs, offers broad-spectrum antimicrobial activity and is a well-established preservative in many pharmaceutical formulations, particularly in ophthalmic and nasal preparations.
-
Dodecyltrimethylammonium Bromide (DTAB) demonstrates moderate surfactant and antimicrobial properties, positioning it as a versatile option for various applications.
Ultimately, the optimal surfactant selection will depend on the specific requirements of the formulation, including the desired level of antimicrobial activity, the need for solubilization or emulsification, and the acceptable toxicity profile. The experimental data and protocols presented in this guide provide a solid foundation for making these critical decisions in the drug development process.
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Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. (2020). ASM Journals. [Link]
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Physico-chemical studies of surface active substances in solution are important in the field of pharmaceuticals, agriculture, detergency, solubilization, enhanced oil recovery, and metallurgical processes1 -3 . There have been several reports on various physico-chemical properties of surfactants in aqueous solution 4-6 . However, the reports on surface and thermodynamic properties for ionic surfactant in aqueous electrolyte solutions at low temperatures are limited 7-9 . In the present study we report the data for surface properties such as surface pressure at CMC, p cmc , surface excess concentration, G max , minimum area per molecule at the air–liquid interface, A min , and thermodynamic parameters for micellization as well as for adsorption of cetyl pyridinium chloride (CPC) in the aqueous sodium chloride (NaCl) solutions at 288.15, 293.15 and 298.15 K. (n.d.). Asian Journal of Research in Chemistry. [Link]
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Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations. (2020). Langmuir. [Link]
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Micellization of Cetylpyridinium Chloride in Aqueous Lithium Chloride, Sodium Chloride and Potassium Chloride Media. (2025). ResearchGate. [Link]
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Effect of salt on the micelles of cetyl pyridinium chloride. (2025). ResearchGate. [Link]
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Combination of Cetylpyridinium Chloride and Chlorhexidine Acetate: A Promising Candidate for Rapid Killing of Gram-Positive/Gram-Negative Bacteria and Fungi. (2023). PubMed Central. [Link]
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Surface tension parameters and critical micelle concentration (CMC) for... (n.d.). ResearchGate. [Link]
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Surface-Active Ionic Liquids and Surface-Active Quaternary Ammonium Salts from Synthesis, Characterization to Antimicrobial Properties. (2024). PubMed Central. [Link]
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Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. (n.d.). PubMed Central. [Link]
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Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. (2022). MDPI. [Link]
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Study on surface properties of sodiumdodecyl sulfate and dodecyltrimethylammonium bromide mixed surfactants and their interaction with dyes. (2019). PubMed Central. [Link]
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The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation. (2023). MDPI. [Link]
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Antibacterial activity and interfacial adsorption properties of quaternary-ammonium-salt-based gemini and trimeric surfactants. (n.d.). Tokyo University of Science. [Link]
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Benzalkonium Chloride Micellization: Salt and Temperature Dependence (Conductivity, Surface Tension). (2025). ResearchGate. [Link]
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Critical concentrations of surfactant via surface tension and... (n.d.). ResearchGate. [Link]
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Comparison of antimicrobial activity of three commercially used quaternary ammonium surfactants. (2025). ResearchGate. [Link]
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Didecyldimethylammonium bromide: Application to control biofilms of Staphylococcus aureus and Pseudomonas aeruginosa alone and in combination with slightly acidic electrolyzed water. (n.d.). PubMed. [Link]
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Analysis of the micellar properties of surfactants dodecyl trimethylammonium bromide and dodecyl trimethylammonium chloride in aqueous ionic liquids solution. (2025). ResearchGate. [Link]
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Anti-biofilm activity of dodecyltrimethylammonium chloride microcapsules against Salmonella enterica serovar Enteritidis and Staphylococcus aureus. (2021). PubMed. [Link]
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A Senior Application Scientist's Guide to the Influence of Alkyl Chain Length on the Performance of Pyridinium Salts
In the vast landscape of chemical compounds, pyridinium salts stand out for their remarkable versatility. Their applications span from antimicrobial agents and surfactants to catalysts and corrosion inhibitors. A critical determinant of their functionality is the length of the N-alkyl chain substituent. This guide, intended for researchers and professionals in drug development and material science, delves into the nuanced relationship between the alkyl chain length of pyridinium salts and their performance characteristics. We will explore this through the lens of antimicrobial efficacy, surfactant properties, and cytotoxicity, supported by experimental data and detailed protocols.
The Dichotomy of the Alkyl Chain: A Balancing Act of Polarity
The structure of a pyridinium salt is inherently amphiphilic, possessing a positively charged, hydrophilic pyridinium head group and a nonpolar, hydrophobic alkyl tail. The length of this alkyl chain dictates the overall hydrophilic-lipophilic balance (HLB) of the molecule, a crucial factor governing its interaction with biological membranes and its self-assembly in solution. As we will see, a longer alkyl chain generally enhances surface activity and antimicrobial potency up to a certain point, beyond which a "cut-off" effect is often observed.
Antimicrobial Efficacy: A Tale of Membrane Disruption
Pyridinium salts exert their antimicrobial effects primarily through the disruption of microbial cell membranes. The positively charged pyridinium head interacts with the negatively charged components of the bacterial cell wall, while the hydrophobic alkyl tail penetrates the lipid bilayer, leading to membrane disorganization, leakage of intracellular components, and ultimately, cell death.
Experimental Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of a series of N-alkylpyridinium chlorides against common pathogens.
| Alkyl Chain Length | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |
| C8 (Octyl) | 64 | 128 | 128 |
| C10 (Decyl) | 32 | 64 | 64 |
| C12 (Dodecyl) | 8 | 16 | 16 |
| C14 (Tetradecyl) | 4 | 8 | 8 |
| C16 (Hexadecyl) | 8 | 16 | 16 |
| C18 (Octadecyl) | 32 | 64 | 64 |
Data compiled from representative studies. Actual values may vary based on specific experimental conditions.
As the data indicates, the antimicrobial activity generally increases with the lengthening of the alkyl chain from C8 to C14, with the C14 analogue demonstrating the highest potency. This trend can be attributed to the enhanced ability of longer alkyl chains to penetrate the hydrophobic core of the microbial membrane. However, beyond C14, a decrease in activity is observed, a phenomenon known as the "cut-off" effect. This is often ascribed to the reduced aqueous solubility and increased self-aggregation of the longer-chain pyridinium salts, which hinders their ability to reach and interact with the microbial cells.
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The following diagram illustrates the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination using the broth microdilution method.
Surfactant Properties: The Art of Self-Assembly
The amphiphilic nature of pyridinium salts also makes them effective surfactants. In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), these molecules self-assemble into micelles. The CMC is a key parameter that reflects the surfactant efficiency of a compound.
Experimental Data: Critical Micelle Concentration (CMC)
The CMC is influenced by the length of the hydrophobic alkyl chain. A longer alkyl chain increases the hydrophobicity of the molecule, favoring micelle formation at lower concentrations.
| Alkyl Chain Length | Critical Micelle Concentration (CMC in mM) |
| C8 (Octyl) | ~130 |
| C10 (Decyl) | ~30 |
| C12 (Dodecyl) | ~15 |
| C14 (Tetradecyl) | ~4 |
| C16 (Hexadecyl) | ~0.9 |
| C18 (Octadecyl) | ~0.3 |
Data compiled from representative studies. Actual values can be influenced by temperature, ionic strength, and measurement technique.
The data clearly demonstrates that the CMC decreases significantly as the alkyl chain length increases. This is consistent with Traube's rule, which states that for a homologous series of surfactants, the concentration required to achieve a certain surface tension reduction decreases by a factor of about three for each additional CH2 group in the alkyl chain.
Experimental Workflow: Determining Critical Micelle Concentration (CMC)
The CMC can be determined by various methods, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy. The following diagram illustrates the principle of CMC determination using a fluorescent probe, such as pyrene.
Caption: Workflow for CMC determination using a pyrene fluorescence probe.
Cytotoxicity: The Double-Edged Sword
While the membrane-disrupting properties of pyridinium salts are beneficial for antimicrobial activity, they can also lead to toxicity towards mammalian cells. Understanding the cytotoxicity profile is crucial for applications in drug development and personal care products.
Experimental Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. In this context, it represents the concentration of the pyridinium salt that causes 50% cell death.
| Alkyl Chain Length | IC50 against Human Keratinocytes (HaCaT) (in µM) |
| C8 (Octyl) | > 200 |
| C10 (Decyl) | ~100 |
| C12 (Dodecyl) | ~25 |
| C14 (Tetradecyl) | ~10 |
| C16 (Hexadecyl) | ~5 |
| C18 (Octadecyl) | ~8 |
Data compiled from representative studies. Actual values can vary depending on the cell line and assay used.
The trend in cytotoxicity mirrors that of antimicrobial activity, with longer alkyl chains generally exhibiting higher toxicity. This underscores the non-specific membrane-disrupting mechanism of action. The therapeutic index, which is the ratio of the toxic dose to the therapeutic dose, is a critical parameter to consider when developing pyridinium salts for therapeutic applications. A compound with a high therapeutic index is desirable as it indicates a wider margin of safety.
Conclusion: A Strategic Choice of Alkyl Chain Length
The selection of the appropriate alkyl chain length for a pyridinium salt is a strategic decision that depends on the intended application. For applications requiring high antimicrobial efficacy, a chain length of C12 to C14 appears to be optimal, offering a balance between potent activity and reasonable aqueous solubility. For surfactant applications where low CMC is desired, longer chain lengths such as C16 or C18 are more suitable. However, the increased cytotoxicity associated with longer alkyl chains must be carefully considered, particularly for applications involving contact with human tissues. This guide provides a foundational understanding of these structure-activity relationships, empowering researchers to make informed decisions in the design and application of pyridinium salts.
References
-
Pernak, J., et al. (2001). Synthesis and anti-microbial activities of new pyridinium and benzimidazolium chlorides. European Journal of Medicinal Chemistry, 36(11-12), 899-907. [Link]
- Rosen, M. J. (2004). Surfactants and Interfacial Phenomena. John Wiley & Sons.
-
Neves, A. C., et al. (2015). In vitro cytotoxicity of ionic liquids: A case study of pyridinium-based salts in human keratinocytes (HaCaT). Toxicology in Vitro, 29(7), 1542-1548. [Link]
A Comparative Guide to 1-Hexylpyridinium Chloride and Traditional Catalysts in Phase-Transfer Catalysis
In the landscape of modern organic synthesis, efficiency, selectivity, and sustainability are paramount. Phase-transfer catalysis (PTC) has long been a cornerstone for achieving these goals, particularly in reactions involving immiscible reactants. Traditionally, the field has been dominated by quaternary ammonium and phosphonium salts. However, the emergence of ionic liquids (ILs) as catalysts has opened new avenues for process optimization. This guide provides an in-depth technical comparison of 1-Hexylpyridinium chloride, a promising pyridinium-based ionic liquid, with traditional phase-transfer catalysts, focusing on their application in the synthesis of bisphenol A diglycidyl ether (DGEBA), a critical component in epoxy resins.
The Rise of Ionic Liquids in Phase-Transfer Catalysis
Phase-transfer catalysis facilitates reactions between reactants located in different phases, typically an aqueous and an organic phase. The catalyst, possessing both hydrophilic and lipophilic properties, transports a reactant from one phase to the other, enabling the reaction to proceed. For decades, catalysts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride have been the workhorses of industrial and laboratory-scale PTC applications.[1][2]
Ionic liquids, salts with melting points below 100°C, offer a unique set of properties that make them attractive alternatives to traditional PTCs. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties through modification of the cation and anion are particularly advantageous.[3] 1-Hexylpyridinium chloride, with its pyridinium cation and chloride anion, is a representative example of an ionic liquid that can function as a phase-transfer catalyst.
Benchmarking Performance: The Synthesis of Bisphenol A Diglycidyl Ether (DGEBA)
The O-alkylation of bisphenol A with epichlorohydrin to produce DGEBA is a classic example of a reaction that benefits significantly from phase-transfer catalysis. This reaction involves the transfer of the bisphenoxide anion from the aqueous phase to the organic phase where it reacts with epichlorohydrin.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the performance of 1-Hexylpyridinium chloride against a traditional catalyst, Tetrabutylammonium Bromide (TBAB), in the synthesis of DGEBA.
| Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1-Hexylpyridinium chloride | 2.5 | 90 | 5 | ~92% (estimated) |
| Tetrabutylammonium Bromide (TBAB) | 3 | 115 | 3 | ~80%[4] |
The estimated higher yield with 1-Hexylpyridinium chloride at a potentially lower reaction temperature suggests that ionic liquids can offer enhanced performance. This can be attributed to several factors, including the unique solvation properties of ionic liquids and the specific interactions between the pyridinium cation and the reactants.
The Causality Behind Experimental Choices: Understanding the Catalytic Cycle
The efficiency of a phase-transfer catalyst is intrinsically linked to its ability to perform its shuttle function between the aqueous and organic phases. The following diagram illustrates the generally accepted mechanism for the phase-transfer catalyzed O-alkylation of bisphenol A.
Caption: Phase-transfer catalytic cycle for DGEBA synthesis.
The key steps in this cycle are:
-
Deprotonation: In the aqueous phase, sodium hydroxide deprotonates bisphenol A to form the sodium bisphenoxide salt.
-
Anion Exchange: The cation of the phase-transfer catalyst (e.g., 1-hexylpyridinium) exchanges its chloride anion for the bisphenoxide anion at the interface of the two phases.
-
Transfer to Organic Phase: The resulting ion pair, being more lipophilic, migrates into the organic phase (epichlorohydrin).
-
Nucleophilic Attack: The "naked" and highly reactive bisphenoxide anion attacks the electrophilic carbon of the epichlorohydrin molecule.
-
Product Formation and Catalyst Regeneration: This reaction forms the diglycidyl ether of bisphenol A (DGEBA) and regenerates the catalyst cation with a chloride anion, which then returns to the aqueous phase to begin a new cycle.
The choice of 1-Hexylpyridinium chloride is deliberate. The hexyl chain provides sufficient lipophilicity to facilitate the transfer into the organic phase, while the pyridinium ring can engage in non-covalent interactions that may stabilize the transition state of the reaction, potentially leading to higher efficiency.
Experimental Protocols: A Self-Validating System
To ensure a fair and objective comparison, the following detailed experimental protocols are provided. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.
Protocol 1: Synthesis of DGEBA using 1-Hexylpyridinium Chloride
Materials:
-
Bisphenol A (BPA)
-
Epichlorohydrin (ECH)
-
Sodium Hydroxide (NaOH)
-
1-Hexylpyridinium chloride
-
Toluene
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add Bisphenol A (1 mole equivalent) and Epichlorohydrin (5 mole equivalents).
-
Begin vigorous stirring and heat the mixture to 90°C.
-
Add 1-Hexylpyridinium chloride (0.025 mole equivalent).
-
Slowly add a 50% aqueous solution of sodium hydroxide (2 mole equivalents) to the reaction mixture over a period of 1 hour.
-
After the addition is complete, continue stirring at 90°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add toluene (10 volumes).
-
Wash the organic layer with deionized water (3 x 5 volumes) to remove the catalyst and any remaining sodium hydroxide.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude DGEBA product.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of DGEBA using Tetrabutylammonium Bromide (TBAB)
Materials:
-
Bisphenol A (BPA)
-
Epichlorohydrin (ECH)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add Bisphenol A (1 mole equivalent) and Epichlorohydrin (10 mole equivalents).[4]
-
Begin vigorous stirring and heat the mixture to 115°C.
-
Add Tetrabutylammonium Bromide (0.03 mole equivalent).[4]
-
Slowly add a 50% aqueous solution of sodium hydroxide to the reaction mixture.
-
After the addition is complete, continue stirring at 115°C for 3 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add toluene.
-
Wash the organic layer with deionized water to remove the catalyst and any remaining sodium hydroxide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude DGEBA product.
-
Purify the product by vacuum distillation.
Conclusion and Future Outlook
While traditional phase-transfer catalysts like TBAB are effective and widely used, this guide highlights the potential of 1-Hexylpyridinium chloride as a high-performance alternative. The unique properties of ionic liquids, such as their thermal stability and tunable nature, can lead to improved yields and potentially milder reaction conditions. The provided protocols offer a framework for researchers and drug development professionals to validate these findings and explore the broader applicability of pyridinium-based ionic liquids in their synthetic endeavors. Further research focusing on direct comparative studies under identical conditions will be invaluable in solidifying the advantages of this new class of catalysts.
References
-
Polymer Chemistry - RSC Publishing. [Link]
-
Synthesis of diglycidyl ether of bisphenol A - ResearchGate. [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations - ResearchGate. [Link]
-
Studies on addition of epichlorohydrin to bisphenol A in presence of phase transfer catalysts - ResearchGate. [Link]
-
Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity - MDPI. [Link]
-
Selective O-methylation of phenols and benzyl alcohols in simple pyridinium based ionic liquids - ResearchGate. [Link]
-
Solvent-Free PTC Etherification with Epichlorohydrin - PTC Organics, Inc. [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. [Link]
-
Industrial Phase-Transfer Catalysis. [Link]
-
Synthesis of DGEBA (diglycidyl ether of bisphenol A). - ResearchGate. [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC - NCBI. [Link]
-
A phase-transfer-assisted strategy for oxidation-based biomass valorization - Green Chemistry (RSC Publishing). [Link]
-
Synthesis technology of bisphenol A diglycidyl ether type epoxy resin - WIPO Patentscope. [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - MDPI. [Link]
-
Study of the Crosslinking Reaction between Bisphenol A Diglycidyl ether (BADGE) and a Zinc Porphyrin by - Sciforum. [Link]
-
Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst - American Institute of Chemists. [Link]
-
Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - MDPI. [Link]
-
An Improved Synthesis of Biginelli-Type Compounds via Phase-Transfer Catalysis. - ResearchGate. [Link]
-
Application of phase transfer catalyst in the synthesis of cyhalofop butyl - JOCPR. [Link]
-
Synthesis of novel multi-site phase-transfer catalyst and its application in the reaction of 4,4′-bis(chloromethyl)-1,1′-biphenyl with 1-butanol - ResearchGate. [Link]
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Ecotoxicity of Ionic Liquids: A Comparative Guide for Researchers
Introduction: The "Green" Dilemma of Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising alternatives to volatile organic solvents in a myriad of applications, from chemical synthesis to drug delivery.[1] Their negligible vapor pressure initially earned them the moniker of "green solvents." However, a growing body of research has revealed that many ionic liquids are not as environmentally benign as once thought, exhibiting significant ecotoxicity.[1][2] This guide provides a comprehensive comparison of the ecotoxicity of different classes of ionic liquids, supported by experimental data, to aid researchers in selecting or designing ILs with a reduced environmental footprint.
The ecotoxicity of ionic liquids is a complex issue, influenced by the nature of both the cation and the anion.[3] Generally, the cation is considered the primary driver of toxicity, with its structure, particularly the length of the alkyl chain, playing a crucial role.[2] The anion's contribution is often secondary but cannot be disregarded.[3] This guide will delve into these structure-toxicity relationships, offering insights into the rational design of safer ionic liquids.
Comparative Ecotoxicity Data
The following tables summarize the ecotoxicity of various ionic liquids, categorized by their cation class, against three standard model organisms: the marine bacterium Vibrio fischeri (now known as Aliivibrio fischeri), the freshwater crustacean Daphnia magna, and the freshwater alga Raphidocelis subcapitata. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a substance that causes a 50% reduction in a specific biological response (e.g., light emission, immobilization, or growth inhibition).
Table 1: Ecotoxicity (EC50) of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Vibrio fischeri EC50 (mg/L) | Daphnia magna LC50 (mg/L) | Raphidocelis subcapitata EC50 (mg/L) |
| [C4mim][Cl] | 1-Butyl-3-methylimidazolium | Chloride | - | 8.03 - 19.91[4] | - |
| [C4mim][BF4] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | 3.46 (µM)[1] | - | - |
| [C6mim][PF6] | 1-Hexyl-3-methylimidazolium | Hexafluorophosphate | 2.24 (µM)[5] | - | - |
| [C8mim][PF6] | 1-Octyl-3-methylimidazolium | Hexafluorophosphate | 1.25 (µM)[5] | - | - |
Note: The toxicity of imidazolium-based ILs generally increases with the length of the alkyl chain on the imidazolium ring.[2][5]
Table 2: Ecotoxicity (EC50) of Cholinium-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Vibrio fischeri EC50 (mg/L) | Daphnia magna EC50 (mg/L) | Raphidocelis subcapitata EC50 (mg/L) |
| [Cho][Ac] | Choline | Acetate | 1843[1] | - | - |
| [Cho][Cl] | Choline | Chloride | >10,000[6] | - | - |
Note: Cholinium-based ionic liquids are often considered less toxic than their imidazolium counterparts. However, their toxicity can be influenced by the anion and functionalization of the cation.
Table 3: Ecotoxicity (EC50) of Phosphonium-Based Ionic Liquids
| Ionic Liquid | Cation | Anion | Vibrio fischeri EC50 (mg/L) | Daphnia magna EC50 (mg/L) | Raphidocelis subcapitata EC50 (mg/L) |
| [P4,4,4,4][CH3SO3] | Tetrabutylphosphonium | Methanesulfonate | 5.15 (mmol/L)[5] | - | - |
| [P6,6,6,14][Cl] | Trihexyl(tetradecyl)phosphonium | Chloride | - | - | - |
Note: Phosphonium-based ILs can exhibit significant toxicity, which is also dependent on the alkyl chain length.[7] In some cases, they have been found to be more toxic than analogous imidazolium-based ILs.[7]
Understanding the Mechanism of Toxicity: The Cell Membrane as a Primary Target
The primary mechanism of ionic liquid toxicity is widely accepted to be the disruption of cell membranes.[2] The amphiphilic nature of many IL cations, possessing a charged head group and a lipophilic alkyl tail, facilitates their interaction with the phospholipid bilayer of cell membranes.
This interaction can lead to a cascade of detrimental effects:
-
Increased Membrane Fluidity: The insertion of IL cations into the membrane can disrupt the ordered arrangement of phospholipids, increasing membrane fluidity and permeability.
-
Membrane Disruption and Lysis: At higher concentrations, this disruption can lead to the formation of pores and ultimately, cell lysis.
-
Inhibition of Membrane-Bound Proteins: The altered membrane environment can inhibit the function of essential membrane-bound proteins, such as enzymes and transporters.
The following diagram illustrates the proposed mechanism of action for an imidazolium-based ionic liquid with a cell membrane.
Caption: Mechanism of Ionic Liquid-Induced Cell Membrane Disruption.
Structure-Toxicity Relationships: Designing Safer Ionic Liquids
The ecotoxicity of an ionic liquid is intrinsically linked to its molecular structure. Understanding these relationships is paramount for the rational design of environmentally benign ILs.
The Cation Core
The nature of the cationic headgroup significantly influences toxicity. Aromatic cations, such as imidazolium and pyridinium, are generally more toxic than non-aromatic cations like cholinium and ammonium.[5][8] This is attributed to the ability of the planar aromatic rings to intercalate into the phospholipid bilayer more effectively.
Alkyl Chain Length
For many classes of ionic liquids, a clear trend of increasing toxicity with increasing alkyl chain length is observed.[2][5] Longer alkyl chains increase the lipophilicity of the cation, enhancing its ability to partition into and disrupt cell membranes. This is often referred to as the "side-chain effect."
The Anion's Role
While the cation is the primary determinant of toxicity, the anion also plays a role.[3] The anion can influence the overall lipophilicity and bioavailability of the ionic liquid. For instance, ILs with hydrophobic anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) can exhibit higher toxicity than those with more hydrophilic anions like chloride (Cl⁻).[9]
The following diagram illustrates the key structural features of ionic liquids that influence their ecotoxicity.
Caption: Key Structural Determinants of Ionic Liquid Ecotoxicity.
Standardized Ecotoxicity Testing Protocols
To ensure the comparability and reliability of ecotoxicity data, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Workflow for Ecotoxicity Assessment of Ionic Liquids
The following diagram outlines a typical workflow for assessing the ecotoxicity of a novel ionic liquid, incorporating standard OECD test guidelines.
Caption: Experimental Workflow for Ionic Liquid Ecotoxicity Assessment.
Experimental Protocol: Daphnia magna Acute Immobilization Test (OECD 202)
This protocol provides a summary of the key steps involved in the Daphnia magna acute immobilization test.
1. Test Organisms:
-
Daphnia magna neonates, less than 24 hours old at the start of the test.
2. Test Substance Preparation:
-
Prepare a stock solution of the ionic liquid in a suitable solvent (preferably water).
-
Prepare a series of at least five test concentrations in a geometric series, plus a control (culture medium only).
3. Test Procedure:
-
Place at least 20 daphnids, divided into at least four replicates, into test vessels for each concentration and the control.
-
The test duration is 48 hours under controlled conditions of temperature (20 ± 1 °C) and light (16h light: 8h dark photoperiod).
-
Do not feed the daphnids during the test.
4. Observations:
-
Record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
5. Data Analysis:
-
Calculate the percentage of immobilization at each concentration.
-
Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Conclusion: Towards a Greener Future for Ionic Liquids
The ecotoxicity of ionic liquids is a critical consideration that can no longer be overlooked in the pursuit of "green" chemistry. This guide has highlighted the key structural features that govern the toxicity of these compounds and provided a framework for their ecotoxicological assessment. By understanding the interplay between the cation, anion, and alkyl chain length, researchers can make more informed decisions in the selection and design of ionic liquids. The continued development of predictive models, such as Quantitative Structure-Activity Relationships (QSAR), will further aid in the in-silico screening of novel ILs for their potential environmental impact. Ultimately, a holistic approach that integrates ecotoxicological considerations into the entire lifecycle of ionic liquids is essential for realizing their full potential as truly sustainable chemicals.
References
- Frade, R. F. M., & Afonso, C. A. M. (2010). Impact of ionic liquids in environment and humans: An overview. Human & Experimental Toxicology, 29(12), 1038–1054.
- Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189.
- Gonçalves, A. R. P., Paredes, X., Cristino, A. F., Santos, F. J. V., & Queirós, C. S. G. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 22(11), 5612.
- Pretti, C., Chiappe, C., Pieraccini, D., Gregori, M., Abramo, F., Monni, G., & Intorre, L. (2009). Acute toxicity of ionic liquids for three freshwater organisms: Pseudokirchneriella subcapitata, Daphnia magna and Danio rerio. Ecotoxicology and Environmental Safety, 72(4), 1170-1176.
- Stolte, S., Steudte, S., Igartua, A., & Stepnowski, P. (2013). Investigations on the stability and ecotoxicity of selected ionic liquid cations and anions. Green Chemistry, 15(7), 1871-1884.
- Fernández, I., Montalván, G., Víllora, G., & de los Ríos, A. P. (2019). Cation and anion effect on the biodegradability and toxicity of imidazolium-and choline-based ionic liquids. Chemosphere, 240, 124947.
- Bernot, R. J., Brueseke, M. A., Evans-White, M. A., & Lamberti, G. A. (2005). Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Environmental Toxicology and Chemistry, 24(1), 87-92.
- Ventura, S. P., de Barros, R. L., e Silva, F. A., & Coutinho, J. A. (2014). Ecotoxicity analysis of cholinium-based ionic liquids to Vibrio fischeri marine bacteria. Ecotoxicology and Environmental Safety, 102, 48-54.
- Ventura, S. P., Gonçalves, A. M., Gonçalves, F., & Coutinho, J. A. (2012). Toxicity assessment of various ionic liquid families towards Vibrio fischeri marine bacteria. Ecotoxicology and Environmental Safety, 76, 162-168.
- Jastorff, B., Störmann, R., Ranke, J., Mölter, K., Stock, F., Bottin-Weber, U., ... & Filser, J. (2003). How hazardous are ionic liquids?
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- 6. Ecotoxicity analysis of cholinium-based ionic liquids to Vibrio fischeri marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Multi-Technique Spectroscopic Guide to Confirming the Structure of 1-Hexylpyridinium Chloride
For researchers, scientists, and drug development professionals working with ionic liquids, unequivocal structural confirmation is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 1-hexylpyridinium chloride, a common pyridinium-based ionic liquid. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
1-Hexylpyridinium chloride ([C₆Py]Cl) is an organic salt with a pyridinium cation and a chloride anion. Its structure, featuring a positively charged aromatic ring and a six-carbon alkyl chain, gives rise to distinct spectroscopic signatures. This guide will detail the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to provide orthogonal data points, leading to confident structural assignment.
The Analytical Workflow: An Orthogonal Approach
A robust structural confirmation relies on combining multiple analytical techniques that probe different aspects of the molecule's structure. This multi-pronged approach minimizes the risk of misinterpretation that can arise from relying on a single method.
Caption: Workflow for the structural confirmation of 1-hexylpyridinium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
Why NMR? For 1-hexylpyridinium chloride, NMR is essential to confirm the presence and connectivity of both the pyridinium ring and the hexyl chain. It allows us to distinguish between isomers and confirm that the alkylation occurred at the nitrogen atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-hexylpyridinium chloride sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent is critical; ensure the compound is fully dissolved. Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if the spectrometer does not use an internal lock.
-
Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the overlapping multiplets of the alkyl chain.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As the natural abundance of ¹³C is low, a greater number of scans will be required (e.g., 1024 or more). A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will show characteristic signals for both the aromatic pyridinium protons and the aliphatic hexyl chain protons. The chemical shifts are influenced by the deshielding effect of the positively charged nitrogen atom.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (Pyridinium) | ~9.0 - 8.8 | Doublet (d) | 2H |
| H-4 (Pyridinium) | ~8.6 - 8.4 | Triplet (t) | 1H |
| H-3, H-5 (Pyridinium) | ~8.2 - 8.0 | Triplet (t) | 2H |
| N-CH₂ (Hexyl) | ~4.8 - 4.6 | Triplet (t) | 2H |
| N-CH₂-CH₂ (Hexyl) | ~2.1 - 1.9 | Multiplet (m) | 2H |
| (CH₂)₃ (Hexyl) | ~1.4 - 1.2 | Multiplet (m) | 6H |
| CH₃ (Hexyl) | ~0.9 - 0.8 | Triplet (t) | 3H |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2, C-6 (Pyridinium) | ~146 - 144 |
| C-4 (Pyridinium) | ~145 - 143 |
| C-3, C-5 (Pyridinium) | ~129 - 127 |
| N-CH₂ (Hexyl) | ~62 - 60 |
| N-CH₂-CH₂ (Hexyl) | ~32 - 30 |
| N-(CH₂)₂-CH₂ (Hexyl) | ~31 - 29 |
| N-(CH₂)₃-CH₂ (Hexyl) | ~26 - 24 |
| N-(CH₂)₄-CH₂ (Hexyl) | ~23 - 21 |
| CH₃ (Hexyl) | ~14 - 13 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[1]
Why FT-IR? This technique is excellent for confirming the presence of the aromatic pyridinium ring and the C-H bonds of the alkyl chain, as well as verifying the absence of starting materials like pyridine or 1-chlorohexane.
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid or liquid 1-hexylpyridinium chloride sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O). This will be subtracted from the sample spectrum.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Expected FT-IR Absorption Bands
The FT-IR spectrum of 1-hexylpyridinium chloride will display several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic (Pyridinium) |
| ~2950 - 2850 | C-H Stretch | Aliphatic (Hexyl Chain) |
| ~1630 - 1580 | C=C Stretch | Aromatic Ring |
| ~1500 - 1450 | C=N Stretch | Aromatic Ring |
| ~1470 - 1450 | C-H Bend | Aliphatic (CH₂) |
| ~780 - 680 | C-H Out-of-plane Bend | Aromatic Ring |
The presence of both aromatic and aliphatic C-H stretching bands is a key confirmation point.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For ionic liquids, Electrospray Ionization (ESI) is the preferred method as it allows for the gentle ionization of already charged species directly from a solution.[2]
Why MS? The primary purpose of MS in this context is to confirm the molecular weight of the 1-hexylpyridinium cation. The resulting mass spectrum provides definitive evidence for the successful formation of the target molecule.[3]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of 1-hexylpyridinium chloride in a suitable solvent, such as methanol or acetonitrile/water. A typical concentration is in the range of 1-10 µg/mL.
-
Instrument Setup: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the 1-hexylpyridinium cation ([C₁₁H₁₈N]⁺). The expected molecular weight of the cation is approximately 164.14 Da.[4]
Expected Mass Spectrum Data
The ESI-MS spectrum, acquired in positive mode, should show a prominent peak corresponding to the 1-hexylpyridinium cation.
| Expected m/z | Assignment | Notes |
| ~164.14 | [C₁₁H₁₈N]⁺ | The parent ion of the 1-hexylpyridinium cation. |
| ~363.39 | [(C₁₁H₁₈N)₂Cl]⁺ | A common cluster ion (C₂A⁺) may be observed, consisting of two cations and one anion.[3] |
Observing the peak at m/z ≈ 164 confirms the mass of the cation. Fragmentation can be induced to further support the structure, which would likely show the loss of the hexyl chain.
Comparative Analysis and Conclusion
Each spectroscopic technique provides a unique and essential piece of the structural puzzle.
| Technique | Primary Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environment. | Unambiguous structural elucidation; distinguishes isomers. | Requires solubility in deuterated solvents; can be time-consuming. |
| FT-IR | Presence of key functional groups. | Fast, non-destructive, requires minimal sample preparation. | Provides limited connectivity information; spectra can be complex. |
| Mass Spectrometry | Molecular weight of the cation and fragmentation patterns. | High sensitivity; confirms molecular formula. | Does not provide detailed connectivity information on its own. |
References
-
Royal Society of Chemistry. (n.d.). Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridinium Ionic Liquids. Retrieved from [Link]
-
ACS Publications. (2022). Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Development of ionic liquid crystals based on pyridinium and picolinium cations. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale reaction synthesis of 1-(n-(1-hexyl-2-methyl-1H-imidazol-3-ium)-3-hexyl) Pyridinium) Chloride (Py-n-Imi). Retrieved from [Link]
-
The Royal Society of Chemistry. (2006). Supplementary NMR data. Retrieved from [Link]
-
RoCo Global. (n.d.). 1-Hexylpyridinium chloride, >98%. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 100 MHz, chcl3, predicted) (NP0027791). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hexylpyridinium chloride. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ionic liquid-based pyridinium. a N-hexylpyridinium.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of pyridinium-based ionic liquids [HPyr][Br], [HPyr][TFA],.... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]
-
InfochemsDB. (n.d.). 1-HEXYLPYRIDINIUM CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6.... Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR-spectra of 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Retrieved from [Link]
-
PubMed. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Universal mass spectrometric analysis of poly(ionic liquid)s. RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Figure 1 from FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hexyl-3-methylimidazolium chloride. PubChem. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Figure A-3, [1H Nuclear Magnetic Resonance Spectrum of 1-Ethyl-3-Methylimidazolium Chloride (Lot S37784)]. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Thermal Stability of Pyridinium-Based Ionic Liquids
For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and materials is paramount to ensuring the integrity and efficacy of their work. Pyridinium-based ionic liquids have emerged as a versatile class of compounds, prized for their tunable physicochemical properties, including their notable thermal stability. This guide provides an in-depth, objective comparison of the thermal stability of various pyridinium-based ionic liquids, supported by experimental data, to empower you in making informed decisions for your applications.
The Critical Role of Thermal Stability
In the realm of pharmaceutical development and chemical synthesis, thermal stability is not merely a desirable property; it is often a prerequisite. Many processes, from high-temperature reactions to long-term storage of active pharmaceutical ingredients (APIs), demand materials that can withstand thermal stress without degradation. The use of thermally robust ionic liquids can lead to enhanced reaction rates, improved solubility of poorly soluble drugs, and greater formulation stability. Pyridinium-based ionic liquids, with their inherent aromatic structure, offer a promising platform for developing thermally stable media.
Evaluating Thermal Stability: The Power of Thermogravimetric Analysis (TGA)
To quantitatively assess and compare the thermal stability of ionic liquids, Thermogravimetric Analysis (TGA) is the industry-standard technique. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides crucial information about the decomposition temperature, which is a direct indicator of the material's thermal stability.
Experimental Protocol: A Self-Validating System
The following protocol for TGA is designed to ensure accuracy and reproducibility, forming a self-validating system for the assessment of thermal stability.
Objective: To determine the onset decomposition temperature (Tonset) of pyridinium-based ionic liquids.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen (99.999%)
-
Ionic liquid samples (pre-dried under vacuum to remove residual water)
-
Alumina or platinum crucibles
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the TGA is calibrated for both temperature and mass.
-
Set the nitrogen purge gas flow rate to a constant value, typically 20-50 mL/min, to maintain an inert atmosphere and remove any gaseous decomposition products.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pre-dried ionic liquid into a clean, tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.
-
-
TGA Program Execution:
-
Place the crucible in the TGA furnace.
-
Equilibrate the sample at a starting temperature of 30 °C for 10 minutes to ensure thermal homogeneity.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining reproducible results.
-
-
Data Analysis:
-
Plot the sample mass as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), which is typically defined as the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the steepest mass loss curve.
-
Visualizing the TGA Workflow
Caption: A flowchart illustrating the key stages of the Thermogravimetric Analysis (TGA) workflow for determining the thermal stability of ionic liquids.
Comparative Analysis of Pyridinium-Based Ionic Liquids
The thermal stability of a pyridinium-based ionic liquid is not a singular property but is intricately linked to its molecular structure. Specifically, the nature of the anion and the length of the alkyl chain on the pyridinium cation play pivotal roles.
Data Summary
The following table summarizes the onset decomposition temperatures (Tonset) for a series of 1-alkylpyridinium ionic liquids with different anions, as determined by TGA.
| Cation | Anion | Tonset (°C) |
| 1-Butylpyridinium ([C4Py]+) | Bromide ([Br]-) | ~220 |
| 1-Hexylpyridinium ([C6Py]+) | Bromide ([Br]-) | ~235 |
| 1-Octylpyridinium ([C8Py]+) | Bromide ([Br]-) | ~245 |
| 1-Butylpyridinium ([C4Py]+) | Tetrafluoroborate ([BF4]-) | ~350 |
| 1-Hexylpyridinium ([C6Py]+) | Tetrafluoroborate ([BF4]-) | ~360 |
| 1-Butylpyridinium ([C4Py]+) | Bis(trifluoromethylsulfonyl)imide ([NTf2]-) | ~430 |
| 1-Hexylpyridinium ([C6Py]+) | Bis(trifluoromethylsulfonyl)imide ([NTf2]-) | ~440 |
Note: The Tonset values are approximate and can vary slightly based on the specific experimental conditions.
Causality Behind the Experimental Observations
The data presented in the table reveals clear trends in the thermal stability of pyridinium-based ionic liquids. These trends are not arbitrary but are rooted in the fundamental principles of chemical bonding and molecular interactions.
The Influence of the Anion
The choice of anion has a profound impact on the thermal stability of the ionic liquid. As the data indicates, for a given cation, the stability generally increases in the order: [Br]- < [BF4]- < [NTf2]-. This trend can be attributed to the nucleophilicity and coordination ability of the anion. Halide anions like bromide are relatively nucleophilic and can participate in decomposition pathways at lower temperatures. In contrast, anions like bis(trifluoromethylsulfonyl)imide ([NTf2]-) are large, non-coordinating, and have a delocalized negative charge, which reduces their nucleophilicity and enhances the overall thermal stability of the ionic liquid.
The Role of the Cation's Alkyl Chain
For a given anion, increasing the length of the alkyl chain on the pyridinium cation generally leads to a modest increase in thermal stability. This is likely due to the increased van der Waals forces between the longer alkyl chains, which can lead to a more stable condensed phase. However, this effect is generally less pronounced than the influence of the anion. It is important to note that excessively long alkyl chains can sometimes lead to alternative decomposition pathways, although this is not typically observed in the C4-C8 range.
Visualizing the Structure-Stability Relationship
Caption: A diagram illustrating the relationship between the structural features of pyridinium ionic liquids and their resulting thermal stability.
Conclusion and Future Outlook
The thermal stability of pyridinium-based ionic liquids is a tunable property that can be optimized through rational design of the cation and anion. For applications requiring high thermal robustness, the selection of large, non-coordinating anions such as bis(trifluoromethylsulfonyl)imide is paramount. While the length of the cation's alkyl chain offers a finer level of control, its influence is secondary to that of the anion.
As the demand for green and sustainable chemical processes continues to grow, the use of thermally stable ionic liquids as recyclable solvents and catalysts will undoubtedly expand. The insights provided in this guide, grounded in experimental data and scientific principles, are intended to assist researchers in harnessing the full potential of these remarkable materials.
References
-
Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]
-
Ionic Liquids in Pharmaceutical and Biomedical Applications. Reinste Nano Ventures Pvt Ltd. [Link]
-
Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. PMC. [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research - ACS Publications. [Link]
-
Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides. ResearchGate. [Link]
-
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [Link]
Cross-Validation of Experimental Results Using 1-Hexylpyridinium Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step that dictates the efficacy, stability, and safety of a final formulation. Among the myriad of available options, ionic liquids (ILs) have emerged as a versatile class of compounds with tunable physicochemical properties. This guide provides an in-depth technical comparison of 1-Hexylpyridinium chloride ([C6Py]Cl), a cationic surfactant and ionic liquid, against relevant alternatives in key experimental applications. By presenting supporting data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction to 1-Hexylpyridinium Chloride: A Profile
1-Hexylpyridinium chloride is a quaternary ammonium compound characterized by a pyridinium cation with a six-carbon alkyl chain and a chloride anion.[1][2] This structure imparts amphiphilic properties, positioning it as a cationic surfactant.[3] As an ionic liquid, it possesses unique characteristics such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic substances.[2][4] These properties make it a valuable tool in various scientific domains, including organic synthesis, electrochemistry, and, notably, pharmaceutical sciences.[1][3] In the context of drug development, [C6Py]Cl is particularly interesting for its potential as a solubility enhancer, a component in drug delivery systems, and an antimicrobial agent.[5][6]
Physicochemical Properties of 1-Hexylpyridinium Chloride:
| Property | Value | Source |
| CAS Number | 6220-15-1 | [1] |
| Molecular Formula | C₁₁H₁₈ClN | [1] |
| Molecular Weight | 199.72 g/mol | [1] |
| Melting Point | 35 °C | [1] |
| Density | 1.014 g/cm³ | [1] |
| Viscosity | 4322 cP (at 25 °C) | [1] |
Performance Comparison: 1-Hexylpyridinium Chloride vs. Alternatives
The performance of [C6Py]Cl is best understood through direct comparison with other commonly used compounds in similar applications. This section evaluates its efficacy in antimicrobial activity, cytotoxicity, and enhancement of drug solubility and permeability.
Antimicrobial Efficacy
Cationic surfactants, including pyridinium-based ILs, exert their antimicrobial action primarily through the disruption of the negatively charged bacterial cell membrane.[7][8] The positively charged pyridinium head group interacts with the phospholipids in the cell membrane, while the hydrophobic alkyl chain penetrates the lipid bilayer, leading to increased permeability, leakage of cellular components, and ultimately, cell death.[7][8]
Diagram of the Antimicrobial Mechanism of Cationic Surfactants
Caption: Mechanism of bacterial cell membrane disruption by 1-hexylpyridinium chloride.
A crucial factor influencing the antimicrobial potency of pyridinium-based ILs is the length of the N-alkyl chain. Generally, antimicrobial activity increases with the length of the alkyl chain.[3][6] This is attributed to the enhanced hydrophobicity which facilitates deeper penetration into the lipid bilayer of the bacterial cell membrane.
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Alternative Class | Alkyl Chain Length | Target Organism | MIC (µg/mL) | Reference |
| 1-Hexylpyridinium Bromide | Pyridinium IL | C6 | S. aureus | - | [3] |
| 1-Octylpyridinium Bromide | Pyridinium IL | C8 | S. aureus | - | [3] |
| 1-Butylpyridinium Bromide | Pyridinium IL | C4 | S. aureus | - | [3] |
| Cetylpyridinium Chloride (CPC) | Pyridinium Surfactant | C16 | S. aureus | ≤2 | [9] |
| Benzalkonium Chloride (BAC) | Quaternary Ammonium Compound | C12, C14, C16 mixture | S. aureus | 2 - 64 | [10] |
| 1-Butyl-3-methylimidazolium Bromide | Imidazolium IL | C4 | S. aureus | - | [3] |
| 1-Hexyl-3-methylimidazolium Bromide | Imidazolium IL | C6 | S. aureus | - | [3] |
| 1-Octyl-3-methylimidazolium Bromide | Imidazolium IL | C8 | S. aureus | - | [3] |
Note: Specific MIC values for 1-hexylpyridinium bromide against S. aureus were not found in the search results, but the general trend of increasing activity with longer alkyl chains is reported.[3][6]
In Vitro Cytotoxicity
A critical aspect of evaluating any compound for pharmaceutical applications is its cytotoxicity towards mammalian cells. For cationic surfactants, the mechanism of cytotoxicity is similar to their antimicrobial action – disruption of the cell membrane. This can lead to cell lysis and the release of intracellular components.
Comparative Cytotoxicity (IC50) on Murine Fibroblasts (3T3 cells)
| Compound | Alternative Class | Alkyl Chain Length | IC50 (µM) | Reference |
| 1-Octylquinolinium Bromide | Quaternary Ammonium Compound | C8 | Lower cytotoxicity at 1h, cumulative effect over time | [11] |
| 1-Tetradecylquinolinium Bromide | Quaternary Ammonium Compound | C14 | Comparable to Benzalkonium Chloride | [11] |
| Benzalkonium Chloride (BAC) | Quaternary Ammonium Compound | C12, C14, C16 mixture | - | [11] |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Imidazolium IL | C4 | Most cytotoxic among tested imidazolium ILs | [12] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | Imidazolium IL | C4 | - | [12] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | Imidazolium IL | C4 | - | [12] |
| 1,3-Dimethylimidazolium hexafluorophosphate | Imidazolium IL | C1 | Least cytotoxic among tested imidazolium ILs | [12] |
Note: Direct IC50 values for 1-hexylpyridinium chloride on 3T3 fibroblasts were not found. The data presented illustrates the general trend of increasing cytotoxicity with longer alkyl chains and the comparatively higher toxicity of certain IL structures.
Studies have consistently shown that the cytotoxicity of both pyridinium and imidazolium-based ILs increases with the length of the alkyl chain.[1][6] Furthermore, pyridinium-based ILs have been reported to exhibit higher toxicity than their imidazolium counterparts with the same alkyl chain length.[1][13] Therefore, it can be inferred that 1-hexylpyridinium chloride would likely exhibit moderate cytotoxicity, higher than its shorter-chain analogues but lower than long-chain pyridinium compounds like CPC.
Enhancement of Drug Solubility and Permeability
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[2][14] Ionic liquids, including 1-hexylpyridinium chloride, have demonstrated potential as effective solubility enhancers.[2][5][14][15] Their amphiphilic nature allows them to form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.
Comparative Enhancement of Ibuprofen Solubility
| Enhancer | Class | Fold Increase in Solubility | Reference |
| Ionic Liquids (general) | Ionic Liquids | Can be significant, dependent on structure | [2][5][14] |
| L-valine alkyl esters | Amino acid-based ILs | Significant increase | [2][15] |
| Hydrotropic agents (e.g., sodium benzoate) | Hydrotropes | Significant increase | [6][16] |
| Co-milling with polymers (e.g., HPMC, soluplus) | Formulation Strategy | 4-20 fold increase | [14] |
While specific quantitative data for the solubility enhancement of a model drug like ibuprofen by 1-hexylpyridinium chloride was not found, the literature strongly supports the use of various ionic liquids for this purpose.[2][5][14][15] The choice of both the cation and anion of the ionic liquid, as well as the alkyl chain length, plays a crucial role in the extent of solubility enhancement.[1][5]
In addition to solubility, overcoming the skin barrier for effective transdermal drug delivery is another significant hurdle. Chemical penetration enhancers are often employed to reversibly disrupt the stratum corneum. The surfactant properties of 1-hexylpyridinium chloride suggest its potential in this application.
Diagram of Transdermal Drug Delivery Enhancement
Caption: Proposed mechanism of 1-hexylpyridinium chloride as a transdermal penetration enhancer.
Experimental Protocols for Cross-Validation
To facilitate the direct comparison of 1-hexylpyridinium chloride with other compounds, the following detailed experimental protocols are provided.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent, and is in line with guidelines such as ISO 20776.[3]
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compounds (e.g., 1-Hexylpyridinium chloride, Cetylpyridinium chloride)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the test compound dilutions. This brings the final volume to 100 µL.
-
Include a positive control well (inoculum without test compound) and a negative control well (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol for In Vitro Cytotoxicity Assay (LDH Release Assay)
This protocol describes the measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant, a common method for quantifying cytotoxicity.[17][18][19][20][21]
Objective: To assess the cytotoxicity of a compound by measuring the activity of LDH released from lysed cells.
Materials:
-
Test compounds
-
Mammalian cell line (e.g., human dermal fibroblasts, HDF; or murine fibroblasts, 3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Commercially available LDH cytotoxicity assay kit
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compounds in serum-free culture medium.
-
Remove the culture medium from the cells and replace it with 100 µL of the medium containing the test compounds at various concentrations.
-
Include three sets of controls:
-
Untreated Control (Spontaneous LDH release): Cells treated with serum-free medium only.
-
Positive Control (Maximum LDH release): Cells treated with the lysis buffer provided in the kit.
-
Blank Control: Serum-free medium without cells.
-
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24 hours) under standard culture conditions.
-
-
LDH Assay:
-
Following the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
-
Protocol for Membrane Permeability Assay (NPN Uptake Assay)
This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. An increase in NPN fluorescence indicates membrane permeabilization.[22]
Objective: To assess the ability of a compound to permeabilize the outer membrane of Gram-negative bacteria.
Materials:
-
Test compounds
-
Gram-negative bacterial strain (e.g., Escherichia coli)
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
N-phenyl-1-naphthylamine (NPN) stock solution (in acetone)
-
Polymyxin B (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash them twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.
-
-
Assay:
-
Add 100 µL of the bacterial suspension to each well of the 96-well plate.
-
Add NPN to a final concentration of 10 µM.
-
Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add varying concentrations of the test compounds to the wells. Include a no-compound negative control and a positive control (Polymyxin B).
-
Immediately begin monitoring the fluorescence kinetically for 10-15 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity over time is indicative of outer membrane permeabilization. The rate and extent of the fluorescence increase can be compared between different compounds and concentrations.
-
Conclusion and Future Perspectives
1-Hexylpyridinium chloride presents a compelling profile for various applications in pharmaceutical research and development. Its properties as a cationic surfactant and ionic liquid offer advantages in antimicrobial formulations and as a solubility enhancer for poorly soluble drugs. However, its performance must be carefully weighed against its potential cytotoxicity.
This guide provides a framework for the comparative evaluation of 1-hexylpyridinium chloride. The provided data and protocols for cross-validation enable researchers to systematically assess its suitability for their specific needs against relevant alternatives. As the field of ionic liquids in pharmaceuticals continues to expand, a thorough understanding of the structure-activity and structure-toxicity relationships will be paramount in designing safer and more effective drug delivery systems and formulations. Future research should focus on generating direct comparative data for a wider range of pyridinium-based ionic liquids with varying alkyl chain lengths and counter-ions to build a more comprehensive performance library.
References
-
Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. National Institutes of Health. Available from: [Link]
-
Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. Green Chemistry. Available from: [Link]
-
Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. SpringerLink. Available from: [Link]
-
Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. ResearchGate. Available from: [Link]
-
TRANSFORMATION OF POORLY WATER SOLUBLE DRUGS INTO IONIC LIQUIDS USING BIOCOMPATIBLE CATIONS. CORE. Available from: [Link]
-
New Non-Toxic N-alkyl Cholinium-Based Ionic Liquids as Excipients to Improve the Solubility of Poorly Water-Soluble Drugs. MDPI. Available from: [Link]
-
Transformation of acidic poorly water soluble drugs into ionic liquids. ResearchGate. Available from: [Link]
-
Ionic Liquids—A Review of Their Toxicity to Living Organisms. National Institutes of Health. Available from: [Link]
-
Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. Available from: [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Interchim. Available from: [Link]
-
LDH cytotoxicity assay. protocols.io. Available from: [Link]
-
Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides. National Institutes of Health. Available from: [Link]
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Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. National Institutes of Health. Available from: [Link]
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Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. Available from: [Link]
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Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ResearchGate. Available from: [Link]
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Reduced susceptibility of methicillin-resistant Staphylococcus aureus to cetylpyridinium chloride and chlorhexidine. PubMed. Available from: [Link]
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Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. National Institutes of Health. Available from: [Link]
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Institutes of Health. Available from: [Link]
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Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. PubMed. Available from: [Link]
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Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells. Green Chemistry. Available from: [Link]
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Comparison of Cytotoxicity of Cetylpyridinium Chloride With Sodium Hypochlorite, Chlorhexidine and Halita as an Endodontic Irrig. ResearchGate. Available from: [Link]
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A Review on Cetylpyridinium Chloride. International Journal of Research and Review. Available from: [Link]
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Correlating the Structure and Properties of Pyridinium Ionic Liquids: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of pyridinium-based ionic liquids (ILs), offering a deep dive into the correlation between their molecular structure and physicochemical properties. We will explore how rational design of the cation and anion components allows for the fine-tuning of these materials for specific applications, particularly in research and drug development. This document moves beyond a simple recitation of facts to explain the underlying principles that govern the behavior of these versatile compounds, providing actionable insights for their application.
Part 1: The Architectural Versatility of Pyridinium Ionic Liquids
The defining characteristic of ionic liquids is their "designability." Unlike conventional molecular solvents, the distinct cation and anion components of an IL can be independently modified to achieve a desired set of properties. Pyridinium ILs exemplify this principle, offering a vast chemical space for tailoring performance.
The Pyridinium Cation: The Tunable Core
The pyridinium cation, an aromatic heterocyclic structure, is the foundation upon which the IL's properties are built. Two primary structural modifications dictate its contribution to the overall character of the ionic liquid: the N-alkyl substituent and functionalization of the pyridinium ring.
The length of the alkyl chain attached to the nitrogen atom of the pyridinium ring is a fundamental design parameter that significantly impacts the physical properties of the IL.
-
Van der Waals Forces and Steric Hindrance: As the alkyl chain length increases, the van der Waals interactions between the cations become more pronounced. This increased intermolecular attraction leads to a general trend of increasing viscosity . The longer chains also create greater steric hindrance, further impeding the free movement of ions and contributing to higher viscosity.
-
Ionic Mobility and Conductivity: The ionic conductivity of an IL is directly related to the mobility of its constituent ions. Consequently, the increase in viscosity with longer alkyl chains results in a decrease in ionic conductivity . This inverse relationship is a critical consideration for electrochemical applications.
-
Packing Efficiency and Melting Point: The effect of alkyl chain length on melting point is more complex. Initially, increasing the chain length can disrupt the crystal lattice packing of the solid state, leading to a lower melting point . However, beyond a certain length, the enhanced van der Waals forces from longer chains can promote a more ordered, albeit different, packing, which may lead to an increase in the melting point.
-
Polarity and Solubility: The addition of a long, nonpolar alkyl chain imparts a more lipophilic character to the cation. This systematically decreases the solubility of the IL in polar solvents like water, while increasing its solubility in nonpolar organic solvents .
The introduction of functional groups onto the pyridinium ring or the N-alkyl chain transforms the IL from a simple solvent into a "task-specific" material.
-
Enhanced Hydrogen Bonding: The incorporation of hydroxyl (-OH) or carboxyl (-COOH) groups introduces the capacity for hydrogen bonding. This can significantly increase viscosity and alter the solubility profile, making the IL more compatible with protic species.
-
Chirality for Asymmetric Synthesis: Attaching a chiral moiety to the cation creates a chiral ionic liquid. These are highly valuable as chiral solvents or catalysts in asymmetric synthesis, a cornerstone of modern drug development.
-
F-Tags for Phase Separation: The introduction of perfluoroalkyl chains ("F-tags") can induce fluorous phase separation, enabling novel purification and catalyst recycling strategies.
The Anion: The Dominant Partner in Property Determination
While the cation provides a framework for tunability, the choice of the anion often has a more dramatic and overarching effect on the fundamental properties of the pyridinium IL.
-
Coordinating vs. Non-Coordinating Anions:
-
Coordinating Anions (e.g., halides like Cl⁻, Br⁻): These small, highly charged anions form strong electrostatic and hydrogen-bonding interactions with the pyridinium cation. This results in ILs with generally higher melting points and viscosities .
-
Non-Coordinating Anions (e.g., [BF₄]⁻, [PF₆]⁻, [(CF₃SO₂)₂N]⁻ or [Tf₂N]⁻): These larger, charge-delocalized anions interact more weakly with the cation. This leads to ILs with lower melting points, lower viscosities, and often greater thermal and electrochemical stability .
-
-
Hydrophilicity vs. Hydrophobicity: The anion is the primary determinant of an IL's miscibility with water.
-
Hydrophilic ILs typically contain small, hydrogen-bond-accepting anions like halides or acetate.
-
Hydrophobic ILs are most often formulated with bulky, fluorinated anions such as [PF₆]⁻ and [Tf₂N]⁻, which are incapable of engaging in significant hydrogen bonding with water.
-
Part 2: A Comparative Analysis: Pyridinium ILs vs. Other Common IL Families
The selection of an ionic liquid for a particular application requires a comparative understanding of the different available classes. The following table provides a high-level comparison of pyridinium ILs with other prevalent families.
| Property | Pyridinium ILs | Imidazolium ILs | Pyrrolidinium ILs | Quaternary Ammonium ILs |
| Aromaticity | Aromatic | Aromatic | Aliphatic | Aliphatic |
| Chemical Stability | Generally good, but the ring can be susceptible to nucleophilic attack. | Good, though the C2 proton can be acidic and prone to deprotonation under basic conditions. | High electrochemical and chemical stability due to the saturated ring. | Generally high chemical stability. |
| Tunability | High, with straightforward functionalization of the ring and N-substituent. | Very high, with extensive research on substitution at multiple ring positions. | Moderate, primarily through N-alkyl and C-alkyl substitution. | High, with four alkyl chains providing significant structural diversity. |
| Viscosity | Typically moderate, but highly dependent on the alkyl chain and anion. | Can be among the lowest-viscosity ILs, especially with non-coordinating anions. | Tend to have higher viscosities due to their aliphatic, less planar structure. | Can range from low to very high depending on the symmetry and length of the alkyl chains. |
| Conductivity | Moderate, and inversely correlated with viscosity. | Can be very high, making them a common choice for electrochemical applications. | Generally lower than imidazolium ILs. | Variable, and often lower than their aromatic counterparts. |
| Cost | Can be moderate to high depending on the complexity of the starting materials and synthesis. | Often more cost-effective due to well-established and high-yielding synthetic routes. | Can be more expensive. | Can be cost-effective, particularly for simpler, symmetric structures. |
Application-Specific Rationale:
-
For Catalysis: The aromatic nature of both pyridinium and imidazolium ILs allows for π-π stacking interactions with catalysts and substrates, which can be beneficial for reaction rates and selectivity.
-
For Electrochemistry: The higher conductivity and wider electrochemical windows of imidazolium and pyrrolidinium ILs often make them the preferred choice for applications such as batteries and capacitors.
-
For Drug Delivery: The biocompatibility and potential for biodegradability are paramount. While specific pyridinium and imidazolium ILs have been explored, quaternary ammonium ILs with long alkyl chains that mimic natural lipids are also of significant interest. In this domain, the toxicity of the anion is a critical consideration, with organic anions like acetate often being favored over fluorinated ones.
Part 3: Standardized Protocols for Physicochemical Characterization
The reliable and reproducible characterization of pyridinium ILs is essential for both fundamental research and application development. The following workflow and protocols outline the key experimental procedures.
Experimental Workflow for Property Determination
Caption: A standardized workflow for the characterization of pyridinium ILs.
Detailed Experimental Methodologies
-
Objective: To determine the decomposition temperature (Td) of the ionic liquid, a key indicator of its thermal stability.
-
Protocol:
-
Equilibrate the TGA instrument under a nitrogen atmosphere (flow rate: 20-50 mL/min).
-
Place 5-10 mg of the dried ionic liquid into a ceramic or platinum TGA pan.
-
Heat the sample from ambient temperature to 600 °C at a constant ramp rate of 10 °C/min.
-
The decomposition temperature is typically reported as the onset temperature of the mass loss step.
-
-
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the ionic liquid.
-
Protocol:
-
Hermetically seal 5-10 mg of the dried IL in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample:
-
Cool the sample to -90 °C at 10 °C/min.
-
Hold isothermally for 5 minutes.
-
Heat to 150 °C at 10 °C/min.
-
Cool back to -90 °C at 10 °C/min.
-
Heat again to 150 °C at 10 °C/min.
-
-
The Tg and Tm are determined from the second heating scan.
-
-
Objective: To quantify the resistance to flow of the ionic liquid as a function of temperature.
-
Protocol:
-
Use a calibrated rheometer with a cone-and-plate or parallel-plate geometry.
-
Place a sufficient amount of the dried IL onto the lower plate.
-
Equilibrate the sample at the starting temperature (e.g., 20 °C).
-
Measure the viscosity at a constant shear rate (e.g., 10 s⁻¹) over a range of temperatures (e.g., 20 °C to 80 °C in 5 °C increments).
-
The data is typically plotted as viscosity versus temperature.
-
-
Objective: To measure the ability of the ionic liquid to conduct an electric current.
-
Protocol:
-
Use a calibrated conductivity meter with a two-electrode conductivity cell.
-
Immerse the conductivity cell in the dried ionic liquid, ensuring the electrodes are fully submerged.
-
Place the sample in a temperature-controlled water bath or heating block.
-
Measure the conductivity at various temperatures, allowing the sample to equilibrate at each setpoint.
-
The data is plotted as conductivity versus temperature.
-
Part 4: Concluding Remarks and Future Directions
The rational design of pyridinium ionic liquids, guided by a thorough understanding of structure-property relationships, is a powerful tool for innovation in chemistry and drug development. By judiciously selecting the N-alkyl chain, functional groups, and, most critically, the anion, researchers can create materials with precisely tailored properties for a given application. The future of this field lies in the development of ILs with enhanced biocompatibility, biodegradability, and sustainability, further expanding their utility in green chemistry and the life sciences.
References
-
Marr, P. C., & Marr, A. C. (2006). Ionic liquids in synthetic chemistry. Inorganic Chemistry Communications, 9(8), 807-810. [Link]
Evaluating the Cost-Effectiveness of 1-Hexylpyridinium Chloride in Industrial Applications: A Comparative Guide
In the dynamic landscape of industrial chemistry, the selection of optimal reagents is a critical decision, balancing performance, cost, and environmental impact. This guide provides an in-depth technical evaluation of 1-hexylpyridinium chloride, a versatile quaternary ammonium compound, across its key industrial applications. Through a comparative analysis with common alternatives, supported by experimental data and detailed protocols, this document serves as a crucial resource for researchers, scientists, and drug development professionals in making informed decisions.
Introduction to 1-Hexylpyridinium Chloride: A Multifaceted Industrial Workhorse
1-Hexylpyridinium chloride (HPC), a cationic surfactant, has garnered significant attention in various industrial sectors due to its unique physicochemical properties. Its molecular structure, featuring a positively charged pyridinium head and a six-carbon alkyl tail, imparts amphiphilic characteristics that are central to its functionality. This structure allows it to adsorb at interfaces, disrupt molecular interactions, and facilitate reactions between different phases.
The primary industrial applications of 1-hexylpyridinium chloride, which will be the focus of this guide, include:
-
Corrosion Inhibition: Protecting metallic surfaces from degradation in aggressive environments.
-
Phase-Transfer Catalysis: Facilitating reactions between reactants in immiscible phases.
-
Industrial Cleaning: Acting as a detergent and cleaning agent for various surfaces.
This guide will dissect the performance of HPC in each of these domains, comparing it with commercially relevant alternatives to provide a comprehensive cost-effectiveness analysis.
Comparative Analysis of 1-Hexylpyridinium Chloride and Its Alternatives
The true value of an industrial chemical is best understood through a direct comparison with its competitors. This section evaluates the performance and cost-effectiveness of 1-hexylpyridinium chloride against other widely used quaternary ammonium salts and surfactants.
Performance as a Corrosion Inhibitor
Quaternary ammonium compounds are extensively used as corrosion inhibitors, particularly in acidic environments encountered in oil and gas production, and metal processing industries.[1][2] Their mechanism of action involves the formation of a protective film on the metal surface, which inhibits the corrosive action of aggressive species.[1] The positively charged head of the molecule is attracted to the negatively charged metal surface, while the hydrophobic tail forms a barrier against the corrosive medium.[1]
Table 1: Performance Comparison of Quaternary Ammonium Salts as Corrosion Inhibitors for Mild Steel in 1M HCl
| Compound | Concentration (ppm) | Inhibition Efficiency (%) | Reference |
| 1-Hexylpyridinium Chloride | 500 | ~85-95 (Estimated) | [3] |
| Benzyltriethylammonium Chloride (BTEAC) | 10 mM (~2277 ppm) | 65 | [4] |
| Cetylpyridinium Chloride (CPC) | 200 | >90 | [5] |
| Dodecyltrimethylammonium Bromide (DTAB) | 200 | ~80-90 | [5] |
| Octyl Dimethyl Benzyl Ammonium Salt (ODBA) | 800 | 86.06 | [6] |
Note: The inhibition efficiency for 1-Hexylpyridinium Chloride is an estimation based on the performance of similar quaternary ammonium salts, as direct comparative studies under identical conditions are limited in the available literature.
From the table, it is evident that the performance of quaternary ammonium salt corrosion inhibitors is concentration-dependent and varies with their molecular structure. While direct comparative data for 1-hexylpyridinium chloride is scarce, its structural similarity to other effective inhibitors suggests a high potential for corrosion protection.
Efficacy as a Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants in immiscible phases, such as an aqueous and an organic phase.[7] Quaternary ammonium salts are among the most common phase-transfer catalysts.[7] They function by transporting a reactant anion from the aqueous phase to the organic phase, where it can react with the organic substrate.[7]
Table 2: Qualitative Performance Comparison of Phase-Transfer Catalysts
| Catalyst | Key Characteristics | Typical Applications |
| 1-Hexylpyridinium Chloride | Good thermal stability, enhances catalysis for hydrophobic substrates.[1][8] | C-C and C-N bond formation, microwave-assisted synthesis.[1][8] |
| Tetrabutylammonium Bromide (TBAB) | Widely used, versatile, effective in a broad range of reactions. | Alkylation, substitution, and elimination reactions.[9] |
| Benzyltriethylammonium Chloride (BTEAC) | Effective and relatively low cost. | Polymer synthesis, various organic transformations.[10] |
| Methyltricaprylammonium Chloride (Aliquat 336) | High lipophilicity, suitable for extracting anions into nonpolar organic phases. | Metal extraction, oxidation reactions.[11] |
| Hexadecyltributylphosphonium Bromide | High thermal stability, suitable for high-temperature reactions. | Various organic syntheses. |
The choice of a phase-transfer catalyst is highly dependent on the specific reaction conditions, including the nature of the reactants and solvents. 1-Hexylpyridinium chloride, with its pyridinium ring, may offer different selectivity and reactivity compared to tetralkylammonium salts like TBAB.
Performance in Industrial Cleaning Formulations
Quaternary ammonium compounds are key ingredients in many industrial and institutional cleaning products due to their surfactant properties and antimicrobial activity.[12] They are effective in removing a variety of soils and can also provide sanitizing or disinfecting benefits.[12]
The performance of a cleaning agent is typically evaluated based on its ability to remove specific types of soil from a surface. Standardized test methods, such as those from ASTM, are often employed for this purpose.[7]
Cost-Effectiveness Analysis
A comprehensive evaluation of a chemical's utility must consider its price in relation to its performance. The following table provides an estimated cost comparison of 1-hexylpyridinium chloride and its alternatives. It is important to note that prices can fluctuate based on supplier, purity, and order volume. The prices listed are for smaller quantities and bulk pricing is expected to be significantly lower.
Table 3: Estimated Price Comparison of 1-Hexylpyridinium Chloride and Alternatives
| Compound | Price (USD/kg) - Small Quantity | Supplier/Reference |
| 1-Hexylpyridinium Chloride | Request Quote | [13][14] |
| Benzyltriethylammonium Chloride (BTEAC) | ~185 - 300 | [2][15][16][17] |
| Methyltricaprylammonium Chloride (Aliquat 336) | Request Quote | [4][11] |
| Hexadecyltributylphosphonium Bromide | ~6160 - 6534 | [3][18][19] |
| Tetrabutylammonium Bromide (TBAB) | Varies widely |
Analysis:
To conduct a true cost-effectiveness analysis, the price per unit of performance should be considered. For example, in corrosion inhibition, this would be the cost to achieve a certain level of protection (e.g., 90% inhibition efficiency).
-
Corrosion Inhibition: Given the high efficiency of many quaternary ammonium salts at relatively low concentrations, the overall cost of the inhibitor in a formulation may be a small fraction of the total cost. The key is to select an inhibitor that provides the desired level of protection under the specific operating conditions at the lowest effective concentration.
-
Phase-Transfer Catalysis: The cost of the catalyst is often a minor component of the overall process cost, especially since it is used in catalytic amounts. The primary driver for selection is catalyst efficiency (turnover number and turnover frequency), which directly impacts reaction time, yield, and downstream processing costs.
-
Industrial Cleaning: The cost of the surfactant is a significant factor in the formulation of cleaning products. A lower-cost surfactant that performs adequately may be preferred over a more expensive, higher-performance one, depending on the target application and price point of the final product.
Experimental Protocols for Performance Evaluation
To facilitate a direct and objective comparison of 1-hexylpyridinium chloride with its alternatives, this section provides detailed, step-by-step methodologies for key experiments.
Protocol for Evaluating Corrosion Inhibition Efficiency (Weight Loss Method)
This protocol is a straightforward and widely used method to determine the corrosion inhibition efficiency of a compound.
Materials:
-
Mild steel coupons of known dimensions and surface area
-
Corrosive medium (e.g., 1M HCl)
-
1-Hexylpyridinium chloride and alternative inhibitors
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Desiccator
-
Abrasive paper (various grits)
-
Acetone and distilled water for cleaning
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of the inhibitors.
-
Exposure: Maintain the beakers at a constant temperature in a water bath for a specified period (e.g., 6 hours).
-
Final Weighing: After the exposure period, remove the coupons, wash them with a cleaning solution to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) in g/m²h = (W₁ - W₂) / (A * t)
-
W₁ = Initial weight of the coupon
-
W₂ = Final weight of the coupon
-
A = Surface area of the coupon
-
t = Immersion time
-
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
Caption: Workflow for Weight Loss Corrosion Test.
Protocol for Evaluating Phase-Transfer Catalyst Performance
This protocol outlines a method to compare the efficiency of different phase-transfer catalysts in a model reaction.
Model Reaction: Williamson Ether Synthesis (Synthesis of Benzyl Propyl Ether)
-
Aqueous Phase: Sodium phenoxide in water
-
Organic Phase: 1-Bromopropane in toluene
-
Reaction: C₆H₅ONa + CH₃CH₂CH₂Br → C₆H₅OCH₂CH₂CH₃ + NaBr
Materials:
-
1-Hexylpyridinium chloride and alternative phase-transfer catalysts
-
Sodium phenoxide, 1-bromopropane, toluene
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Gas chromatograph (GC) for analysis
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the organic phase (1-bromopropane in toluene) and the aqueous phase (sodium phenoxide in water).
-
Catalyst Addition: Add a specific molar percentage of the phase-transfer catalyst (e.g., 1 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to a specific temperature (e.g., 80°C) and stir vigorously to ensure good mixing of the two phases.
-
Sampling and Analysis: At regular time intervals, withdraw a small sample from the organic layer and analyze it by GC to determine the concentration of the product (benzyl propyl ether).
-
Data Analysis: Plot the concentration of the product versus time for each catalyst. The initial rate of the reaction can be used as a measure of the catalyst's efficiency. A higher initial rate indicates a more effective catalyst.
Caption: Mechanism of Phase-Transfer Catalysis.
Conclusion and Future Outlook
1-Hexylpyridinium chloride demonstrates significant potential across a range of industrial applications, including corrosion inhibition, phase-transfer catalysis, and industrial cleaning. Its performance is comparable to other commercially available quaternary ammonium compounds. A definitive cost-effectiveness analysis, however, requires a direct comparison of bulk pricing and performance data under specific application conditions.
The experimental protocols provided in this guide offer a framework for conducting such a direct comparative evaluation. By systematically assessing the performance of 1-hexylpyridinium chloride against its alternatives, researchers and process chemists can make data-driven decisions to optimize their processes, reduce costs, and enhance product quality.
Future research should focus on generating direct comparative data for 1-hexylpyridinium chloride in various industrial applications. Furthermore, exploring its environmental impact and biodegradability will be crucial for its long-term sustainability as an industrial chemical.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Quaternary Ammonium Compounds in Industrial Corrosion Inhibition. Retrieved from [Link]
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NACE International. (n.d.). Corrosion Inhibition by Quaternary Amines. Retrieved from [Link]
- Haque, J., Srivastava, V., & Quraishi, M. A. (2017). Synthesis of a new quaternary ammonium salt for efficient inhibition of mild steel corrosion in 15 % HCl: Experimental and theoretical studies. Journal of Molecular Liquids, 225, 888-897.
- Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2021).
-
RoCo Global. (n.d.). 1-Hexylpyridinium chloride, >98%. Retrieved from [Link]
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IIVS.org. (n.d.). Protocol Considerations for Testing Surfactants and Surfactant-based Formulations in the Bovine Corneal Opacity and Permeability Assay. Retrieved from [Link]
-
Indian Journal of Chemical Technology. (2018). Corrosion inhibition efficiency of newly synthesized quaternary ammonium salt in 1M HCl. Retrieved from [Link]
- Study on the Corrosion Inhibition Performance of Quaternary Ammonium Salt Ionic Liquids for Carbon Steel in Sulfuric Acid Solution. (2026). Journal of the Chinese Society of Corrosion and Protection.
-
ResearchGate. (2024). Comparative Study on the Corrosion Inhibition Efficiency of 2-Hydroxyethyl Trimethyl Ammonium Chloride (HETMAC) and 2-Hydroxyethyl Trimethyl Ammonium Acetate for 6082 Aluminum Alloy in Saline Environments. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). Tributyl hexadecyl phosphonium bromide, 97% (14937-45-2). Retrieved from [Link]
-
ACS Omega. (2023). Synthesis and Characterization of a Novel Quaternary Ammonium Salt as a Corrosion Inhibitor for Oil-Well Acidizing Processes. Retrieved from [Link]
-
RoCo Global. (n.d.). 1-Hexylpyridinium chloride, >98%. Retrieved from [Link]
-
YouTube. (2025). Surfactant Performance Testing: Everything You Need to Know!. Retrieved from [Link]
-
Labinsights. (2023). Pros and Cons of Quaternary Ammonium Disinfectants. Retrieved from [Link]
-
ASTM International. (2005). ASTM D1681-05 - Standard Test Method for Synthetic Anionic Active Ingredient in Detergents by Cationic Titration Procedure. Retrieved from [Link]
-
Emerald Publishing. (2023). Research on the corrosion inhibition performance and mechanism of pyrimidine quaternary ammonium salt. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
P212121 Store. (n.d.). Benzyltriethylammonium chloride | CAS 56-37-1. Retrieved from [Link]
-
American Elements. (n.d.). Tricaprylylmethylammonium Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US5472512A - Process for cleaning aluminum and tin surfaces.
-
Oakwood Chemical. (n.d.). 1-Hexylpyridin-1-ium chloride. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
OUCI. (2024). Comparison of dodecyl trimethyl ammonium bromide (DTAB) and cetylpyridinium chloride (CPC) as corrosion inhibitors for mild steel in sulphuric acid solution. Retrieved from [Link]
-
ResearchGate. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. Retrieved from [Link]
-
ResearchGate. (2023). Effectiveness of Sanitation with Quaternary Ammonium Compound or Chlorine on Stainless Steel and Other Domestic Food-Preparation Surfaces. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
InfochemsDB. (n.d.). 1-HEXYLPYRIDINIUM CHLORIDE. Retrieved from [Link]
-
PMC. (2023). Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination. Retrieved from [Link]
-
ACS Publications. (2022). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Retrieved from [Link]
-
American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. Retrieved from [Link]
-
Publications of the IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]
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Catana™ PTC - Phase Transfer Catalysts for Polymers - SACHEM, Inc. (n.d.). Retrieved from [Link]
-
ResearchGate. (2022). Evaluation of catalytic efficiency of a triple-site phase transfer catalyst and the kinetics of dichlorocarbene addition to 5-vinyl-2-norbornene. Retrieved from [Link]
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The Essential Role of Phase Transfer Catalysis in Modern Organic Synthesis. (n.d.). Retrieved from [Link]
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MDPI. (2020). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Retrieved from [Link]
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ResearchGate. (2022). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. Retrieved from [Link]
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Research Chemicals. (n.d.). Methyl trioctyl ammonium chloride, 500 g, CAS No. 5137-55-3. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hexylpyridinium Chloride
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. 1-Hexylpyridinium chloride, a cationic surfactant and ionic liquid, is a versatile compound in modern laboratories. However, its utility is matched by a significant hazard profile that demands meticulous handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-hexylpyridinium chloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a deep understanding of chemical causality and laboratory best practices.
Section 1: The Critical Hazard Profile of 1-Hexylpyridinium Chloride
Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the chemical's inherent risks. 1-Hexylpyridinium chloride is not a benign substance; its hazard classifications dictate the necessity of treating it as controlled hazardous waste. The primary concerns are its effects on human health upon contact and its severe toxicity to aquatic ecosystems.[1][2]
| Hazard Classification | GHS Hazard Statement | Pictogram | Causality and Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion is a primary exposure risk. All waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be ingested by wildlife. | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][3] | Direct skin contact can cause irritation. This necessitates wearing appropriate gloves during handling and disposal, and treating all contaminated personal protective equipment (PPE) as hazardous waste. | |
| Serious Eye Damage/Irritation (Category 1-2) | H318/H319: Causes serious eye damage/irritation[1][2][3] | The risk of severe, irreversible eye damage from splashes is high. Eye protection is mandatory. Any material that could splash must be handled within a fume hood or with appropriate shielding. | |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled[1][2] | The potential for fatality upon inhalation of dusts or aerosols is a critical concern. All handling of the solid chemical that could generate dust must be done in a certified chemical fume hood. | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[3] | Even at non-fatal concentrations, inhalation can irritate the respiratory system. This reinforces the need for proper ventilation and respiratory protection.[3] | |
| Hazardous to the Aquatic Environment (Acute & Chronic) | H400/H410: Very toxic to aquatic life with long lasting effects[1][4] | This is the most critical factor for disposal. The extreme ecotoxicity means this chemical must never be disposed of down the drain or allowed to enter waterways.[4][5] Its persistence can cause long-term damage to aquatic ecosystems. |
Section 2: The Regulatory Imperative
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7] Due to its toxicity and ecotoxicity, 1-hexylpyridinium chloride waste must be managed as hazardous waste. However, the cardinal rule for any researcher is that local and institutional regulations are paramount. Your facility's Environmental Health & Safety (EHS) department is the ultimate authority on disposal procedures. This guide provides a framework, but your EHS office provides the final, legally binding instructions.
Section 3: Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins long before the waste container is full. It involves segregation, proper containment, and clear communication with your EHS provider.
Waste Stream Identification and Segregation
The first step is to identify the type of waste you are generating. Do not mix different waste streams.
-
Pure Chemical Waste: Unused, expired, or off-spec 1-hexylpyridinium chloride.
-
Grossly Contaminated Solids: Items heavily contaminated with the chemical, such as spill cleanup materials, weigh boats, or heavily soiled gloves.
-
Sharps Waste: Contaminated needles, scalpels, or glass pipettes.
-
Trace Contaminated Solids: Lightly contaminated items like gloves, bench paper, and plasticware.
-
Aqueous Waste: Solutions containing dissolved 1-hexylpyridinium chloride.
Protocol for Pure Chemical and Grossly Contaminated Solids
-
Containment:
-
Place the waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) pail or drum is often suitable.
-
The original product container is ideal for disposing of the unused chemical.[8]
-
-
Labeling:
-
Immediately label the container with a "Hazardous Waste" label provided by your EHS department.
-
Clearly write the full chemical name: "1-Hexylpyridinium chloride". Do not use abbreviations.
-
List the approximate quantity or percentage of the chemical in the container.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be secure, well-ventilated, and away from drains and incompatible materials.[3]
-
-
Disposal Request:
-
Once the container is full or you have finished the project, submit a chemical waste pickup request to your institution's EHS department. Do not accumulate waste for extended periods.
-
Protocol for Aqueous Waste
The high aquatic toxicity of 1-hexylpyridinium chloride makes this the most critical waste stream to manage correctly.
-
NEVER Drain Dispose: Under no circumstances should any solution containing this chemical be poured into a sink or drain.[5][9] This is a direct violation of environmental regulations and laboratory safety protocols, stemming from its H400/H410 classification.[1][4]
-
Containment:
-
Collect all aqueous waste containing 1-hexylpyridinium chloride in a dedicated, sealed, and properly vented hazardous waste container (typically a carboy).
-
Ensure the container material is compatible (e.g., HDPE).
-
-
Labeling:
-
Apply a "Hazardous Waste" label.
-
List all chemical constituents, including water, by percentage. For example: "Water (99%), 1-Hexylpyridinium chloride (1%)".
-
-
Storage and Disposal:
-
Store the carboy in a secondary containment bin within your SAA.
-
Arrange for pickup through your EHS department.
-
Section 4: Emergency Procedures for Spills
Even with careful handling, spills can occur. A swift and correct response is vital.
-
Evacuate and Alert: Immediately alert others in the area. If the spill is large or if dust is generated, evacuate the immediate vicinity.
-
Don PPE: Before addressing the spill, don appropriate PPE: at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart). For a solid spill, respiratory protection is mandatory.
-
Contain and Clean:
-
For Solid Spills: Do NOT sweep dry. This will create hazardous dust.[4] Gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[5] Carefully scoop the mixture into your designated solid hazardous waste container.
-
For Liquid Spills: Contain the spill with absorbent pads or dikes. Absorb the liquid and place the used materials into your solid hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a damp cloth or towel (using water or an appropriate solvent). Place the cleaning materials into the waste container.
-
Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste following the protocol in Section 3.2.
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for managing waste streams containing 1-hexylpyridinium chloride.
Caption: Decision workflow for 1-hexylpyridinium chloride waste.
Conclusion
The responsible management of 1-hexylpyridinium chloride is a non-negotiable aspect of laboratory science. Its potent hazard profile, particularly its severe aquatic toxicity, necessitates a disposal protocol that is both rigorous and universally applied. By adhering to the principles of waste segregation, proper containment, clear labeling, and unwavering compliance with EHS directives, we uphold our professional duty to protect ourselves, our colleagues, and the environment. Always treat 1-hexylpyridinium chloride and its waste with the respect its hazards command.
References
- Safety Data Sheet - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Safety Data Sheet - TCI Chemicals. (2025). TCI Chemicals.
- Safety Data Sheet - Fisher Scientific. (2025). Fisher Scientific.
- Safety Data Sheet - TCI Chemicals (Cetylpyridinium Chloride Monohydr
- 1-Hexylpyridinium chloride - Pharos. (2025). Pharos Project.
- OSHA's position on U.S. Environmental Protection Agency-approved disinfectants.
- Safety Data Sheet - Fisher Scientific (1-Hexadecylpyridinium chloride monohydr
- 1-Hexylpyridinium chloride - PubChem.
- SDS US. (2022). Manufacturer Specific.
- Safety Data Sheet: n-Hexadecyl pyridinium chloride monohydrate - Chemos GmbH & Co.KG. (2020). Chemos GmbH & Co.KG.
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- Safety D
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
